Pevonedistat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUQHZXIXSTTDU-QXGSTGNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701022549 | |
| Record name | Pevonedistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905579-51-3 | |
| Record name | Pevonedistat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905579-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pevonedistat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905579513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pevonedistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pevonedistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEVONEDISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3AZD8D215 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pevonedistat (MLN4924): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] By disrupting the neddylation pathway, a crucial post-translational modification process, this compound induces cell cycle deregulation, DNA damage, and apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
Core Mechanism of Action: Inhibition of the Neddylation Cascade
This compound's primary molecular target is the NEDD8-activating enzyme (NAE), the E1 enzyme that initiates the neddylation cascade.[3] This process is analogous to ubiquitination and involves the covalent conjugation of the ubiquitin-like protein NEDD8 to substrate proteins.[4]
The neddylation process is a three-step enzymatic cascade:
-
Activation (E1): NAE activates NEDD8 in an ATP-dependent manner, forming a high-energy thioester bond between a cysteine residue on NAE and NEDD8.[5]
-
Conjugation (E2): The activated NEDD8 is then transferred to a NEDD8-conjugating enzyme (E2), such as UBE2M or UBE2F.[6]
-
Ligation (E3): Finally, a NEDD8-E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to a lysine residue on the substrate protein.[4]
This compound acts as an AMP mimetic, forming a stable, covalent adduct with NEDD8 within the catalytic pocket of NAE.[7] This this compound-NEDD8 adduct effectively sequesters the enzyme, preventing the transfer of NEDD8 to the E2 enzyme and thereby halting the entire neddylation cascade.[8]
Downstream Target: Cullin-RING Ligases (CRLs)
The most critical substrates of the neddylation pathway are the cullin proteins, which form the scaffold of the largest family of E3 ubiquitin ligases, the Cullin-RING ligases (CRLs).[9] Neddylation of the cullin subunit is essential for the proper assembly and ubiquitin ligase activity of the CRL complex.[10]
By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs.[7] This inactivation has profound consequences for cellular homeostasis, as CRLs are responsible for targeting approximately 20% of cellular proteins for proteasomal degradation.[10]
Consequence: Accumulation of CRL Substrates
The inactivation of CRLs by this compound leads to the accumulation of their specific substrate proteins.[8] Many of these substrates are key regulators of critical cellular processes, including cell cycle progression, DNA replication, and signal transduction. The accumulation of these proteins disrupts normal cellular function and triggers anti-tumor responses.
Key CRL substrates that accumulate following this compound treatment include:
-
CDT1: A crucial DNA replication licensing factor. Its accumulation leads to DNA re-replication, replication stress, and DNA damage.[8]
-
p21 and p27: Cyclin-dependent kinase (CDK) inhibitors. Their accumulation leads to cell cycle arrest, typically at the G1/S and G2/M phases.[7][11]
-
NRF2: A transcription factor that regulates the antioxidant response. Its accumulation is a pharmacodynamic marker of NAE inhibition.[8]
-
IκBα: An inhibitor of the NF-κB signaling pathway. Its accumulation leads to the suppression of NF-κB activity.[11]
The culmination of these events is the induction of apoptosis (programmed cell death) and senescence in cancer cells.[7]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| K-562 | Chronic Myelogenous Leukemia | 108 | [12] |
| U2OS | Osteosarcoma | 160 | [12] |
| HCT116 | Colorectal Carcinoma | 190 | [12] |
| Neuroblastoma Cell Lines | Neuroblastoma | 136–400 | [3] |
| T- and B-ALL Cell Lines | Acute Lymphoblastic Leukemia | 159-300 | |
| T-cell Lymphoma Cell Lines | T-cell Lymphoma | ~250 (at 24 hours) | [11] |
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Western Blotting for CRL Substrate Accumulation
This protocol is designed to detect the accumulation of CRL substrates such as CDT1, p21, and NRF2 following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CDT1 (1:1000-1:8000 dilution)
-
Rabbit anti-p21 (1:1000 dilution)
-
Rabbit or Mouse anti-NRF2 (1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0.1, 0.3, 1.0 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 0.25 µM) or a vehicle control for 24 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Clonogenic Survival Assay
This assay determines the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Complete cell culture medium
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
This compound
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations or a vehicle control for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with Crystal Violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. The surviving fraction is calculated as the (number of colonies formed after treatment) / (number of cells seeded x plating efficiency).
Visualizations of this compound's Mechanism
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound's mechanism of action.
Caption: this compound's core mechanism of action.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical flow from drug action to therapeutic outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. CDT1 antibody (14382-1-AP) | Proteintech [ptglab.com]
- 5. Anti-Nrf2 Antibody (A80763) | Antibodies.com [antibodies.com]
- 6. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. igbmc.fr [igbmc.fr]
- 12. selleckchem.com [selleckchem.com]
Pevonedistat's Effect on Cullin-RING Ligase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pevonedistat (also known as MLN4924) is a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is a critical component of the neddylation pathway, a post-translational modification process essential for the activation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases in humans. By inhibiting NAE, this compound prevents the conjugation of NEDD8 to cullins, thereby inactivating CRLs. This leads to the accumulation of a specific subset of CRL substrate proteins, many of which are key regulators of cell cycle progression, DNA replication, and stress responses. The subsequent disruption of these cellular processes triggers apoptosis and cell cycle arrest in cancer cells, making this compound a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on CRL activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound functions as an adenosine monophosphate (AMP) mimetic. It forms a stable, covalent adduct with NEDD8 within the catalytic pocket of NAE. This this compound-NEDD8 adduct cannot be utilized in the subsequent steps of the neddylation cascade, effectively halting the entire process.[1]
The inactivation of NAE has a direct and profound impact on the activity of cullin-RING ligases (CRLs). CRLs are multi-subunit complexes that require the covalent attachment of the ubiquitin-like protein NEDD8 to their cullin scaffold for their ubiquitin ligase activity. This process, known as neddylation, induces a conformational change in the CRL complex that is essential for the efficient ubiquitination of its substrates. By preventing cullin neddylation, this compound effectively inactivates the entire family of CRLs.[2][3][4]
The inactivation of CRLs leads to the stabilization and accumulation of their specific protein substrates. These substrates are normally targeted for proteasomal degradation by CRLs. The accumulation of these proteins disrupts critical cellular processes, ultimately leading to anti-tumor effects such as the induction of apoptosis, cellular senescence, and cell cycle arrest.[2][5][6]
dot
Caption: this compound inhibits the NAE, blocking cullin neddylation and subsequent CRL activity.
Quantitative Data on this compound's Effect on CRL Activity
This compound has been shown to be a potent inhibitor of NAE and demonstrates significant cytotoxic activity against a wide range of cancer cell lines.
| Parameter | Value | Description | Reference(s) |
| NAE IC50 | 4.7 nM | In vitro half-maximal inhibitory concentration against NEDD8-activating enzyme. | [7][8] |
| HCT-116 IC50 | 33.89 nM | Half-maximal inhibitory concentration for cell viability in human colorectal carcinoma cells. | [8] |
| A549 IC50 | 0.63 µM | Half-maximal inhibitory concentration for cell viability in human lung carcinoma cells. | [7] |
| Neuroblastoma IC50 Range | 136 - 400 nM | Range of half-maximal inhibitory concentrations for cell viability across a panel of neuroblastoma cell lines. | [6][9] |
| Mantle Cell Lymphoma IC50 Range | 78 nM - 8.4 µM | Range of half-maximal inhibitory concentrations for cell viability across a panel of mantle cell lymphoma cell lines. | [2] |
CRL Substrate Accumulation:
Upon treatment with this compound, the inhibition of CRL activity leads to the measurable accumulation of their substrates.
| Substrate | Cell Line | This compound Concentration | Observation | Reference(s) |
| CDT1 | HCT-116 | 0.001 - 3 µM | Dose-dependent increase | [8] |
| p27 | HCT-116 | 0.001 - 3 µM | Dose-dependent increase | [8] |
| NRF2 | HCT-116 | 0.001 - 3 µM | Dose-dependent increase | [8] |
| WEE1 | Neuroblastoma Cell Lines | IC50 concentrations | Increased accumulation | [6][9] |
| p21 | Pancreatic Cancer Cells | 0.1 - 1.0 µM | Dose-dependent increase | [10] |
| CDT1 | Melanoma Cells | 1 µM | Early and significant increase | [11] |
Experimental Protocols
In Vitro NAE Inhibition Assay (Based on HTRF)
This protocol describes a general method for assessing the in vitro inhibitory activity of this compound on NAE using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human NAE (APPBP1/UBA3)
-
Recombinant human NEDD8
-
Recombinant human UBE2M (Ubc12)
-
ATP
-
Europium-labeled anti-tag antibody (e.g., anti-6xHis)
-
Acceptor-labeled NEDD8
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.01% BSA, 0.01% Tween-20)
-
This compound
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add NAE enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of ATP, UBE2M, and acceptor-labeled NEDD8.
-
Incubate the reaction for 60-120 minutes at room temperature.
-
Stop the reaction and add the europium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665/620) and determine the IC₅₀ value for this compound by fitting the data to a four-parameter logistic equation.
Cell-Based Assay for CRL Substrate Accumulation (Western Blotting)
This protocol outlines the detection of CRL substrate accumulation in cells treated with this compound via Western blotting.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CRL substrates (e.g., anti-CDT1, anti-p27, anti-WEE1) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
Cycloheximide (CHX) Chase Assay for Protein Degradation
This protocol is used to determine the half-life of a CRL substrate and assess how it is affected by this compound treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Cycloheximide (CHX) solution (protein synthesis inhibitor)
-
Lysis buffer, protein quantification reagents, and Western blotting materials as described in section 3.2.
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with this compound or DMSO for a specific duration to inhibit CRL activity.
-
Add cycloheximide to the culture medium to a final concentration that effectively blocks protein synthesis (concentration to be optimized for each cell line).
-
Harvest cells at various time points after CHX addition (e.g., 0, 3, 6, 12 hours).
-
Lyse the cells at each time point and perform Western blotting for the CRL substrate of interest as described in section 3.2.
-
Quantify the protein levels at each time point and plot the percentage of remaining protein against time.
-
Determine the protein half-life from the degradation curve.
Visualizations
dot
Caption: A typical experimental workflow to assess the effects of this compound on cancer cells.
dot
Caption: Downstream cellular effects resulting from this compound-mediated CRL inactivation.
Conclusion
This compound's targeted inhibition of NAE represents a novel and promising strategy in cancer therapy. By disrupting the neddylation pathway and inactivating cullin-RING ligases, this compound induces the accumulation of key regulatory proteins, leading to cell cycle arrest and apoptosis in malignant cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this first-in-class NAE inhibitor. Continued investigation into the intricate network of CRLs and their substrates will undoubtedly unveil new opportunities for targeted cancer treatments.
References
- 1. Activity-based profiling of cullin-RING ligase networks by conformation-specific probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 6. abcam.co.jp [abcam.co.jp]
- 7. pubcompare.ai [pubcompare.ai]
- 8. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. Inactivation of the CRL4-CDT2-SET8/p21 ubiquitylation and degradation axis underlies the therapeutic efficacy of this compound in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Cellular pathways affected by Pevonedistat treatment
An In-depth Technical Guide to the Cellular Pathways Affected by Pevonedistat Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MLN4924, TAK-924) is a first-in-class, selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] By blocking the initial step in the neddylation cascade, this compound prevents the activation of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases responsible for targeting a plethora of cellular proteins for proteasomal degradation.[2][3] This inhibition leads to the accumulation of specific CRL substrates, profoundly impacting critical cellular processes. The primary consequences of this compound treatment include cell cycle arrest, induction of DNA damage response, inhibition of pro-survival signaling pathways such as NF-κB, and ultimately, the triggering of apoptosis in cancer cells.[4][5] This guide provides a detailed examination of the molecular mechanisms of this compound, the cellular pathways it affects, quantitative data from key studies, and relevant experimental protocols.
Core Mechanism of Action: Inhibition of the Neddylation Pathway
Neddylation is a post-translational modification process parallel to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins.[1] This process is critical for the activation of CRLs.[3]
The neddylation cascade involves a three-step enzymatic reaction:
-
Activation (E1): The heterodimeric NAE (composed of NAE1/APPBP1 and UBA3 subunits) activates NEDD8 in an ATP-dependent manner, forming a high-energy thioester bond between a catalytic cysteine in UBA3 and NEDD8.[6]
-
Conjugation (E2): The activated NEDD8 is then transferred to a NEDD8-conjugating enzyme, typically UBC12.[7]
-
Ligation (E3): A substrate-specific E3 ligase catalyzes the final transfer of NEDD8 from the E2 enzyme to a lysine residue on the substrate protein, most notably a member of the Cullin family.[3]
This compound functions as an adenosine monophosphate (AMP) mimetic.[4] It binds to the NAE adenylation site and forms a stable covalent adduct with NEDD8.[6] This this compound-NEDD8 adduct effectively sequesters the enzyme, terminating the neddylation cascade and preventing the downstream activation of CRLs.[4]
Primary Target Pathway: Cullin-RING Ligases (CRLs)
The most significant consequence of NAE inhibition by this compound is the global inactivation of Cullin-RING Ligases (CRLs).[8] CRLs constitute the largest family of E3 ubiquitin ligases and are responsible for approximately 20% of all protein degradation mediated by the ubiquitin-proteasome system.[7] By preventing Cullin neddylation, this compound blocks CRL-mediated ubiquitination and subsequent degradation of numerous substrate proteins critical for cellular homeostasis.[3][4]
The accumulation of these substrates dysregulates key cellular pathways, including cell cycle control, DNA replication and repair, and signal transduction.[5]
Key Cellular Pathways and Processes Modulated by this compound
Cell Cycle Progression
This compound treatment causes profound cell cycle disruption by stabilizing key regulatory proteins that are substrates of CRLs.[8] The accumulation of these proteins induces cell cycle arrest, preventing cancer cell proliferation.[4]
-
CDT1: A crucial DNA replication licensing factor, CDT1 is a substrate of the CRL4-DDB1CDT2 ligase. Its accumulation during S and G2 phases leads to DNA re-replication, causing genomic instability and triggering a DNA damage response.[9][10]
-
p27 (CDKN1B) and p21 (CDKN1A): These cyclin-dependent kinase (CDK) inhibitors are substrates of the SCFSkp2 ligase. Their stabilization leads to the inhibition of CDK activity, causing arrest in the G1 and S phases of the cell cycle.[3][11]
-
WEE1: This kinase, which negatively regulates the G2/M checkpoint, is also a CRL substrate. Its accumulation contributes to G2/M arrest.[3][8]
The specific phase of cell cycle arrest (G1, S, or G2/M) can be dependent on the cancer cell type and its p53 status.[8][12]
DNA Damage Response (DDR)
This compound treatment activates the DNA damage response (DDR) pathway.[5] This is primarily a consequence of DNA re-replication stress caused by the aberrant accumulation of the licensing factor CDT1.[9] The resulting double-stranded breaks lead to the phosphorylation of H2A.X (γH2A.X), a key marker of DNA damage, and activation of checkpoint kinases like Chk1 and Wee1.[13] While this initially triggers a protective cell cycle arrest, sustained DNA damage ultimately contributes to apoptosis.[13] this compound has also been shown to play a role in the repair of DNA-protein crosslinks by activating CRL4 ligases, suggesting another avenue through which its inhibition can potentiate DNA damage.[14]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical pro-survival signaling cascade often constitutively active in cancer cells.[2] Its activity is tightly regulated by the inhibitor of NF-κB, IκBα. In the canonical pathway, IκBα is phosphorylated, ubiquitinated by the SCFβ-TrCP CRL complex, and subsequently degraded.[10] This frees NF-κB (the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of anti-apoptotic and pro-proliferative genes.[15]
This compound treatment inhibits the CRL-mediated degradation of IκBα.[15] The resulting accumulation of IκBα sequesters NF-κB in the cytoplasm, effectively shutting down this key survival pathway and sensitizing cancer cells to apoptosis.[2][5]
Apoptosis
The combined effects of cell cycle arrest, sustained DNA damage, and inhibition of pro-survival pathways like NF-κB culminate in the induction of programmed cell death, or apoptosis.[4] this compound treatment leads to the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[16][17] The accumulation of CRL substrates can also directly trigger apoptosis; for example, the stabilization of the transcription factor c-Myc can transcriptionally activate the pro-apoptotic protein Noxa.[7]
Quantitative Data Summary
The effects of this compound have been quantified across numerous studies. The following tables summarize key findings.
Table 1: Upregulated Proteins Following this compound Treatment in AML Cells (Data from a quantitative proteomic analysis of MV4-11 cells treated with 1 μM this compound for 24 hours)[18][19]
| Protein | Function | Fold Change |
| CDT1 | DNA replication licensing factor | >2 |
| CDKN1B (p27) | Cyclin-dependent kinase inhibitor | >2 |
| WEE1 | G2/M checkpoint kinase | >2 |
| KEAP1 | Adaptor for CRL3, regulates NRF2 | >2 |
| NUSAP1 | Mitotic spindle assembly | >2 |
| RRM2 | Ribonucleotide reductase, DNA synthesis | >2 |
| HMOX1 | Heme oxygenase 1, stress response | >2 |
| NQO1 | NAD(P)H quinone dehydrogenase 1 | >2 |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| HEL (JAK2-mutant) | Control | - | - | - | [20] |
| This compound | Arrest in S phase | Increased | - | [20] | |
| Granta (MCL) | Control | ~60% | ~25% | ~15% | [16] |
| This compound (0.5 μM, 48h) | ~75% | ~20% | ~5% | [16] | |
| Neuroblastoma (p53-WT) | This compound | G0/G1 Arrest | - | - | [8][12] |
| Neuroblastoma (p53-MUT) | This compound | - | - | G2/M Arrest | [8][12] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| HEL (JAK2-mutant) | Control | Baseline | [20] |
| This compound (48h) | Marked Increase | [20] | |
| Jeko-1 (MCL) | Control | ~5% | [16] |
| This compound (0.5 μM, 48h) | ~40% | [16] | |
| HNSCC (CAL27) | This compound (174 nM, 72h) | Significant Increase | [7] |
Table 4: IC50 Values of this compound in Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CAL27 | HNSCC | 174.0 | [7] |
| HN13 | HNSCC | 65.6 | [7] |
| Neuroblastoma lines | Neuroblastoma | 136 - 400 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.[16][20]
-
Cell Seeding and Treatment: Seed 4 x 105 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 96 hours).[20]
-
Harvesting: Aspirate the medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Detach adherent cells using trypsin-EDTA, then neutralize with complete medium. Collect all cells (including those in the supernatant) and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 300 µL of ice-cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 24 hours.[20]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Data Acquisition: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer (e.g., BD FACSCanto II). Use analysis software (e.g., FlowJo) to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]
Western Blotting for CRL Substrates (e.g., p27, CDT1)
This method detects changes in the protein levels of specific CRL substrates following this compound treatment.
-
Sample Preparation: Treat cells with this compound as described above. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein (e.g., anti-p27, anti-CDT1, anti-pIκBα) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[17]
Immunoprecipitation of Cullin-RING Ligases
This protocol is used to isolate CRL complexes to study their composition or interactions with substrates.[21][22]
-
Cell Lysis: Lyse cells (up to 4x107) in 1 mL of non-denaturing lysis buffer (e.g., 50mM Tris pH 7.4, 150-300mM NaCl, 1% Triton X-100, supplemented with protease inhibitors) on ice for 30 minutes.[23]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.
-
Pre-clearing: Add Protein A/G-sepharose beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Immunoprecipitation: Add a primary antibody specific for a CRL component (e.g., anti-Cullin-1) to the pre-cleared lysate (2-10 µg). Incubate with rotation for 3 hours to overnight at 4°C.[24]
-
Complex Capture: Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for an additional 1-3 hours at 4°C to capture the immune complexes.[24]
-
Washing: Pellet the beads by centrifugation (e.g., 200 x g, 5 minutes).[24] Discard the supernatant. Wash the beads 3-4 times with cold wash buffer (lysis buffer with reduced detergent, e.g., 0.05% Triton X-100) to remove non-specifically bound proteins.[23]
-
Elution: After the final wash, resuspend the beads in 1X SDS-PAGE sample buffer and heat at 90-100°C for 5 minutes to elute the protein complexes. The samples are now ready for analysis by Western blotting.[24]
Conclusion
This compound represents a targeted therapeutic strategy that exploits the reliance of cancer cells on the ubiquitin-proteasome system for survival and proliferation. By inhibiting the NAE and causing a global shutdown of CRL activity, this compound induces the accumulation of tumor-suppressive proteins. This multifaceted mechanism of action, which simultaneously triggers cell cycle arrest, promotes DNA damage, and blocks critical pro-survival signaling pathways like NF-κB, underscores its potential as a potent anti-cancer agent, both as a monotherapy and in combination with other treatments.[4][25] Further research into the specific substrate accumulations in different cancer contexts will continue to refine its clinical application and identify novel therapeutic combinations.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The Nedd8‐activating enzyme inhibitor MLN4924 (TAK‐924/Pevonedistat) induces apoptosis via c‐Myc‐Noxa axis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma [mdpi.com]
- 9. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor this compound via transdifferentiation and DNA rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Cullin-RING E3 Ligases for Radiosensitization: From NEDDylation Inhibition to PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MLN4924 (this compound), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NAE inhibitor this compound interacts with the HDAC inhibitor belinostat to target AML cells by disrupting the DDR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Immunomodulatory effects of this compound, a NEDD8-activating enzyme inhibitor, in chronic lymphocytic leukemia-derived T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive quantitative proteomic profiling of the pharmacodynamic changes induced by MLN4924 in acute myeloid leukemia cells establishes rationale for its combination with azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. This compound targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation of Cullin-Ring Ligases (CRLs) in Arabidopsis thaliana Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. med.upenn.edu [med.upenn.edu]
- 24. www2.nau.edu [www2.nau.edu]
- 25. targetedonc.com [targetedonc.com]
Pevonedistat-Induced Apoptosis in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pevonedistat (MLN4924), a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE), has emerged as a promising therapeutic agent in oncology. By blocking the neddylation pathway, this compound disrupts the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. This inhibition leads to the accumulation of CRL substrate proteins, which play critical roles in cell cycle regulation, DNA replication, and stress responses. The dysregulation of these pathways ultimately culminates in cancer cell apoptosis. This technical guide provides an in-depth overview of the mechanism of this compound-induced apoptosis, a compilation of its activity in various cancer cell lines, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways involved.
Mechanism of Action
This compound functions by forming a covalent adduct with NEDD8, a ubiquitin-like protein, at the active site of the NAE.[1][2] This action prevents the transfer of NEDD8 to its conjugating enzyme, thereby inhibiting the entire neddylation cascade. The primary downstream effectors of this inhibition are the Cullin-RING E3 ligases (CRLs), which require neddylation for their activation.[3][4] Inactivation of CRLs leads to the accumulation of their specific substrate proteins, many of which are tumor suppressors or cell cycle inhibitors.
Key substrates that accumulate following this compound treatment and contribute to apoptosis include:
-
p21 and p27: These cyclin-dependent kinase inhibitors halt the cell cycle, and their accumulation can trigger apoptosis.[3][5][6]
-
c-Myc: Upregulation of this transcription factor can lead to the expression of pro-apoptotic proteins like Noxa.[6]
-
IκB: Stabilization of this inhibitor of NF-κB leads to the suppression of the pro-survival NF-κB pathway.[1]
-
ATF-4: Accumulation of this transcription factor can also induce the expression of the pro-apoptotic protein Noxa.[7]
The accumulation of these and other CRL substrates induces cellular stress, DNA damage, and cell cycle arrest, ultimately leading to the activation of apoptotic pathways.[3][8] this compound has been shown to induce both caspase-dependent and -independent apoptosis in cancer cells.[8]
Quantitative Data on this compound Activity
The cytotoxic and pro-apoptotic effects of this compound have been quantified in a multitude of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the extent of apoptosis induction observed in various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Granta | Mantle Cell Lymphoma | 78 | [8] |
| HBL-2 | Mantle Cell Lymphoma | Low (not specified) | [8] |
| Rec-1 | Mantle Cell Lymphoma | 8445 | [8] |
| Neuroblastoma Cell Lines (Panel) | Neuroblastoma | 136 - 400 | [9][10] |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | Not specified (used at 0.5 µM) | [1] |
| ACHN | Clear Cell Renal Carcinoma | Not specified (used at 1 µM) | [3] |
| A498 | Clear Cell Renal Carcinoma | Not specified (used at 1 µM) | [3] |
| Miapaca-2 | Pancreatic Cancer | Not specified (used at 0.11-1.0 µM) | [5] |
| Capan-1 | Pancreatic Cancer | Not specified (used at 0.11-1.0 µM) | [5] |
| HN13 | Head and Neck Squamous Cell Carcinoma | Not specified (used at 0.1-1.0 µmol/L) | [6] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Not specified (used at 0.1-1.0 µmol/L) | [6] |
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Apoptosis Rate | Reference |
| OCI-LY3 (with Fas ligand) | Diffuse Large B-cell Lymphoma | 0.5 µM | 24 hours | 68.5 ± 5.2% | [1] |
| ACHN | Clear Cell Renal Carcinoma | 1 µM | 12 hours | 26.45% | [3] |
| A498 | Clear Cell Renal Carcinoma | 1 µM | 12 hours | 28.35% | [3] |
| HEL | Myeloproliferative Neoplasm | 80 nM - 2 µM | 48 hours | Marked increase | [11] |
| Miapaca-2 | Pancreatic Cancer | 0.11 - 1.0 µM | 72 hours | Dose-dependent increase | [5] |
| Capan-1 | Pancreatic Cancer | 0.11 - 1.0 µM | 72 hours | Dose-dependent increase | [5] |
Experimental Protocols
Cell Viability Assay (AlamarBlue)
This protocol is adapted from a study on myeloproliferative neoplasms.[11]
Materials:
-
96-well assay plates
-
Cancer cell line of interest (e.g., HEL cells)
-
Complete cell culture medium
-
This compound stock solution
-
AlamarBlue reagent
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Seed cells in a 96-well plate at a density of 0.05 x 10^6 cells/mL in complete culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 1-4 hours, or until a color change is observed.
-
Measure the fluorescence on a microplate reader with the appropriate excitation and emission wavelengths.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol is a generalized procedure based on methodologies reported in several studies.[3][8][11][12][13]
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Binding buffer (specific to the Annexin V kit)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dyes like 7-AAD or DAPI
-
Flow cytometer
Procedure:
-
Seed 4 x 10^5 cells per well in a multi-well plate and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 12, 24, 48, or 72 hours).[11][12]
-
Harvest the cells by centrifugation. For adherent cells, use a gentle dissociation agent like trypsin and neutralize with serum-containing medium.[13]
-
Wash the cells with cold PBS and resuspend them in binding buffer.[11]
-
Add FITC-conjugated Annexin V and a viability dye (e.g., PI or 7-AAD) to the cell suspension.[11][12]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blotting for Protein Expression
This protocol allows for the detection of changes in protein levels, such as the accumulation of CRL substrates.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p21, p27, c-Myc, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in lysis buffer and quantify protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action Leading to Apoptosis
Caption: this compound inhibits NAE, leading to CRL inactivation and substrate accumulation, which triggers apoptosis.
General Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: A typical workflow for studying this compound's effects, from cell treatment to data analysis.
Logical Relationship between NAE Inhibition and Apoptosis
Caption: The sequential logic from NAE inhibition by this compound to the induction of apoptosis.
Conclusion
This compound represents a novel strategy for cancer therapy by targeting the protein neddylation pathway. Its ability to induce apoptosis across a range of cancer cell lines is well-documented and is a direct consequence of its inhibitory effect on the NAE-CRL axis. The accumulation of tumor-suppressive and cell cycle-inhibitory proteins disrupts cellular homeostasis and triggers programmed cell death. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate the therapeutic potential of this compound and to develop novel combination strategies to enhance its anti-cancer efficacy. Further investigation into the specific CRL substrates responsible for apoptosis in different cancer contexts will be crucial for personalizing treatment and overcoming potential resistance mechanisms.
References
- 1. This compound, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. MLN4924 (this compound), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4 |. Apoptosis assay [bio-protocol.org]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
An In-depth Technical Guide on Pevonedistat's Impact on Cell Cycle Progression
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE). Inhibition of NAE prevents the conjugation of NEDD8 to its substrates, a process known as neddylation. This process is critical for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases responsible for targeting a multitude of proteins for proteasomal degradation.[1][2] By inactivating CRLs, this compound causes the accumulation of various tumor-suppressive CRL substrates, leading to distinct cell cycle arrest, senescence, and apoptosis in cancer cells.[3][4] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on cell cycle progression.
Core Mechanism of Action: Neddylation Pathway Inhibition
The neddylation cascade is a three-step enzymatic process analogous to ubiquitination. It begins with the NAE (an E1 enzyme) activating the ubiquitin-like protein NEDD8 in an ATP-dependent manner. This compound functions as an adenosine monophosphate (AMP) mimetic, binding to the NAE active site and forming a stable this compound-NEDD8 adduct.[5][2] This action effectively terminates the neddylation cascade, preventing the neddylation and subsequent activation of cullin proteins, which are the scaffold components of CRLs.[3]
The inactivation of CRLs leads to the failure of ubiquitination and degradation of their specific substrates.[1] Several of these substrates are key regulators of the cell cycle. Their accumulation disrupts the tightly controlled progression through cell cycle phases, ultimately triggering anti-tumor responses.[6]
Quantitative Impact on Cell Cycle Progression
The primary consequence of this compound treatment is cell cycle arrest. The specific phase of arrest (G1, S, or G2) can be cell-type dependent.[7] This is often accompanied by the accumulation of key cell cycle regulators that are substrates of various CRL complexes.
Table 1: this compound-Induced Cell Cycle Arrest in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. | Time (hrs) | Predominant Arrest Phase | Reference |
|---|---|---|---|---|---|
| OCI-Ly10, OCI-Ly3 | ABC-DLBCL | 0.1 µM | 24 | G1 | [7] |
| OCI-Ly19, OCI-Ly7 | GCB-DLBCL | 0.1 µM | 24 | S-phase / >4N DNA | [7] |
| Granta, HBL-2 | Mantle Cell Lymphoma | 250-500 nM | 48 | G1 and S | [8] |
| T-ALL cell lines | T-cell ALL | 0.5 µM | 24 | G2/M | [9] |
| CAL27, HN13 | HNSCC | 0.1-1.0 µM | 24 | G2/M | [10] |
| SJSA-1, MG-63 | Osteosarcoma | 1 µM | 48 | G2 | [11] |
| Neuroblastoma (p53-WT) | Neuroblastoma | IC50 | 48 | G0/G1 | [12] |
| Neuroblastoma (p53-MUT) | Neuroblastoma | IC50 | 48 | G2-M & Rereplication |[12] |
Table 2: Accumulation of Key CRL Substrates Following this compound Treatment
| Substrate | Function | CRL Complex | Cancer Type | Observations | Reference(s) |
|---|---|---|---|---|---|
| p27Kip1 | CDK inhibitor, G1/S arrest | CRL1Skp2 | Pancreatic, HNSCC, Melanoma | Stabilized and accumulated, contributing to G1/G2 arrest. | [3][13][14] |
| p21Cip1 | CDK inhibitor, G1/S, G2/M arrest | CRL4CDT2 | Pancreatic, HNSCC, Osteosarcoma | Accumulated, leading to G2 arrest and senescence. | [3][4][11] |
| WEE1 | G2/M checkpoint kinase | CRL1β-TrCP | Pancreatic, HNSCC | Accumulated, contributing to G2 arrest. | [3][14] |
| CDT1 | DNA replication licensing factor | CRL4CDT2 | Multiple | Accumulation leads to DNA re-replication and S-phase defects. | [2][13] |
| c-Myc | Transcription factor | CRL1Skp2 | HNSCC | Accumulation transcriptionally activates pro-apoptotic Noxa. |[14] |
Detailed Experimental Protocols
Reproducing and building upon existing research requires precise methodologies. Below are detailed protocols for key experiments used to characterize this compound's effects.
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Culture and Treatment: Seed cancer cells (e.g., 1x106 cells) in 6-well plates. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 0.5 µM) or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).[9]
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70-75% ethanol while gently vortexing. Fix overnight at -20°C.[9]
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (10 µg/mL) in PBS.[9]
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the DNA content using a flow cytometer. The resulting histogram is analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[8][9]
Protein Expression Analysis by Western Blotting
This method is used to detect the accumulation of specific CRL substrate proteins.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p27, p21, WEE1, CDT1, Cullin-1) overnight at 4°C.[11][14]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[15]
Logical Cascade of this compound's Cellular Impact
The inhibition of NAE by this compound initiates a clear, logical sequence of events that culminates in cell cycle disruption and tumor growth inhibition. This cause-and-effect relationship is central to its therapeutic mechanism.
Conclusion
This compound disrupts cell cycle progression by inhibiting the NAE, leading to the inactivation of CRL E3 ligases and the subsequent accumulation of key cell cycle regulatory proteins.[3] The specific cellular outcomes, including arrest at G1, S, or G2 phases and the induction of DNA re-replication, are context- and cell-type-dependent.[7][12] The detailed protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers investigating neddylation inhibitors and their profound effects on cancer cell biology.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neddylation Inhibitor this compound (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEDD8-activating enzyme inhibition induces cell cycle arrest and anaphase catastrophe in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inactivation of the CRL4-CDT2-SET8/p21 ubiquitylation and degradation axis underlies the therapeutic efficacy of this compound in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nedd8‐activating enzyme inhibitor MLN4924 (TAK‐924/Pevonedistat) induces apoptosis via c‐Myc‐Noxa axis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pevonedistat: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pevonedistat (MLN4924) is a pioneering, first-in-class small molecule inhibitor of the NEDD8-Activating Enzyme (NAE). By targeting the neddylation pathway, a crucial component of the ubiquitin-proteasome system, this compound disrupts the activity of Cullin-RING E3 ubiquitin ligases (CRLs). This interference leads to the accumulation of specific CRL substrate proteins, thereby inducing proteotoxic stress, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various in vitro and in vivo models. Detailed experimental protocols and visual representations of the underlying biological pathways and workflows are included to support further research and development efforts in this area.
Mechanism of Action: Inhibition of the Neddylation Pathway
This compound functions as a substrate-assisted inhibitor of NAE. It forms a covalent adduct with NEDD8 in an ATP-dependent manner, which then binds tightly to NAE, effectively inhibiting the enzyme.[1][2] This blockade of the neddylation cascade prevents the attachment of NEDD8 to cullin proteins, a modification essential for the activation of CRLs.[1][3]
Inactive CRLs are unable to ubiquitinate their substrate proteins, leading to the accumulation of numerous proteins that regulate critical cellular processes.[4][5] Key substrates that accumulate following this compound treatment include:
-
CDT1: A DNA replication licensing factor. Its accumulation leads to DNA re-replication and the induction of a DNA damage response.[6][7]
-
p21 and p27: Cyclin-dependent kinase inhibitors. Their accumulation contributes to cell cycle arrest, primarily at the G1 and G2 phases.[8][9]
-
NRF2: A transcription factor that regulates the cellular antioxidant response.[10]
-
WEE1: A kinase that regulates the G2/M cell cycle checkpoint.[3]
The culmination of these effects is cell cycle disruption, induction of apoptosis, and inhibition of tumor growth in various preclinical cancer models.[3][6]
Figure 1: this compound's mechanism of action via inhibition of the Neddylation pathway.
Pharmacokinetics in Preclinical Models
While comprehensive preclinical pharmacokinetic data for this compound across multiple species is not extensively published in a consolidated format, available information from various studies provides insights into its profile. The majority of detailed pharmacokinetic parameters are derived from clinical studies; however, these can offer a basis for understanding the expected behavior in preclinical models.
Table 1: Summary of Preclinical Pharmacokinetic Observations
| Species | Dosing | Key Observations | Reference(s) |
| Mouse | 60 mg/kg IP | Significantly inhibited tumor growth in melanoma xenografts. | [7] |
| Mouse | 90 mg/kg SC (twice daily) | Resulted in significant tumor growth inhibition in melanoma xenografts. | [8][11] |
| Mouse | 50-100 mg/kg IP (daily) | Decreased tumor weight in neuroblastoma xenografts. | [12] |
Pharmacodynamics in Preclinical Models
The pharmacodynamic effects of this compound are characterized by the accumulation of CRL substrates. This has been consistently observed in both in vitro and in vivo preclinical models.
Table 2: Summary of Preclinical Pharmacodynamic Effects
| Model System | This compound Concentration/Dose | Pharmacodynamic Marker | Observed Effect | Reference(s) |
| Neuroblastoma Cell Lines | IC50 values (136–400 nM) | Cullins, WEE1, CDT1 | Accumulation of cullins and WEE1; variable increase in CDT1. | [3] |
| Melanoma Cell Lines | 1 µM | CDT1, p21 | Dose-dependent increase in CDT1 and p21. | [7] |
| Melanoma Xenografts (Mouse) | 60 mg/kg IP | CDT1, p21 | Induced accumulation of CDT1 and p21 in tumor tissue. | [7] |
| Solid Tumor Xenografts (Mouse) | 50-67 mg/m² (clinical dose) | CDT1, NRF2 | Accumulation of CDT1 and NRF2 in tumor biopsies. | [6][7] |
Experimental Protocols
In Vitro Cell Viability Assay (AlamarBlue)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines using the AlamarBlue (resazurin-based) assay.
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Count the cells and adjust the density to the desired concentration (e.g., 1 x 10^4 cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[14][15]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
AlamarBlue Addition: Following the treatment period, add 10 µL of AlamarBlue reagent to each well (10% of the total volume).[6][14]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.[6][11]
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader. Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[14][15]
-
Data Analysis: Correct for background fluorescence/absorbance by subtracting the values from wells containing medium and AlamarBlue only. Plot the fluorescence/absorbance values against the this compound concentration to determine the IC50 value.
Figure 2: General workflow for a cell viability assay using AlamarBlue.
In Vivo Subcutaneous Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft mouse model.
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel, at a concentration of approximately 1-5 x 10^7 cells/mL.[16]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).[16]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Volume = 0.5 x length x width²).[16]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection) at the specified dose and schedule (e.g., 60 mg/kg daily). The control group should receive the vehicle used to formulate the drug.[7][8]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).[12]
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Figure 3: A typical workflow for an in vivo subcutaneous xenograft study.
Conclusion
This compound has demonstrated a clear mechanism of action through the inhibition of NAE, leading to predictable pharmacodynamic effects, namely the accumulation of CRL substrates and subsequent cell cycle arrest and apoptosis. Its anti-tumor activity has been confirmed in a variety of preclinical models. While a comprehensive public database of preclinical pharmacokinetic parameters is lacking, the available efficacy studies in animal models provide a strong rationale for its continued investigation. The protocols and data summarized in this guide offer a foundation for researchers to design and interpret further preclinical studies of this compound and other NAE inhibitors. Further research to fully characterize the ADME properties of this compound in common preclinical species would be highly valuable to the scientific community.
References
- 1. Cdt1 and geminin are down-regulated upon cell cycle exit and are over-expressed in cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allevi3d.com [allevi3d.com]
- 7. Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor this compound (TAK-924/MLN4924) in Patients with Advanced Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase 1 study of NEDD8 activating enzyme inhibitor this compound in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Pevonedistat's Potent Inhibition of Nedd8-Activating Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural and biological intricacies governing the interaction between pevonedistat (MLN4924) and its target, the NEDD8-activating enzyme (NAE). This compound, a first-in-class small molecule inhibitor, has garnered significant interest in oncology for its novel mechanism of action. This document details the quantitative aspects of this interaction, outlines the experimental protocols used for its characterization, and visualizes the critical pathways and workflows involved.
Introduction to the this compound-NAE Interaction
This compound is an adenosine monophosphate (AMP) mimetic that selectively inhibits NAE, the E1 enzyme responsible for initiating the NEDDylation cascade. NEDDylation is a post-translational modification crucial for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, this compound prevents the neddylation of cullin proteins, leading to the inactivation of CRLs. This results in the accumulation of various CRL substrate proteins, such as p21, CDT1, and NRF2, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.
Structurally, this compound forms a unique covalent adduct with NEDD8 within the catalytic pocket of NAE. This mechanism-based inhibition is highly specific and potent, making this compound a valuable tool for studying the NEDDylation pathway and a promising therapeutic agent.
Quantitative Data on this compound-NAE Interaction
The following tables summarize the quantitative data available for the interaction of this compound with NAE and its effects on various cell lines.
Table 1: In Vitro Inhibition of NAE by this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 4.7 nM | Cell-free NAE enzymatic assay | [1] |
| IC50 | ~10 nM | In vitro NAE activity assay | [2] |
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Assay Duration | Reference |
| HCT116 | Colorectal Carcinoma | 0.19 µM | 72 hours | [2] |
| K562 | Chronic Myelogenous Leukemia | 0.108 µM | 72 hours | [2] |
| U2OS | Osteosarcoma | 0.16 µM | 72 hours | [2] |
| Granta-519 | Mantle Cell Lymphoma | ~0.1 µM | 48 hours | [2] |
| HBL-2 | Mantle Cell Lymphoma | ~0.25 µM | 48 hours | [2] |
| SK-MEL-28 | Melanoma | 0.3 µM | 72 hours | [3] |
| A375 | Melanoma | 0.2 µM | 72 hours | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-NAE interaction.
X-ray Crystallography of the this compound-NAE-NEDD8 Adduct
This protocol is a representative method for determining the crystal structure of the NAE complexed with the this compound-NEDD8 adduct, based on the successful crystallization of similar complexes (PDB ID: 3GZN).
-
Protein Expression and Purification:
-
Co-express human NAE1 (APPBP1) and UBA3 (NAE catalytic subunit) in a suitable expression system (e.g., baculovirus-infected insect cells).
-
Purify the heterodimeric NAE complex using a series of chromatography steps, such as Ni-NTA affinity chromatography (if His-tagged), ion exchange, and size-exclusion chromatography, to achieve high purity.
-
Express and purify human NEDD8 separately.
-
-
Formation of the this compound-NEDD8 Adduct:
-
Incubate purified NAE with a molar excess of NEDD8 and this compound in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM ATP) at room temperature for 1-2 hours to allow for the formation of the covalent this compound-NEDD8 adduct within the NAE active site.
-
-
Crystallization:
-
Concentrate the NAE-pevonedistat-NEDD8 complex to a suitable concentration (e.g., 5-10 mg/mL).
-
Perform vapor diffusion crystallization trials by mixing the protein complex solution with a reservoir solution in various ratios (e.g., hanging drop or sitting drop method).
-
Screen a wide range of crystallization conditions (precipitants, pH, salts, and additives). A successful condition might involve a precipitant like PEG 3350 at a specific concentration and a buffered pH.
-
Incubate crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the obtained crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling) using appropriate software (e.g., HKL2000 or XDS).
-
Solve the structure by molecular replacement using a known structure of NAE as a search model.
-
Refine the model against the experimental data and build the this compound-NEDD8 adduct into the electron density map using software like COOT and Phenix.
-
Immunoblotting for CRL Substrate Accumulation
This protocol describes the detection of accumulated CRL substrates in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT116) at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CRL substrates (e.g., anti-CDT1, anti-p21, anti-NRF2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the this compound-NAE interaction.
This compound Mechanism of Action
Caption: Mechanism of NAE inhibition by this compound.
Experimental Workflow for this compound-NAE Interaction Analysis
Caption: Workflow for characterizing this compound-NAE interaction.
Conclusion
The potent and selective inhibition of NAE by this compound provides a compelling therapeutic strategy for cancers dependent on the CRL pathway. The structural understanding of this interaction, primarily derived from X-ray crystallography, reveals a unique mechanism-based inhibition that locks the enzyme in an inactive state. The downstream cellular consequences, characterized by the accumulation of key cell cycle and tumor suppressor proteins, underscore the critical role of NEDDylation in cancer cell biology. This guide serves as a foundational resource for researchers aiming to further explore the intricacies of the this compound-NAE interaction and to develop next-generation inhibitors of the NEDDylation pathway.
References
The Discovery of Pevonedistat as an Adenosine Monophosphate Mimetic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (formerly MLN4924) is a pioneering, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] Its discovery has unveiled a novel therapeutic strategy in oncology by targeting the protein homeostasis pathway. This technical guide provides an in-depth overview of the core findings that established this compound as an adenosine monophosphate (AMP) mimetic, detailing its mechanism of action, the key experiments that elucidated this mechanism, and the resultant downstream cellular consequences.
Mechanism of Action: A Substrate-Assisted Inhibition Model
This compound functions as a potent and selective inhibitor of NAE through a sophisticated mechanism known as substrate-assisted inhibition. It acts as an AMP mimetic, binding to the adenylation site of the NAE enzyme.[1][7] This binding facilitates the enzyme-catalyzed formation of a stable, covalent adduct between this compound and NEDD8, a ubiquitin-like protein.[1][3][14][16] This this compound-NEDD8 adduct mimics the natural NEDD8-adenylate intermediate but is catalytically inert.[1] The formation of this stable complex effectively sequesters the NAE enzyme, preventing the transfer of NEDD8 to its cognate E2 conjugating enzymes and subsequently blocking the neddylation of cullin proteins.[1][3]
The inhibition of cullin neddylation leads to the inactivation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. CRLs are responsible for targeting a plethora of substrate proteins for proteasomal degradation. Consequently, this compound treatment results in the accumulation of various CRL substrates, many of which are critical regulators of cell cycle progression, DNA replication, and stress responses. This disruption of normal cellular homeostasis ultimately leads to cell cycle arrest, senescence, and apoptosis in cancer cells.
Signaling Pathway of this compound Action
Caption: Mechanism of NAE inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound against NAE has been quantified through various biochemical and cellular assays. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NAE Inhibition) | 4.7 nM | In vitro biochemical assay | MedchemExpress |
| This compound-NEDD8 Adduct Formation | Stoichiometric with NAEβ concentration | HCT116 cells | [4] |
| CRL Substrate Accumulation (CDT1) | Dose-dependent increase | DM93 melanoma cells | [12] |
| CRL Substrate Accumulation (p21) | Dose-dependent increase | DM93 melanoma cells | [12] |
| CRL Substrate Accumulation (p27) | Dose-dependent increase | T-ALL cell lines | [13] |
Experimental Protocols
The discovery and characterization of this compound as an AMP mimetic involved a series of key experiments. Detailed methodologies for these experiments are provided below.
NAE Inhibition Assay (In Vitro)
This biochemical assay is designed to measure the enzymatic activity of NAE and its inhibition by this compound.
Workflow Diagram:
Caption: Workflow for an in vitro NAE inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Purify recombinant human NAE (NAE1/UBA3 heterodimer) and NEDD8.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Reaction Setup:
-
In a microplate, add the reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add a fixed concentration of NAE enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a mixture of NEDD8 and ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction by adding a quenching buffer (e.g., containing EDTA).
-
Product formation (e.g., NEDD8-AMP or transfer of NEDD8 to a fluorescently labeled E2 enzyme) is measured using an appropriate detection method, such as fluorescence polarization or a coupled-enzyme assay that measures AMP production.
-
The data is then plotted as percent inhibition versus this compound concentration, and the IC₅₀ value is calculated using a suitable curve-fitting model.
-
Detection of the this compound-NEDD8 Adduct
The formation of the covalent this compound-NEDD8 adduct is a hallmark of its mechanism of action. This can be detected using mass spectrometry.
Workflow Diagram:
Caption: Workflow for detecting the this compound-NEDD8 adduct.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., HCT116) to a suitable confluency.
-
Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.
-
-
Protein Extraction and Digestion:
-
Harvest the cells and lyse them in a buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry:
-
Separate the tryptic peptides using reverse-phase liquid chromatography (LC).
-
Analyze the eluting peptides using a high-resolution tandem mass spectrometer (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a human protein database that includes the sequence of NEDD8.
-
Specifically search for a modification on the C-terminal glycine of NEDD8 corresponding to the mass of this compound.
-
The identification of a peptide from NEDD8 with this specific mass shift confirms the presence of the this compound-NEDD8 adduct.
-
For quantitative analysis, stable isotope-labeled internal standards can be used.[1]
-
Quantification of CRL Substrate Accumulation
The inhibition of CRLs by this compound leads to the accumulation of their substrates. This can be quantified by Western blotting.
Workflow Diagram:
Caption: Workflow for quantifying CRL substrate accumulation.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with a range of this compound concentrations for a specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the CRL substrates of interest (e.g., anti-CDT1, anti-p21, anti-p27) and a loading control (e.g., anti-actin or anti-tubulin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control to determine the relative accumulation of the CRL substrates.
-
Conclusion
The discovery of this compound as an adenosine monophosphate mimetic represents a significant advancement in targeted cancer therapy. Its unique substrate-assisted inhibition mechanism, leading to the formation of a stable this compound-NEDD8 adduct and subsequent inactivation of Cullin-RING ligases, provides a powerful and specific means of disrupting protein homeostasis in cancer cells. The experimental protocols and quantitative data presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working to further understand and exploit this promising therapeutic avenue. The continued investigation into the intricate downstream effects of NAE inhibition will undoubtedly pave the way for novel combination therapies and a deeper understanding of the critical role of the neddylation pathway in cancer biology.
References
- 1. Absolute quantification of E1, ubiquitin-like proteins and Nedd8-MLN4924 adduct by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantifiable analysis of cellular pathway inhibition of a Nedd8-activating enzyme inhibitor, MLN4924, using AlphaScreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ptglab.com [ptglab.com]
- 12. scispace.com [scispace.com]
- 13. A First-in-Class NAE Inhibitor, MLN4924, Blocks Lentiviral Infection in Myeloid Cells by Disrupting Neddylation-Dependent Vpx-Mediated SAMHD1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment-emergent mutations in NAEβ confer resistance to the NEDD8-activating enzyme inhibitor MLN4924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 20. Substrate-Assisted Inhibition of Ubiquitin-like Protein-Activating Enzymes: The NEDD8 E1 Inhibitor MLN4924 Forms a NEDD8-AMP Mimetic In Situ (Journal Article) | OSTI.GOV [osti.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Pevonedistat: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (also known as MLN4924) is a first-in-class, small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] By inhibiting NAE, this compound blocks the neddylation cascade, a crucial cellular process for the function of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][3] This disruption of protein homeostasis leads to the accumulation of CRL substrates, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[4] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, compiled to support research, development, and formulation activities.
Chemical Properties
This compound is a sulfamate derivative with a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate | [5] |
| Molecular Formula | C21H25N5O4S | [5] |
| Molecular Weight | 443.52 g/mol | [5] |
| CAS Number | 905579-51-3 | [5] |
| Appearance | Solid | [6] |
| Melting Point | Not explicitly found in public literature. | |
| pKa | Not explicitly found in public literature. Predicted values can be obtained using various software, but experimental determination is recommended for accuracy. |
Solubility
This compound exhibits varying solubility in different solvents, a critical consideration for formulation and in vitro assay development.
| Solvent System | Solubility | Notes | Reference |
| DMSO | 62.5 mg/mL (140.92 mM) | Sonication is recommended. | [6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 2 mg/mL (4.51 mM) | Sonication is recommended. Solvents should be added sequentially. | [6] |
| 0.9% Sodium Chloride | 50 µg/mL, 100 µg/mL, 200 µg/mL | Stable for 14 days at 2-8°C, protected from light. | [7] |
| Lyophilized Powder in DMSO | 5 mM stock solution (reconstitute 1 mg in 451.2 µl of DMSO) | Store at -20°C and use within 3 months. | [8] |
Stability Profile
Understanding the stability of this compound under various conditions is crucial for its development, manufacturing, and storage.
Solution Stability
A study on the physicochemical stability of this compound diluted in 0.9% sodium chloride (NaCl) provides key insights into its stability in an infusion solution.[7]
| Concentration in 0.9% NaCl | Storage Conditions | Stability | Reference |
| 50 µg/mL and 200 µg/mL (in glass tubes) | 2-8°C, protected from light | Retained >95% of initial concentration for 14 days. | [7] |
| 100 µg/mL (in polyolefin infusion bags) | 2-8°C, protected from light | Retained >95% of initial concentration for 14 days. | [7] |
| 10 mg/mL (partially used vials with a Spike) | 2-8°C, protected from light | Retained >95% of initial concentration for 7 days. | [7] |
During this 14-day study, no physical changes were observed, and the pH of the solutions remained stable.[7]
Solid-State Stability
As a lyophilized powder, this compound is stable for 24 months when stored at -20°C and desiccated.[8]
Forced Degradation Studies
Detailed public information on the forced degradation of this compound and the characterization of its degradation products is limited. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9] Such studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[10][11]
While specific degradation products for this compound have not been detailed in the available literature, a process development and GMP production study noted that a Boc-protected bis-sulfamate impurity of a this compound intermediate underwent elimination to a cyclopentene intermediate under aqueous acidic conditions.[12] This suggests that the cyclopentane ring and the sulfamate group could be potential sites of degradation under certain stress conditions.
Experimental Protocols
Determination of Melting Point (General Protocol)
The melting point of a pharmaceutical compound is a key indicator of its purity. A common method is the capillary melting point determination.[13][14][15][16][17]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, forming a column of 2-3 mm in height.[13]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C/min) starting from a temperature about 15-20°C below the expected melting point.[13][16]
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point range.[14]
Determination of pKa by UV Spectroscopy (General Protocol)
The ionization constant (pKa) is a critical parameter influencing a drug's solubility, absorption, and distribution. UV-Vis spectroscopy is a common method for its determination, particularly for compounds with a chromophore whose absorbance changes with pH.[18][19][20][21][22]
Apparatus and Reagents:
-
UV-Vis spectrophotometer (plate reader or cuvette-based)
-
96-well UV-transparent microplates or quartz cuvettes
-
pH meter
-
A series of aqueous buffers covering a wide pH range (e.g., pH 2-12) with constant ionic strength.
-
This compound stock solution (e.g., in DMSO)
Procedure:
-
Solution Preparation: A series of solutions of this compound at a constant concentration are prepared in the different pH buffers. A small, fixed volume of the stock solution is added to each buffer to minimize the effect of the organic solvent.[18]
-
UV Spectra Acquisition: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis:
-
The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH.
-
The resulting sigmoidal curve is analyzed. The pKa is the pH at the inflection point of this curve.[21]
-
Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[22]
-
Forced Degradation Study and HPLC Analysis (General Protocol)
Forced degradation studies are performed to understand the degradation pathways of a drug and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[9][23][24]
Stress Conditions:
-
Acid Hydrolysis: this compound solution is treated with an acid (e.g., 0.1 N HCl) at room temperature or elevated temperature for a defined period.
-
Base Hydrolysis: this compound solution is treated with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: this compound solution is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Solid this compound is exposed to high temperature (e.g., 60-80°C).
-
Photodegradation: this compound solution or solid is exposed to UV and visible light as per ICH Q1B guidelines.
HPLC Analysis:
-
Method Development: A stability-indicating HPLC method is developed to separate this compound from its potential degradation products. This typically involves optimizing the column, mobile phase composition, gradient, flow rate, and detector wavelength.
-
Sample Analysis: The stressed samples are analyzed by the developed HPLC method.
-
Peak Purity and Mass Balance: The purity of the this compound peak in the stressed samples is assessed using a photodiode array (PDA) detector. Mass balance is calculated to account for the parent drug and all degradation products.
-
Degradant Identification: If significant degradation is observed, techniques like LC-MS/MS can be used to identify the structure of the degradation products.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of the NEDD8-activating enzyme (NAE).[3][8] This enzyme is at the apex of the neddylation cascade, which is essential for the activation of Cullin-RING E3 ligases (CRLs).[2]
Caption: this compound's mechanism of action via NAE inhibition.
By forming a covalent adduct with NEDD8 in the catalytic pocket of NAE, this compound prevents the transfer of NEDD8 to downstream targets.[5] This leads to the inactivation of CRLs and the subsequent accumulation of their substrates.[2][4]
Impact on the NF-κB Pathway
One of the key consequences of CRL inactivation by this compound is the inhibition of the NF-κB signaling pathway.[25][26][27][28] In the canonical NF-κB pathway, the inhibitor of κB (IκBα) is phosphorylated and subsequently targeted for ubiquitination and proteasomal degradation by a specific CRL, SCFβ-TrCP. This compound-mediated inhibition of this CRL leads to the accumulation of phosphorylated IκBα (p-IκBα), which remains bound to NF-κB, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes.[4]
Caption: Inhibition of the NF-κB pathway by this compound.
Conclusion
References
- 1. The Neddylation Inhibitor this compound (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of the Novel Investigational NEDD8-Activating Enzyme Inhibitor this compound (MLN4924) in Patients with Relapsed/Refractory Multiple Myeloma or Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | MLN4924 | NAE inhibitor | TargetMol [targetmol.com]
- 7. Physicochemical stability of this compound at 50, 100 and 200 µg/mL diluted in 0.9% sodium chloride and at 10 mg/mL in partially used vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MLN4924 (this compound) | Cell Signaling Technology [cellsignal.com]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. pharmtech.com [pharmtech.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. westlab.com [westlab.com]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. hi-tec.tripod.com [hi-tec.tripod.com]
- 21. ishigirl.tripod.com [ishigirl.tripod.com]
- 22. ulm.edu [ulm.edu]
- 23. ijrpp.com [ijrpp.com]
- 24. acdlabs.com [acdlabs.com]
- 25. This compound targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Foundational Biology of Neddylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational biology of the neddylation pathway and the mechanisms of its inhibition. It is designed to serve as a detailed resource, incorporating key quantitative data, detailed experimental protocols, and visualizations of the core biological processes for professionals engaged in research and drug development.
The Neddylation Pathway: An Overview
Neddylation is a critical post-translational modification process that involves the covalent attachment of the ubiquitin-like protein, Neural precursor cell Expressed Developmentally Down-regulated 8 (NEDD8), to substrate proteins.[1][2][3] This process is analogous to ubiquitylation and is essential for the function of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs).[4][5] By activating CRLs, neddylation plays a pivotal role in regulating the degradation of approximately 20% of cellular proteins, thereby controlling a multitude of cellular processes including cell cycle progression, DNA repair, and signal transduction.[4][6] Dysregulation of this pathway is frequently implicated in the pathogenesis of various human diseases, particularly cancer.[1][7]
The neddylation process is executed by a sequential three-enzyme cascade, consisting of a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2), and a NEDD8 ligase (E3).[1][2]
-
E1 Activating Enzyme (NAE): The cascade is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of the NAE1 (also known as APPBP1) and UBA3 subunits.[1][8][9] NAE activates NEDD8 in an ATP-dependent reaction.[8][10]
-
E2 Conjugating Enzymes (UBE2M and UBE2F): The activated NEDD8 is then transferred to one of two specific E2 conjugating enzymes, UBE2M (or UBC12) or UBE2F.[8][9][11] These E2 enzymes exhibit specificity for different CRL complexes; UBE2M primarily neddylates Cullins 1-4, while UBE2F is specific for Cullin 5.[12][13][14]
-
E3 Ligases: Finally, a NEDD8 E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to a lysine residue on the substrate protein.[11] For CRLs, the RING-box proteins (RBX1 or RBX2) function as the E3 ligases.[11]
This enzymatic cascade ensures the precise and efficient modification of target proteins, with the CRLs being the most prominent substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Cancer Treatment by Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pivotal roles of neddylation pathway in immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cullin-RING Ligases and Protein Neddylation Biology and Therapeutics Introduction [hero.epa.gov]
- 5. Protein neddylation: beyond cullin-RING ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. uniprot.org [uniprot.org]
- 11. Protein neddylation and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UBE2M is a stress-inducible dual E2 for neddylation and ubiquitylation that promotes targeted degradation of UBE2F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.usf.edu [digitalcommons.usf.edu]
Methodological & Application
Application Notes and Protocols for Pevonedistat (MLN4924) in In Vitro Cell Culture
Introduction
Pevonedistat (also known as MLN4924 or TAK-924) is a pioneering small molecule inhibitor that targets the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, a process analogous to ubiquitination that is essential for the activity of cullin-RING ligases (CRLs).[2][4] By forming a covalent adduct with NEDD8, this compound prevents its conjugation to cullins, thereby inhibiting CRL-mediated protein degradation.[3][5] This leads to the accumulation of various CRL substrate proteins, many of which are key regulators of cell cycle progression, DNA replication, and stress responses.[3][5][6] The disruption of these processes ultimately induces cell cycle arrest, apoptosis, and senescence in cancer cells, making this compound a promising therapeutic agent in oncology research.[1][6][7]
These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methodologies for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound functions as an adenosine monophosphate (AMP) mimetic, binding to the adenylation site of NAE.[1] This action terminates the neddylation cascade, leading to the inactivation of CRLs.[1] The subsequent accumulation of CRL substrates, such as CDT1 and p27, disrupts normal cellular processes, including DNA replication and cell cycle control, ultimately leading to apoptosis in malignant cells.[7] The mechanism of this compound-induced cell death can be influenced by the p53 status of the cancer cells, with p53 wild-type cells often undergoing G0/G1 arrest and apoptosis, while p53 mutant cells may exhibit G2-M arrest and rereplication.[6]
Data Summary
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting diverse sensitivities to NAE inhibition.
| Cell Line Type | Cell Line | IC50 (nM) | Reference |
| Neuroblastoma | Multiple Lines | 136 - 400 | [6] |
| Melanoma (sensitive) | Multiple Lines | < 300 | [8] |
| Melanoma (resistant) | Multiple Lines | > 1000 | [8] |
| Mantle Cell Lymphoma | Jeko-1, Rec-1 | High | [9] |
| Mantle Cell Lymphoma | Granta, HBL-2 | Low | [9] |
Experimental Protocols
Stock Solution Preparation
To prepare a stock solution of this compound, reconstitute the lyophilized powder in DMSO. For a 5 mM stock, dissolve 1 mg of this compound in 451.2 µl of DMSO.[2] Store the stock solution in aliquots at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.[2]
Cell Culture and Treatment
Specific cell culture conditions will depend on the cell line being used. In general, cells are seeded and allowed to adhere overnight before treatment with this compound.
-
For neuroblastoma cell lines: Seed cells in 96-well plates and allow them to grow for 24 hours before adding increasing concentrations of this compound (e.g., 12–1000 nM).[6]
-
For myeloproliferative neoplasm cell lines (e.g., HEL cells): Plate cells at a density of 0.05 x 10^6 cells/mL.[10]
-
For mantle cell lymphoma cell lines: Seed cells at a density of 0.5 x 10^6 cells/mL.[9]
This compound is added to the culture medium at the desired final concentration, and cells are incubated for a specified duration (e.g., 24, 48, or 72 hours) before analysis.[9]
Cell Viability Assay
Cell viability can be assessed using various colorimetric or luminescent assays.
Protocol using AlamarBlue (as for HEL cells): [10]
-
Plate HEL cells in triplicate in a 96-well plate at a density of 0.05 x 10^6 cells/mL.
-
Add varying concentrations of this compound.
-
Incubate for 72 hours.
-
Add AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Measure fluorescence using a microplate reader.
Protocol using MTT (as for neuroblastoma cells): [6]
-
Seed neuroblastoma cells in duplicate in 96-well plates.
-
After 24 hours, treat with this compound for 72 hours.
-
Add 15 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Replace the medium with 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
Apoptosis Assay
Apoptosis is commonly quantified by flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
Protocol using PE Annexin V and 7-AAD (as for HEL cells): [10]
-
Seed 4 x 10^5 HEL cells per well and treat with this compound for 48 hours.
-
Wash the cells with PBS and resuspend them in binding buffer as per the PE Annexin V Apoptosis Detection Kit I instructions.
-
Add PE Annexin V and 7-AAD viability staining solution.
-
Incubate as recommended by the manufacturer.
-
Analyze the stained cells using a flow cytometer. Healthy cells will be Annexin V- and 7-AAD-, apoptotic cells will be Annexin V+ and 7-AAD-, and late apoptotic/necrotic cells will be Annexin V+ and 7-AAD+.[10]
Cell Cycle Analysis
The effect of this compound on cell cycle distribution can be analyzed by staining DNA with a fluorescent dye and performing flow cytometry.
Protocol using Propidium Iodide (PI): [6][9]
-
Treat cells with this compound for the desired time (e.g., 15, 24, 48, or 72 hours).[6]
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[6][9]
-
Wash the cells with PBS to remove the ethanol.
-
Treat the cells with RNase (e.g., 1 mg/mL) for 30 minutes at 37°C to degrade RNA.[6]
-
Stain the cells with propidium iodide (e.g., 0.5 µg/mL).[6]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins following this compound treatment.
General Protocol:
-
Treat cells with this compound (e.g., 300 nM for 24 hours for K-562 cells) and a vehicle control.[2]
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., NEDD8, p21, CDT1, phospho-IκBα).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as α-Actinin or GAPDH, to ensure equal protein loading.[2]
References
- 1. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLN4924 (this compound) | Cell Signaling Technology [cellsignal.com]
- 3. Phase I Study of the Novel Investigational NEDD8-Activating Enzyme Inhibitor this compound (MLN4924) in Patients with Relapsed/Refractory Multiple Myeloma or Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma [mdpi.com]
- 5. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Pevonedistat Target Proteins via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (MLN4924) is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a critical component of the neddylation pathway, a post-translational modification process essential for the activation of cullin-RING ligases (CRLs).[3][4] CRLs represent the largest family of E3 ubiquitin ligases and are responsible for targeting a wide array of substrate proteins for proteasomal degradation.[5][6] By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrates.[3][4] This disruption of protein homeostasis can induce cell cycle arrest, senescence, and apoptosis in cancer cells, making this compound a promising therapeutic agent.[1][4]
Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of this compound by monitoring the accumulation of its downstream target proteins. These application notes provide a detailed protocol for the detection of key this compound target proteins, including CDT1 and p27, by Western blot.
This compound Signaling Pathway
This compound's mechanism of action begins with the inhibition of the NEDD8-activating enzyme (NAE). This enzyme is responsible for activating the ubiquitin-like protein NEDD8. Activated NEDD8 is then transferred to cullin proteins, a process known as neddylation, which is essential for the activation of cullin-RING E3 ligases (CRLs). Activated CRLs, in turn, target various substrate proteins, such as CDT1 and p27, for ubiquitination and subsequent degradation by the proteasome. By inhibiting NAE, this compound blocks this entire cascade, leading to the accumulation of CRL substrate proteins. This accumulation disrupts normal cellular processes, such as cell cycle progression and DNA replication, ultimately leading to outcomes like apoptosis and cell cycle arrest.
Caption: this compound inhibits NAE, blocking cullin neddylation and CRL activity, leading to substrate accumulation.
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to detect this compound target proteins.
Cell Lysis
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate required to ensure equal protein loading in each lane of the gel.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the calculated volume of cell lysate with Laemmli sample buffer (e.g., 4x or 6x) and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. Also, load a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
Immunodetection
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the table below for recommended antibody dilutions.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the host species of the primary antibody, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Western Blot Workflow Diagram
The following diagram illustrates the key steps in the Western blot protocol for detecting this compound target proteins.
Caption: A streamlined workflow of the Western blot protocol, from cell treatment to final analysis.
Data Presentation: Quantitative Parameters for Western Blotting
The following table summarizes recommended starting concentrations and incubation times for antibodies against common this compound target proteins. Researchers should optimize these conditions for their specific experimental setup.
| Target Protein | Molecular Weight (kDa) | Primary Antibody Dilution | Incubation Time (Primary Ab) | Secondary Antibody Dilution | Incubation Time (Secondary Ab) |
| p27Kip1 | ~27 | 1:1000 | Overnight at 4°C | 1:2000 - 1:5000 | 1 hour at RT |
| CDT1 | ~65 | 1:500 - 1:1000 | Overnight at 4°C | 1:2000 - 1:5000 | 1 hour at RT |
| WEE1 | ~96 | 1:1000 | Overnight at 4°C | 1:2000 - 1:5000 | 1 hour at RT |
| c-Jun | ~39 | 1:1000 | Overnight at 4°C | 1:2000 - 1:5000 | 1 hour at RT |
| Neddylated Cullins | Varies | 1:1000 | Overnight at 4°C | 1:2000 - 1:5000 | 1 hour at RT |
| Total Cullins | Varies | 1:1000 | Overnight at 4°C | 1:2000 - 1:5000 | 1 hour at RT |
| β-Actin | ~42 | 1:5000 - 1:10000 | 1 hour at RT | 1:5000 - 1:10000 | 1 hour at RT |
| GAPDH | ~37 | 1:5000 - 1:10000 | 1 hour at RT | 1:5000 - 1:10000 | 1 hour at RT |
RT: Room Temperature
Interpretation of Results
Upon treatment with this compound, a successful Western blot should demonstrate an accumulation of CRL substrate proteins.[7][8][9] This will be visualized as an increase in the band intensity for proteins such as p27 and CDT1 in the this compound-treated lanes compared to the vehicle-treated control lanes. It is also advisable to probe for neddylated and total cullins. A decrease in the signal for neddylated cullins, while total cullin levels remain relatively stable, confirms the on-target activity of this compound. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading across all lanes. Densitometric analysis can be performed to quantify the changes in protein levels.
Troubleshooting
For common Western blot issues and solutions, such as high background, weak or no signal, and non-specific bands, refer to standard troubleshooting guides. Ensure that all reagents are fresh and that appropriate controls are included in each experiment.
References
- 1. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Identification of Modular Cullin-Ring Ligase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor this compound via transdifferentiation and DNA rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (MLN4924), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), has emerged as a promising anti-cancer agent. Its mechanism of action involves the disruption of the neddylation pathway, a crucial process for the activity of Cullin-RING ligases (CRLs). Inhibition of NAE by this compound leads to the accumulation of CRL substrate proteins, which in turn induces cell cycle arrest, senescence, and ultimately, apoptosis in malignant cells.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of programmed cell death at the single-cell level.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by forming a covalent adduct with NEDD8 in the catalytic pocket of NAE.[3] This action blocks the transfer of NEDD8 to Cullins, thereby inhibiting the activity of CRLs. The inactivation of CRLs results in the accumulation of their substrates, many of which are key regulators of cell cycle progression and survival. The accumulation of these substrates, such as p21, p27, and CDT1, can lead to G2 phase cell cycle arrest and DNA damage.[5][6][7]
The apoptotic response to this compound is multifaceted and can be initiated through both intrinsic and extrinsic pathways.[3][8] Key signaling events include:
-
Intrinsic Pathway: this compound treatment can alter the balance of Bcl-2 family proteins, favoring the expression of pro-apoptotic members like Bak and Noxa while downregulating anti-apoptotic proteins such as Bcl-xL and Mcl-1.[1][5] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.
-
Extrinsic Pathway: this compound has been shown to sensitize cancer cells to death receptor-mediated apoptosis, for example, by enhancing the effects of TNF-α.[9]
-
NF-κB Pathway Inhibition: By preventing the degradation of IκB, an inhibitor of NF-κB, this compound can suppress the pro-survival NF-κB signaling pathway.[3]
-
c-Myc-Noxa Axis: In some cancer types, this compound induces the accumulation of the CRL substrate c-Myc, which transcriptionally activates the pro-apoptotic protein Noxa, thereby triggering apoptosis.[10]
The following diagram illustrates the signaling pathway of this compound-induced apoptosis:
Quantitative Analysis of Apoptosis by Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Annexin V is a calcium-dependent protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following tables summarize quantitative data from studies that analyzed apoptosis using flow cytometry after this compound treatment in various cancer cell lines.
Table 1: Apoptosis in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound Concentration | Treatment Time | % Apoptotic Cells (Annexin V+) | % Dead Cells (Annexin V+/PI+) | Citation |
| Molm-13 | 62.5 nM | 48 hours | ~10% | ~5% | [11] |
| Molm-13 | 125 nM | 48 hours | ~15% | ~25% | [11] |
| Molm-13 | 250 nM | 48 hours | ~18% | ~60% | [11] |
| MV4-11 | 62.5 nM | 48 hours | ~8% | ~3% | [11] |
| MV4-11 | 125 nM | 48 hours | ~12% | ~10% | [11] |
| MV4-11 | 250 nM | 48 hours | >16% | ~75% | [11] |
Table 2: Apoptosis in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | This compound Concentration | Treatment Time | % Apoptotic Cells (Annexin V+) | Citation |
| Granta | 250 nM | 48 hours | Increased | [1] |
| Granta | 500 nM | 48 hours | Further Increased | [1] |
| HBL-2 | 250 nM | 48 hours | Increased | [1] |
| HBL-2 | 500 nM | 48 hours | Further Increased | [1] |
Table 3: Apoptosis in Other Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Treatment Time | Apoptotic Effect | Citation |
| HCT116 (p53 WT) | Colorectal Cancer | 30 nM | 72 hours | Increased apoptosis | [8] |
| LoVo (p53 WT) | Colorectal Cancer | Not specified | Not specified | Increased apoptosis | [8] |
| p53 WT Neuroblastoma | Neuroblastoma | Not specified | Not specified | G0-G1 arrest and apoptosis | [2] |
| p53 MUT Neuroblastoma | Neuroblastoma | Not specified | Not specified | G2-M arrest and rereplication | [2] |
| Miapaca-2 | Pancreatic Cancer | Not specified | Not specified | Increased apoptosis | [7] |
| Capan-1 | Pancreatic Cancer | Not specified | Not specified | Increased apoptosis | [7] |
| Human Renal Cancer Cells | Renal Cell Carcinoma | Dose-dependent | Not specified | Increased apoptosis | [4] |
Experimental Protocols
Experimental Workflow for Apoptosis Analysis
The following diagram outlines the general workflow for analyzing this compound-induced apoptosis using flow cytometry.
Detailed Protocol for Annexin V/PI Staining
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels at a density that will not lead to overgrowth during the treatment period.
-
Allow cells to adhere (for adherent cells) or stabilize overnight.
-
Treat cells with the desired concentrations of this compound. Include a vehicle-treated control (e.g., DMSO). It is also recommended to include positive and negative controls for apoptosis.
-
Incubate for the desired treatment time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, collect the culture medium, which contains apoptotic cells that have detached. Then, wash the adherent cells with PBS and detach them using a gentle method such as trypsinization. Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
-
Washing:
-
Wash the cell pellet by resuspending in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant. Repeat this wash step.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 5-10 µL of PI staining solution. The exact volume may need to be titrated.
-
Gently vortex the tubes.
-
-
Incubation:
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[4]
-
-
Sample Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Use appropriate single-color controls (unstained, PI only, Annexin V-FITC only) to set up compensation and gates correctly.
-
-
Data Analysis:
-
Create a dot plot of PI (e.g., FL2 or FL3) versus Annexin V-FITC (e.g., FL1).
-
Use the single-color controls to set the quadrants to distinguish between live, early apoptotic, late apoptotic/necrotic, and necrotic cell populations.
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Conclusion
The analysis of apoptosis by flow cytometry is a critical tool for evaluating the efficacy of this compound. The provided protocols and data offer a comprehensive guide for researchers to design and execute experiments to investigate the pro-apoptotic effects of this NAE inhibitor. The detailed understanding of the signaling pathways and the ability to quantitatively measure apoptosis will aid in the further development and application of this compound in cancer therapy.
References
- 1. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-class inhibitor, MLN4924 (this compound), induces cell-cycle arrest, senescence, and apoptosis in human renal cell carcinoma by suppressing UBE2M-dependent neddylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MLN4924 (this compound), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEDD8-activating enzyme inhibition induces cell cycle arrest and anaphase catastrophe in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 8. This compound (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
Pevonedistat IC50 in Various Cancer Cell Lines: Application Notes and Protocols
Introduction
Pevonedistat (MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, a post-translational modification process essential for the function of Cullin-RING ligases (CRLs).[2][3][4] CRLs are the largest family of E3 ubiquitin ligases and play a crucial role in regulating the degradation of a wide range of proteins involved in key cellular processes, including cell cycle progression, DNA replication, and signal transduction.[4] By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][2] One of the key signaling pathways affected by this compound is the NF-κB pathway, which is constitutively active in many B-cell malignancies and plays a role in promoting cell survival.[5][6][7] this compound has shown anti-tumor activity in a variety of hematological malignancies and solid tumors.[1]
These application notes provide a summary of the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, a detailed protocol for determining the IC50, and diagrams illustrating the drug's mechanism of action and the experimental workflow.
This compound IC50 Values
The IC50 values of this compound have been determined in a wide range of cancer cell lines, demonstrating its broad anti-cancer potential. The table below summarizes these values from various studies.
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Mantle Cell Lymphoma | Granta-519 | ~0.1 - 0.5 | This compound induced G1-phase cell cycle arrest and apoptosis.[5] |
| Mantle Cell Lymphoma | JeKo-1 | ~0.1 - 0.5 | |
| Mantle Cell Lymphoma | Mino | ~0.1 - 0.5 | |
| Mantle Cell Lymphoma | SP53 | ~0.1 - 0.5 | |
| Neuroblastoma | CHLA255 (p53 WT) | 0.136 - 0.4 | The mechanism of cytotoxicity was found to be p53-dependent.[8] |
| Neuroblastoma | NGP (p53 WT) | 0.136 - 0.4 | |
| Neuroblastoma | SKNBE (p53 MUT) | 0.136 - 0.4 | |
| Neuroblastoma | LAN1 (p53 MUT) | 0.136 - 0.4 | |
| Neuroblastoma | SKNAS (p53 MUT) | 0.136 - 0.4 | |
| Melanoma | Various Cell Lines | < 0.3 (sensitive) | Cell lines were categorized as sensitive or resistant based on their IC50 values.[9] |
| Melanoma | Various Cell Lines | > 1 (resistant) | |
| Pancreatic Cancer | MiaPaCa-2 | 0.213 | Sensitivity correlated with SKP2 expression.[10] |
| Glioblastoma | U87 | 4.28 | |
| Myeloproliferative Neoplasms | HEL (JAK2 V617F mutant) | Not specified | This compound suppressed TNFα-mediated NFκB signaling.[6] |
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound (MLN4924)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a broad range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism of action.
Caption: Workflow for IC50 determination.
References
- 1. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN4924 (this compound) | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (this compound) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
Application Notes and Protocols: Pevonedistat and Azacitidine Combination Therapy in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The combination of pevonedistat and azacitidine has emerged as a promising therapeutic strategy for AML, particularly in older patients or those unfit for intensive chemotherapy. This compound is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), a key component of the ubiquitin-proteasome system.[1] By inhibiting NAE, this compound disrupts the activity of Cullin-RING E3 ubiquitin ligases (CRLs), leading to the accumulation of CRL substrates that are integral to tumor cell growth, proliferation, and survival, ultimately inducing cancer cell death.[1][2] Azacitidine is a hypomethylating agent that functions as a DNA methyltransferase (DNMT) inhibitor, inducing changes in gene expression and promoting differentiation of leukemic cells.[3] Preclinical studies have demonstrated synergistic anti-tumor activity with the combination of this compound and azacitidine in AML xenograft models.[1]
Signaling Pathways
The combination of this compound and azacitidine impacts key signaling pathways involved in apoptosis and cell cycle regulation in AML cells. A critical mechanism involves the upregulation of the pro-apoptotic BCL2 family protein NOXA (PMAIP1).[3] this compound stabilizes the transcription factor ATF4, which in turn enhances the expression of PMAIP1 (NOXA).[3] Concurrently, azacitidine induces the integrated stress response (ISR) pathway, which also leads to the upregulation of PMAIP1.[3] The increased levels of NOXA protein are significant as it can competitively bind to the anti-apoptotic protein MCL-1, thereby liberating pro-apoptotic effector proteins and enhancing apoptosis.[3] This synergistic induction of NOXA provides a strong rationale for the combination of these two agents and also for their combined use with the BCL-2 inhibitor venetoclax.[3]
References
Application Notes & Protocols: CRISPR/Cas9 Screening for Pevonedistat Sensitivity Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction Pevonedistat (MLN4924) is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a critical component of the neddylation pathway, which regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[3][4] By inhibiting NAE, this compound blocks CRL-mediated protein ubiquitination and degradation, leading to the accumulation of CRL substrate proteins.[4][5] This disruption of protein homeostasis results in cell cycle arrest, DNA damage, and apoptosis in cancer cells, making this compound a promising therapeutic agent for various malignancies, including solid tumors and hematologic cancers like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[2][6]
Despite its promising activity, patient responses to this compound can vary, and acquired resistance can emerge.[7][8] Identifying the genetic determinants of sensitivity and resistance is crucial for patient stratification and the development of effective combination therapies. Genome-wide CRISPR/Cas9 loss-of-function screens are a powerful tool for systematically identifying genes whose knockout confers sensitivity or resistance to a given drug.[9][10] These screens can uncover novel drug targets, elucidate mechanisms of action, and identify biomarkers for predicting treatment response.[11]
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 screening to identify genes that sensitize cancer cells to this compound.
This compound's Mechanism of Action
This compound functions by mimicking adenosine monophosphate (AMP) and binding to the NAE active site, forming an irreversible covalent adduct with NEDD8.[5][6] This action halts the entire neddylation cascade. The primary downstream effect is the inactivation of CRLs, the largest family of E3 ubiquitin ligases. Inactivated CRLs fail to ubiquitinate their substrate proteins, which include key regulators of cell cycle progression (e.g., p21, p27), DNA replication, and stress responses.[3][7] The accumulation of these proteins triggers cellular stress, leading to apoptosis and cell cycle arrest.[4][6]
Quantitative Data Summary
The sensitivity of cancer cells to this compound varies across different cell types. This variability can be quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.
Table 1: this compound IC50 Values in Neuroblastoma Cell Lines
| Cell Line | p53 Status | MYCN Status | IC50 (nM) |
|---|---|---|---|
| SK-N-AS | Mutant | Non-amplified | 275 |
| CHP-212 | Wild-type | Amplified | 400 |
| IMR-32 | Wild-type | Amplified | 212 |
| LAN-5 | Wild-type | Amplified | 136 |
| SY5Y | Wild-type | Non-amplified | 262 |
Data derived from a study on neuroblastoma cell lines, demonstrating this compound's cytotoxic effects at nanomolar concentrations.[12]
Table 2: Hypothetical Results from a this compound CRISPR Sensitivity Screen This table illustrates the expected format of results from a genome-wide CRISPR screen. "Sensitizing genes" are those whose knockout leads to increased this compound efficacy, resulting in the depletion of cells carrying the corresponding sgRNA (negative log-fold change).
| Gene | Function | Putative Role in this compound Response | Log-Fold Change (this compound vs. Control) |
|---|---|---|---|
| Top Sensitizing Hits (Depleted sgRNAs) | |||
| ABCG2 | Drug efflux pump | Knockout prevents this compound export from the cell, increasing intracellular concentration and efficacy.[7][13] | -2.8 |
| NRF2 (NFE2L2) | Oxidative stress response | Knockout may prevent the mitigation of this compound-induced reactive oxygen species (ROS), enhancing cell death.[7] | -2.1 |
| CUL4A | Cullin-RING Ligase component | Loss may exacerbate the disruption of protein homeostasis initiated by this compound. | -1.9 |
| Top Resistance Hits (Enriched sgRNAs) | |||
| UBA3 | NAE catalytic subunit | Loss of a core target pathway component confers absolute resistance. | +4.5 |
| PMAIP1 (NOXA) | Pro-apoptotic BCL2 family protein | Knockout removes a key mediator of apoptosis, promoting survival. This compound is known to upregulate NOXA.[6][14] | +2.5 |
Experimental Protocols
A genome-wide CRISPR/Cas9 screen to identify this compound sensitivity genes involves several key stages, from library transduction to bioinformatics analysis.
Protocol 1: Cell Line Preparation and Lentiviral Transduction
-
Cell Line Selection: Choose a cancer cell line relevant to this compound's clinical applications (e.g., AML, MDS, or a solid tumor line). Ensure the cell line stably expresses the Cas9 nuclease. If not, generate a Cas9-expressing line by lentiviral transduction and selection.
-
Library Selection: Use a genome-wide sgRNA library (e.g., Brunello, TKOv3).[9][11] These libraries target tens of thousands of genes with multiple sgRNAs per gene for robustness.[11]
-
Lentivirus Production: Produce high-titer lentivirus by co-transfecting HEK293T cells with the sgRNA library plasmids and packaging plasmids (e.g., psPAX2 and pMD2.G).[11]
-
Transduction:
-
Plate the Cas9-expressing cells.
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI ≈ 0.3) to ensure that most cells receive only a single sgRNA.
-
Maintain a high coverage (at least 500 cells per sgRNA in the library) to ensure representation.
-
Include a non-transduced control and a positive control (e.g., sgRNA targeting an essential gene).
-
Protocol 2: this compound Screen Execution
-
Antibiotic Selection: Two days post-transduction, apply an appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Establish Baseline: After selection is complete, harvest a portion of the cells to serve as the baseline (T=0) reference for sgRNA distribution.
-
Drug Treatment:
-
Split the remaining cell population into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with this compound.
-
The concentration of this compound should be carefully determined. A dose that causes partial growth inhibition (e.g., IC20-IC50) is ideal for identifying both sensitizing and resistance mutations.
-
-
Cell Culture Maintenance: Culture the cells for a duration that allows for significant sgRNA enrichment or depletion, typically 14-21 days or 10-15 population doublings.[15] Maintain selective pressure by replenishing the media with fresh drug/vehicle every 2-3 days. Ensure cell coverage remains high throughout the experiment.
-
Sample Collection: Harvest cells from both arms at the end of the screen.
Protocol 3: NGS Data Acquisition and Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T=0 baseline sample and the final control and treatment samples.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the sgRNA sequences from the genomic DNA. The primers should include adapters for next-generation sequencing.
-
Sequencing: Pool the PCR products and perform high-throughput sequencing (e.g., on an Illumina platform) to determine the read counts for each sgRNA in each sample.
-
Bioinformatic Analysis:
-
Use software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[11]
-
Compare the sgRNA abundance in the this compound-treated sample to the vehicle-treated sample.
-
Sensitizing genes will be identified by the significant depletion of their corresponding sgRNAs in the this compound arm.
-
Resistance genes will be identified by the significant enrichment of their corresponding sgRNAs.
-
The output will be a ranked list of genes with associated statistical values (e.g., p-value, false discovery rate).[11]
-
Protocol 4: Hit Validation
It is critical to validate the top hits from the primary screen.
-
Individual Gene Knockout: Generate single-gene knockout cell lines for the top candidate genes using 2-3 independent sgRNAs per gene.
-
Cell Viability Assays: Perform dose-response assays with this compound on the knockout and wild-type control cells. A sensitizing gene knockout should result in a leftward shift of the dose-response curve (i.e., a lower IC50).
-
Competition Assays: Co-culture fluorescently labeled knockout cells and wild-type cells. Treat the mixed population with this compound and monitor the ratio of the two cell types over time using flow cytometry. A sensitizing knockout will lead to the depletion of the fluorescently labeled cells in the presence of the drug.
-
Mechanism-of-Action Studies: For validated hits, perform further molecular biology experiments (e.g., immunoblotting, cell cycle analysis) to understand how the gene knockout modulates the cellular response to this compound. For example, if ABCG2 is a validated hit, one could measure intracellular this compound accumulation to confirm its role as an efflux pump.[13]
References
- 1. Facebook [cancer.gov]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABCG2 Overexpression Contributes to this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genome-wide CRISPR/Cas9 screening identifies determinant of panobinostat sensitivity in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-wide CRISPR/Cas9 screen identifies etoposide response modulators associated with clinical outcomes in pediatric AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of ABCG2 confers resistance to this compound, an NAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 15. biorxiv.org [biorxiv.org]
Pevonedistat Quantification in Human Plasma: Detailed Application Notes and Protocols for Mass Spectrometry-Based Methods
For Researchers, Scientists, and Drug Development Professionals: This document provides detailed application notes and protocols for the quantification of pevonedistat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following information is synthesized from established and validated bioanalytical methods to guide the development and implementation of robust assays for pharmacokinetic studies and clinical trial monitoring.
Introduction
This compound (TAK-924/MLN4924) is an investigational first-in-class inhibitor of the NEDD8-activating enzyme (NAE). Accurate and precise quantification of this compound in plasma is crucial for understanding its pharmacokinetics, establishing dose-response relationships, and ensuring patient safety during clinical development. LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and robustness. This document outlines a validated LC-MS/MS method for the determination of this compound in human plasma.
Quantitative Data Summary
Validated LC-MS/MS methods for this compound quantification in human plasma have been established with different dynamic ranges to accommodate various clinical scenarios. The performance characteristics of these assays are summarized in the table below.
| Parameter | Low Range Method | Medium Range Method |
| Dynamic Range | 0.0500 – 25.0 ng/mL | 1.00 – 500 ng/mL |
| Precision (%CV) | 3.1 – 5.1% | 2.5 – 3.1% |
| Accuracy (%Bias) | -1.8% to -0.5% | -1.5% to 0.0% |
Experimental Protocols
This section details a representative protocol for the quantification of this compound in human plasma using LC-MS/MS. This protocol is based on commonly employed techniques for small molecule bioanalysis and should be optimized and validated in the end-user's laboratory.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for extracting small molecules from plasma. Acetonitrile is a common and effective precipitating agent.
Materials and Reagents:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C,¹⁵N₂]-Pevonedistat
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Water, HPLC grade or higher
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare a 1 mg/mL stock solution of the SIL-IS.
-
From the stock solutions, prepare serial dilutions in 50:50 (v/v) Methanol:Water to create working solutions for calibration standards and quality control (QC) samples.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate this compound working solutions to prepare a calibration curve (typically 8-10 non-zero standards) and at least three levels of QC samples (low, medium, and high).
-
-
Protein Precipitation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, QC, or unknown).
-
Add 50 µL of the SIL-IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (ACN).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional, for increased sensitivity):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.
-
LC-MS/MS Analysis
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
Chromatographic Conditions (Typical):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Settings (Example - to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (Specific transitions need to be determined by direct infusion of the analytical standard)
-
SIL-IS: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (Specific transitions to be determined by direct infusion)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Method Validation
The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA (U.S. Food and Drug Administration) and EMA (European Medicines Agency). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous plasma components.
-
Linearity and Range: Demonstrate a linear relationship between concentration and response over the defined range.
-
Accuracy and Precision: Determine the closeness of measured values to the nominal concentration and the reproducibility of measurements.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Measure the efficiency of the extraction process.
-
Stability: Assess the stability of this compound in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Visualizations
Signaling Pathway
Caption: this compound inhibits the NEDD8-activating enzyme (NAE).
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Application Notes and Protocols for Immunohistochemical Detection of Pevonedistat Pharmacodynamic Markers in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (MLN4924) is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] Inhibition of NAE blocks the neddylation pathway, a crucial process for the function of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][4] This disruption leads to the accumulation of CRL substrate proteins, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][4]
Pharmacodynamic (PD) biomarkers are essential for assessing the biological activity of targeted therapies like this compound in both preclinical and clinical settings. Immunohistochemistry (IHC) is a powerful and widely used technique to visualize and quantify the expression of these markers directly in tumor tissue, providing critical information on target engagement and downstream pathway modulation.[2][5]
This document provides detailed application notes and protocols for the IHC detection of key pharmacodynamic markers of this compound activity in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. The primary markers discussed are:
-
CDT1 (Chromatin Licensing and DNA Replication Factor 1): A substrate of the CRL4-DDB2 E3 ubiquitin ligase, CDT1 accumulates upon NAE inhibition, leading to DNA re-replication and cell cycle arrest.[2][4]
-
NRF2 (Nuclear Factor Erythroid 2-Related Factor 2): A transcription factor and a substrate of the CRL3-KEAP1 E3 ubiquitin ligase, NRF2 accumulates following NAE inhibition, leading to the transcription of antioxidant response genes.[2][4]
-
This compound-NEDD8 Adduct: The formation of a covalent adduct between this compound and NEDD8 is a direct indicator of target engagement with the NAE enzyme.[2]
-
Phospho-c-Jun (Ser63): While not a direct CRL substrate, the c-Jun signaling pathway can be affected by the cellular stress induced by this compound, and its phosphorylation can be an indicator of downstream signaling effects.
This compound Mechanism of Action
This compound acts as an adenosine monophosphate (AMP) analogue, binding to the NAE and forming a stable this compound-NEDD8 adduct. This prevents the transfer of NEDD8 to its conjugating enzyme, thereby inhibiting the neddylation of cullin proteins and inactivating CRLs.
Quantitative Data from Clinical Trials
While several clinical trials have demonstrated pharmacodynamic evidence of NAE inhibition by this compound through IHC, specific quantitative data in the form of H-scores or percentage of positive cells are not consistently published in a tabular format. The following tables summarize the qualitative findings and provide a template for how such data could be presented.
Table 1: Summary of Qualitative IHC Findings for this compound Pharmacodynamic Markers in Clinical Trials
| Clinical Trial ID | Tumor Type(s) | Marker(s) Assessed by IHC | Key Findings | Citation(s) |
| NCT00911066 | Advanced Solid Tumors | This compound-NEDD8 adduct, CDT1, NRF2 | NAE inhibition was demonstrated in multiple tumor types via IHC detection of the this compound-NEDD8 adduct and accumulation of CRL substrates CDT1 and NRF2 in tumor biopsies. | [2][4] |
| NCT01011530 | Metastatic Melanoma | This compound-NEDD8 adduct, CDT1, NRF2 | All post-dose biopsy samples were positive for the this compound-NEDD8 adduct. Expression of both CDT1 and NRF2 was increased post-treatment in a patient with adequate biopsy tissue. | [1][5] |
| NCT01814826 | Acute Myeloid Leukemia | This compound-NEDD8 adduct | This compound-NEDD8 adduct was detected in bone marrow aspirates, indicating target engagement. | [4] |
Table 2: Template for Quantitative IHC Analysis of CDT1 Expression
| Patient ID | Tumor Type | Treatment Arm | Baseline H-Score | Post-Treatment H-Score | Fold Change |
| 001 | Melanoma | This compound | Data not available | Data not available | Data not available |
| 002 | Gastric Cancer | This compound | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... | ... |
Table 3: Template for Quantitative IHC Analysis of NRF2 Expression
| Patient ID | Tumor Type | Treatment Arm | Baseline % Positive Nuclei | Post-Treatment % Positive Nuclei | Change in % Positive Nuclei |
| 001 | Melanoma | This compound | Data not available | Data not available | Data not available |
| 002 | Ovarian Cancer | This compound | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
The following section provides detailed methodologies for the immunohistochemical detection of this compound pharmacodynamic markers in FFPE tumor tissues.
General Reagents and Buffers
-
Deparaffinization and Rehydration: Xylene, Ethanol (100%, 95%, 70%)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)
-
Peroxidase Block: 3% Hydrogen Peroxide in Methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody Diluent: SignalStain® Antibody Diluent (Cell Signaling Technology #8112) or equivalent
-
Detection System: HRP-polymer-based detection system
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin
-
Mounting Medium: Permanent mounting medium
Protocol 1: Immunohistochemistry for CDT1
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Hydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM Sodium Citrate Buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
-
Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBST (2 changes, 5 minutes each).
-
Incubate in blocking buffer (5% normal goat serum in PBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against CDT1 (e.g., Rabbit polyclonal, Cell Signaling Technology #3386) in primary antibody diluent according to the manufacturer's recommendations (a starting dilution of 1:100 to 1:500 is suggested).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Apply a ready-to-use HRP-polymer-based detection system and incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Chromogen and Counterstaining:
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Apply DAB chromogen solution and monitor for color development (typically 1-10 minutes).
-
Rinse slides in deionized water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for NRF2
Follow the general protocol for CDT1 with the following modifications:
-
Primary Antibody: Use a primary antibody against NRF2 (e.g., Rabbit polyclonal, Abcam ab31163, or a similar validated antibody). A starting dilution of 1:200 to 1:1000 is suggested, but should be optimized.
-
Interpretation: NRF2 staining can be both cytoplasmic and nuclear. The nuclear localization is indicative of its activation as a transcription factor.
Protocol 3: Immunohistochemistry for this compound-NEDD8 Adduct
This protocol requires a specific antibody that recognizes the this compound-NEDD8 adduct, which was developed by Millennium Pharmaceuticals, Inc. (now part of Takeda).[2] The availability of this antibody for general research use may be limited.
Follow the general protocol for CDT1 with the following modifications:
-
Primary Antibody: Use the specific anti-pevonedistat-NEDD8 adduct antibody. The optimal dilution and incubation conditions would need to be determined based on the antibody's characteristics. A previous study mentioned a 1-hour incubation at 37°C.[2]
-
Controls: It is crucial to include appropriate negative controls (e.g., tissue from a patient not treated with this compound) to ensure the specificity of the staining.
Protocol 4: Immunohistochemistry for Phospho-c-Jun (Ser63)
Follow the general protocol for CDT1 with the following modifications:
-
Primary Antibody: Use a primary antibody specific for c-Jun phosphorylated at Serine 63 (e.g., Rabbit monoclonal, Cell Signaling Technology #2361). A starting dilution of 1:100 is suggested.
-
Interpretation: Staining is expected to be predominantly nuclear.
Data Analysis and Interpretation
Quantitative analysis of IHC staining is crucial for an objective assessment of pharmacodynamic effects. The H-score (Histoscore) is a commonly used semi-quantitative method that considers both the intensity of staining and the percentage of positive cells.
H-Score Calculation:
The H-score is calculated using the following formula:
H-Score = [1 x (% of cells with weak staining)] + [2 x (% of cells with moderate staining)] + [3 x (% of cells with strong staining)]
The resulting score ranges from 0 to 300.
Scoring Criteria:
-
Staining Intensity:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
Percentage of Positive Cells: The percentage of tumor cells showing any specific staining at each intensity level is estimated.
For each marker, pre- and post-treatment biopsies should be scored by at least two independent pathologists blinded to the treatment status to ensure consistency and reduce bias. Changes in the H-score or the percentage of positive cells between baseline and on-treatment biopsies can then be used to quantify the pharmacodynamic effect of this compound.
References
- 1. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 2. researchgate.net [researchgate.net]
- 3. H-score [e-immunohistochemistry.info]
- 4. researchgate.net [researchgate.net]
- 5. Pixelwise H-score: A novel digital image analysis-based metric to quantify membrane biomarker expression from immunohistochemistry images - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat In Vivo Efficacy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of pevonedistat's in vivo efficacy, detailing treatment schedules and experimental protocols to guide preclinical research. This compound, a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), has demonstrated significant anti-tumor activity across a range of cancer models. By blocking the neddylation pathway, this compound disrupts the function of Cullin-RING ligases (CRLs), leading to the accumulation of CRL substrates, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.
I. Quantitative Efficacy of this compound in Preclinical Models
The in vivo anti-tumor effects of this compound have been evaluated in various xenograft models. The following table summarizes key quantitative data from these efficacy studies.
| Cancer Type | Animal Model | Cell Line | This compound Dose & Schedule | Combination Agent | Key Findings |
| Neuroblastoma | Orthotopic Mouse Xenograft | SH-SY5Y (p53 wild-type) | 50 mg/kg and 100 mg/kg, intraperitoneally, 6 days/week for 2 weeks | N/A | Significant decrease in tumor weight. Control: 1.6g ± 0.8g; 100 mg/kg this compound: 0.5g ± 0.4g.[1] |
| Neuroblastoma | Orthotopic Mouse Xenograft | SK-NAS (p53 mutant) | 100 mg/kg, intraperitoneally, 6 days/week for 2 weeks | N/A | This compound decreased tumor weight independent of p53 status.[1] |
| Pancreatic Cancer | Subcutaneous Xenograft | Capan-1 | 20 mg/kg, subcutaneously | N/A | Significantly inhibited tumor formation and growth.[2] |
| Melanoma | Subcutaneous Xenograft & Patient-Derived Xenograft (PDTX) | Various melanoma cell lines | 90 mg/kg, subcutaneously, twice daily | N/A | Significant tumor growth inhibition (<50%) in sensitive models.[3] |
| Acute Myeloid Leukemia (AML) | Xenograft | HL-60 and THP-1 (Azacitidine-resistant) | Subtherapeutic doses | Azacitidine (subtherapeutic dose) | Combination led to complete and sustained tumor regression.[4] |
II. Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of action of this compound in the neddylation pathway.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
III. Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies with this compound.
A. Animal Models and Husbandry
-
Animal Selection: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are commonly used for xenograft studies to prevent rejection of human tumor cells. The choice of strain may depend on the tumor model.
-
Housing: House mice in a specific pathogen-free (SPF) facility. Provide sterile food, water, and bedding. All procedures should be performed in a laminar flow hood to maintain sterility.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Ethics: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
B. Cell Culture and Implantation
-
Cell Line Culture: Culture the selected human cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/100 µL). For some models, co-injection with Matrigel or Cultrex BME can improve tumor take and growth.
-
-
Tumor Implantation:
-
Subcutaneous Model: Anesthetize the mouse. Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Orthotopic Model: This is a more clinically relevant model where tumor cells are implanted into the organ of origin. The procedure is more complex and specific to the cancer type (e.g., renal capsule for neuroblastoma).
-
C. This compound Formulation and Administration
-
Formulation: The formulation of this compound for in vivo studies can vary. A common vehicle is a solution of 10% 2-hydroxypropyl-β-cyclodextrin (HPBCD) in water. The final formulation should be sterile-filtered.
-
Administration:
-
Route: Administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.), depending on the study design.
-
Dosing: The dose and schedule should be based on previous studies or preliminary dose-finding experiments to determine the maximum tolerated dose (MTD).
-
D. In Vivo Efficacy Study Design
-
Tumor Growth Monitoring: Once tumors are palpable, measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Ensure that the average tumor volume is similar across all groups.
-
Treatment:
-
Begin treatment according to the planned schedule.
-
The control group should receive the vehicle solution at the same volume and schedule as the this compound-treated groups.
-
For combination studies, include groups for each single agent and the combination.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint: The study endpoint can be a predetermined tumor volume, a specific time point, or when signs of morbidity are observed. Euthanize mice according to IACUC guidelines.
-
Data Analysis:
-
At the end of the study, excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
E. Pharmacodynamic Analysis
-
Tissue Collection: At the endpoint, tumors and other relevant tissues can be collected for pharmacodynamic analysis.
-
Biomarker Analysis: Analyze tissues for biomarkers of this compound activity, such as the accumulation of CRL substrates (e.g., p21, CDT1) or inhibition of Cullin neddylation, using techniques like Western blotting or immunohistochemistry.
These application notes and protocols provide a framework for designing and executing in vivo efficacy studies of this compound. Adherence to these guidelines will help ensure the generation of robust and reproducible data for the preclinical evaluation of this promising anti-cancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-immunoprecipitation Assays for Pevonedistat Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (also known as MLN4924) is a first-in-class, potent, and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the ubiquitin-proteasome system, catalyzing the initial step in the neddylation pathway.[4][5] This pathway regulates the activity of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, which in turn control the degradation of a wide array of proteins involved in crucial cellular processes such as cell cycle progression, DNA replication, and signal transduction.[6][7][8]
By inhibiting NAE, this compound prevents the conjugation of NEDD8 to cullins, leading to the inactivation of CRLs.[6][7] This results in the accumulation of CRL substrate proteins, ultimately inducing cell cycle arrest, apoptosis, and the suppression of tumor growth.[1][4] this compound has shown promising anti-tumor activity in various hematologic malignancies and solid tumors.[3][6]
Target validation is a crucial step in drug development. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and confirm protein-protein interactions in vivo.[9][10][11] This application note provides a detailed protocol for utilizing Co-IP to validate the interaction between this compound and its direct target, the NAE complex, in a cellular context.
Principle of Co-immunoprecipitation for this compound Target Validation
Co-immunoprecipitation is a technique used to isolate a specific protein of interest along with its binding partners from a cell lysate.[10][12] In the context of this compound, the principle is to use an antibody that specifically targets a subunit of the NAE complex to pull down the entire complex from cells treated with this compound. The NAE is a heterodimer composed of the amyloid precursor protein-binding protein 1 (APPBP1) and the ubiquitin-like modifier activating enzyme 3 (UBA3).[13][14] By performing a Western blot on the immunoprecipitated proteins, one can confirm the presence of both NAE subunits, thereby validating the integrity of the pulled-down complex.
Furthermore, specialized antibodies that recognize the this compound-NEDD8 adduct can be used to confirm the direct binding of the drug to its target. This compound forms a covalent adduct with NEDD8 in the catalytic pocket of NAE.[13] Detecting this adduct in the co-immunoprecipitated complex provides strong evidence of target engagement.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the experimental workflow for the Co-IP assay.
Caption: this compound inhibits the NAE, leading to CRL substrate accumulation and apoptosis.
Caption: Experimental workflow for Co-immunoprecipitation.
Detailed Experimental Protocol
This protocol is optimized for the co-immunoprecipitation of the NAE complex from cultured mammalian cells treated with this compound.
Materials and Reagents:
-
Cell Lines: Human cancer cell lines known to be sensitive to this compound (e.g., AML, multiple myeloma, or solid tumor cell lines).
-
This compound (MLN4924): Prepare stock solutions in DMSO.
-
Antibodies:
-
Primary antibody for immunoprecipitation (IP): Rabbit anti-UBA3 or Rabbit anti-APPBP1.
-
Primary antibodies for Western blotting (WB): Mouse anti-UBA3, Rabbit anti-APPBP1, and a specialized antibody recognizing the this compound-NEDD8 adduct (if available).
-
Control antibody: Normal Rabbit IgG.
-
-
Protein A/G Agarose or Magnetic Beads.
-
Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).
-
Elution Buffer: 2X Laemmli sample buffer.
-
Standard Western Blotting reagents.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) or with vehicle (DMSO) for the specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody (e.g., anti-UBA3) or control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C with gentle rotation.
-
Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
-
Washing:
-
Discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer. After each wash, pellet the beads by centrifugation and aspirate the supernatant.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies (anti-UBA3, anti-APPBP1, and anti-Pevonedistat-NEDD8 adduct).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Quantitative data from the Western blot analysis can be summarized in a table for clear comparison. The band intensities can be quantified using densitometry software.
| Target Protein | Input (Vehicle) | Input (this compound) | IgG IP (this compound) | Anti-UBA3 IP (Vehicle) | Anti-UBA3 IP (this compound) |
| UBA3 | +++ | +++ | - | +++ | +++ |
| APPBP1 | +++ | +++ | - | +++ | +++ |
| This compound-NEDD8 Adduct | - | ++ | - | - | ++ |
Intensity Scoring: +++ (Strong), ++ (Moderate), + (Weak), - (Not Detected)
This table demonstrates the expected outcome of a successful Co-IP experiment. The "Input" lanes confirm the presence of the target proteins in the cell lysates. The "IgG IP" lane serves as a negative control, showing no pull-down of the target proteins. The "Anti-UBA3 IP" lanes show the successful co-immunoprecipitation of both UBA3 and its binding partner APPBP1 in both vehicle and this compound-treated cells. Crucially, the this compound-NEDD8 adduct is only detected in the immunoprecipitate from this compound-treated cells, confirming target engagement.
Conclusion
The Co-immunoprecipitation protocol detailed in this application note provides a robust method for validating the interaction of this compound with its target, the NAE complex. This assay is invaluable for confirming target engagement in a cellular context, a critical step in the preclinical and clinical development of this compound and other targeted therapies. The successful implementation of this protocol will provide clear, interpretable data to support the mechanism of action of this novel anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MLN4924 (this compound) | Cell Signaling Technology [cellsignal.com]
- 3. This compound, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 10. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. assaygenie.com [assaygenie.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing Pevonedistat synergy with other chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the synergistic potential of Pevonedistat, a first-in-class NEDD8-activating enzyme (NAE) inhibitor, in combination with other chemotherapeutic agents. The protocols outlined below detail methods for determining synergistic interactions, elucidating the underlying cellular mechanisms, and quantifying the effects on cell viability, apoptosis, and cell cycle progression.
Introduction
This compound (also known as MLN4924 or TAK-924) is an investigational small molecule that inhibits the NAE, a critical enzyme in the neddylation pathway.[1][2][3] This pathway regulates the activity of cullin-RING ligases (CRLs), a major class of E3 ubiquitin ligases.[2][4] By inhibiting NAE, this compound disrupts the CRL-mediated degradation of key regulatory proteins, leading to cell cycle arrest, senescence, and apoptosis in cancer cells.[1][5][6] Preclinical and clinical studies have shown that this compound exhibits synergistic antitumor activity when combined with various chemotherapeutics, including azacitidine, cytarabine, and platinum-based agents, in both hematological malignancies and solid tumors.[1][7][8][9][10][11][12]
This document provides a detailed framework for assessing the synergistic effects of this compound in combination with other anticancer drugs.
Core Concepts of Synergy Assessment
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[13][14] The Chou-Talalay method is a widely accepted quantitative approach to determine drug synergy, based on the median-effect principle.[14][15] This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
A crucial prerequisite for synergy analysis is the determination of the dose-effect relationship for each drug alone to establish its potency (e.g., IC50) and the shape of the dose-response curve.[14]
Experimental Workflow
The overall workflow for assessing this compound synergy involves a multi-step process, from initial cell culture to detailed mechanistic studies.
Experimental workflow for assessing this compound synergy.
Data Presentation: Quantitative Summary Tables
All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Single-Agent IC50 Values
| Cell Line | Drug | IC50 (nM) after 72h |
| Example Cancer Cell Line 1 | This compound | Value |
| Chemotherapeutic X | Value | |
| Example Cancer Cell Line 2 | This compound | Value |
| Chemotherapeutic X | Value |
Table 2: Combination Index (CI) Values for this compound and Chemotherapeutic X at Different Effect Levels (Fa)
| Cell Line | Combination Ratio (Pevo:Chemo X) | Fa = 0.50 (CI) | Fa = 0.75 (CI) | Fa = 0.90 (CI) |
| Example Cancer Cell Line 1 | 1:1 (based on IC50) | Value | Value | Value |
| Example Cancer Cell Line 2 | 1:1 (based on IC50) | Value | Value | Value |
| Interpretation: CI < 1 indicates synergy, CI = 1 indicates additive effect, CI > 1 indicates antagonism. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the dose-response of single agents and the effects of combination treatments on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other chemotherapeutic agents
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the other chemotherapeutic agent in complete culture medium.
-
Single-Agent Treatment: For determining IC50 values, treat cells with increasing concentrations of each drug individually. Include vehicle-treated control wells.
-
Combination Treatment: For synergy studies, treat cells with both drugs simultaneously. A common approach is the fixed-ratio method, where the drugs are combined at a constant ratio (e.g., based on their individual IC50 values).[13]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[16]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
For single agents, plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
For combination treatments, use the viability data to calculate the Combination Index (CI) using software like CompuSyn.[13]
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following drug treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[2]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[7] Fix for at least 30 minutes on ice.[6][17]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[8] The RNase A will degrade RNA to ensure that only DNA is stained.[5][7]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis
This protocol is for detecting the accumulation of CRL substrate proteins, a hallmark of this compound's mechanism of action.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p21, p27, CDT1, Neddylated Cullins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
Signaling Pathway and Mechanism of Action
This compound's mechanism of action and its downstream effects.
By following these detailed protocols, researchers can effectively assess the synergistic potential of this compound in combination with other chemotherapeutics, providing valuable insights for the development of novel cancer treatment strategies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. scispace.com [scispace.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors [scholarworks.indianapolis.iu.edu]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Pevonedistat Technical Support Center: Troubleshooting Solubility and Preparation in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Pevonedistat in DMSO, including troubleshooting common issues and detailed protocols for solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can vary between suppliers and batches. It is crucial to consult the manufacturer's product data sheet for specific information. Reported solubility values range from 10 mg/mL to 89 mg/mL.[1][2] To ensure successful dissolution, it is highly recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Use fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of this compound.[1] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Sonication: Gentle sonication can help to break up powder aggregates and facilitate dissolution.[3][4]
-
Gentle Warming: Briefly warming the solution at 37°C may improve solubility. However, prolonged heating should be avoided to prevent potential degradation of the compound.
-
Start with a small amount of solvent: Add a small volume of DMSO to the this compound powder to create a slurry before adding the remaining solvent. This can help to wet the powder more effectively.
Q3: After preparing a high-concentration stock solution in DMSO, I observed precipitation. Why did this happen and how can I resolve it?
A3: Precipitation can occur even after initial dissolution, especially with highly concentrated stock solutions. This may be due to temperature fluctuations or the presence of nucleation sites. To resolve this, you can try gently warming the solution while vortexing. If precipitation persists, it may be necessary to prepare a fresh, less concentrated stock solution.
Q4: How should I prepare working solutions of this compound for in vitro cell-based assays?
A4: To prepare working solutions for in vitro experiments, this compound stock solutions in DMSO should be further diluted with an appropriate cell culture medium.[3] It is critical to add the DMSO stock solution to the aqueous medium slowly while vortexing to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Can I store this compound working solutions for future use?
A5: It is not recommended to store working solutions that have been diluted with aqueous-based buffers or media.[5] These solutions are more prone to precipitation and degradation. Always prepare fresh working solutions from your DMSO stock immediately before each experiment.[5]
Q6: What is the recommended storage condition for this compound powder and its DMSO stock solution?
A6: this compound powder should be stored at -20°C for long-term stability.[4] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for shorter periods (up to 3 months).[2][3][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO. | Old or hydrated DMSO. | Use fresh, anhydrous DMSO.[1] |
| Insufficient mixing. | Gently sonicate the solution.[3][4] | |
| Attempting to dissolve a large amount at once. | Add a small amount of DMSO to create a paste before adding the rest of the solvent. | |
| Precipitation occurs upon dilution of the DMSO stock with aqueous media. | Rapid addition of the stock solution. | Add the DMSO stock drop-wise to the aqueous solution while vortexing. |
| High final concentration of this compound. | Consider using a lower final concentration or a formulation with co-solvents for in vivo studies. | |
| Inconsistent results between experiments. | Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment.[5] |
| Freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into single-use vials.[2] |
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 89 mg/mL (200.66 mM) | Selleck Chemicals[1] |
| 62.5 mg/mL (140.92 mM) | MedChemExpress[4], TargetMol[3] | |
| 10 mg/mL | Cell Signaling Technology[2] | |
| Storage (Powder) | -20°C for 3 years | TargetMol[3] |
| Storage (in DMSO) | -80°C for 1 year | TargetMol[3] |
| -20°C for 3 months | Cell Signaling Technology[2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.435 mg of this compound (Molecular Weight: 443.52 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle sonication can be applied if necessary to aid dissolution.[3][4]
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. MLN4924 (this compound) | Cell Signaling Technology [cellsignal.com]
- 3. This compound | MLN4924 | NAE inhibitor | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pevonedistat Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming pevonedistat resistance in cancer cell lines.
Troubleshooting Guide
Problem: Reduced this compound Efficacy in Cancer Cell Lines
If you are observing a decrease in the cytotoxic effects of this compound in your cancer cell line, it may be indicative of acquired resistance. The following table outlines potential causes and solutions to troubleshoot this issue.
| Observation | Potential Cause | Recommended Action |
| Reduced cell death and higher IC50 values with this compound treatment. | Overexpression of ABCG2 transporter protein: This is a primary mechanism of this compound resistance, leading to increased drug efflux from the cell.[1] | 1. Confirm ABCG2 Overexpression: Perform Western blot or qRT-PCR to assess ABCG2 protein and mRNA levels, respectively, in your resistant cell line compared to the parental, sensitive line. 2. Co-treatment with ABCG2 Inhibitors: Treat resistant cells with this compound in combination with ABCG2 inhibitors such as YHO-13351 or fumitremorgin C to restore sensitivity.[1] 3. Genetic Knockdown of ABCG2: Use shRNA or siRNA to specifically knockdown ABCG2 expression in the resistant cell line and re-assess this compound sensitivity.[1] |
| No significant accumulation of CRL substrates (e.g., p21, p27) after this compound treatment. | Ineffective inhibition of the neddylation pathway: This could be due to ABCG2-mediated efflux of this compound, preventing it from reaching its intracellular target, the NEDD8-activating enzyme (NAE). | 1. Assess Neddylation Status: Perform Western blot to check for the accumulation of neddylated Cullins. A lack of accumulation in the presence of this compound suggests the drug is not effectively inhibiting NAE.[1] 2. Implement Combination Therapies: Consider combining this compound with other agents that have synergistic effects, such as azacitidine in acute myeloid leukemia (AML), which can enhance DNA damage and cell death. |
| This compound shows reduced efficacy in vivo. | Tumor microenvironment factors or in vivo specific resistance mechanisms. | 1. Combination with Oncolytic Viruses: this compound can sensitize cancer cells to oncolytic viruses like VSVΔ51 by blocking the type 1 interferon (IFN-1) response. This combination has shown improved therapeutic outcomes in murine cancer models.[2] 2. Combination with Standard Chemotherapy: this compound has shown synergistic effects with agents like carboplatin in non-small cell lung cancer models. |
| Cell line is inherently resistant to this compound monotherapy. | Pre-existing resistance mechanisms or pathway redundancies. | 1. Explore Combination Therapies: Test this compound in combination with other targeted therapies or chemotherapies to identify synergistic interactions. For example, in AML, combining this compound with venetoclax and azacitidine has shown to overcome resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of acquired resistance to this compound?
A1: The most frequently reported mechanism of acquired resistance to this compound is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCG2 (also known as BCRP).[1] ABCG2 is a drug efflux pump that actively transports this compound out of the cancer cell, thereby reducing its intracellular concentration and limiting its ability to inhibit the NEDD8-activating enzyme (NAE).[3]
Q2: How can I confirm if my this compound-resistant cell line overexpresses ABCG2?
A2: You can assess ABCG2 expression at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): Compare the relative mRNA expression of the ABCG2 gene in your resistant cell line to the parental, sensitive cell line. A significant increase in ABCG2 mRNA in the resistant line is indicative of overexpression.
-
Western Blotting: Analyze total protein lysates from both sensitive and resistant cell lines using an antibody specific for ABCG2. A more intense band corresponding to ABCG2 in the resistant cell line confirms overexpression at the protein level.[1]
Q3: What are some effective strategies to overcome ABCG2-mediated this compound resistance?
A3: Several strategies can be employed to counteract ABCG2-mediated resistance:
-
Co-administration of ABCG2 Inhibitors: Small molecule inhibitors of ABCG2, such as YHO-13351 and fumitremorgin C, can be used in combination with this compound to block the efflux pump and restore this compound sensitivity.[1]
-
Genetic Silencing of ABCG2: Using techniques like shRNA or siRNA to specifically reduce the expression of ABCG2 in resistant cells can re-sensitize them to this compound.[1]
Q4: Are there other known mechanisms of this compound resistance besides ABCG2 overexpression?
A4: While ABCG2 overexpression is the most clinically relevant mechanism of acquired resistance, preclinical studies have identified mutations in the NAEβ subunit (encoded by the UBE2M gene) that can confer resistance to this compound. However, these mutations have not been commonly detected in patients who have relapsed or are refractory to this compound treatment.[1]
Q5: Can this compound be combined with other therapies to enhance its efficacy and overcome resistance?
A5: Yes, combination therapy is a highly promising approach.
-
With Azacitidine: In acute myeloid leukemia (AML), the combination of this compound and azacitidine has shown synergistic effects, leading to increased DNA damage and cell death.
-
With Oncolytic Viruses: this compound can sensitize cancer cells to oncolytic viruses like VSVΔ51 by inhibiting the type 1 interferon (IFN-1) and NF-κB signaling pathways, thereby enhancing viral replication and oncolysis.[2]
-
With Platinum-based Chemotherapy: this compound has been shown to synergize with carboplatin in non-small cell lung cancer models.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound resistance and strategies to overcome it.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (µM) - Sensitive | This compound IC50 (µM) - Resistant | Fold Resistance |
| A2780 (Ovarian) | ~0.1 | >10 | >100 |
| NCI-H460/MX20 (Lung) | ~0.5 | >10 | >20 |
| HEK293 (Parental) | ~0.2 | N/A | N/A |
| HEK293 (ABCG2 Overexpression) | N/A | >5 | >25 |
Table 2: Effect of Combination Therapies on this compound Efficacy
| Cell Line/Model | Treatment | Outcome |
| A2780/MLN-R (this compound-Resistant) | This compound + YHO-13351 (ABCG2i) | Significant re-sensitization to this compound-induced cell death. |
| NCI-H460/MX20 (ABCG2 Overexpressing) | This compound + Fumitremorgin C (ABCG2i) | Enhanced cytotoxicity of this compound. |
| CT26WT & 4T1 (Murine Cancer Models) | This compound + VSVΔ51 (Oncolytic Virus) | Significantly prolonged survival compared to monotherapies.[2] |
| AML Xenografts (Azacitidine-Resistant) | This compound + Azacitidine | Complete and sustained tumor regression. |
| Neuroblastoma Xenografts | This compound (100 mg/kg) | Significant decrease in tumor weight compared to vehicle control (p=0.003).[4] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing cell viability following treatment with this compound and/or other compounds.
-
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound (with or without a fixed concentration of a combination agent) for 72 hours. Include untreated and vehicle-only controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
2. Western Blot Analysis
This protocol is for detecting the expression of ABCG2 and key proteins in the neddylation pathway.
-
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABCG2, anti-NEDD8, anti-Cullin, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
3. shRNA-Mediated Knockdown of ABCG2
This protocol describes the use of lentiviral shRNA to stably knockdown ABCG2 expression.
-
Materials:
-
This compound-resistant cancer cell line
-
Lentiviral particles containing shRNA targeting ABCG2 and a non-targeting control shRNA
-
Polybrene
-
Puromycin
-
Complete culture medium
-
-
Procedure:
-
Seed the resistant cells in a 6-well plate.
-
On the following day, infect the cells with lentiviral particles containing either ABCG2-targeting shRNA or control shRNA in the presence of polybrene (8 µg/mL).
-
After 24-48 hours, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.
-
Expand the puromycin-resistant cells to establish stable cell lines with ABCG2 knockdown.
-
Confirm the knockdown of ABCG2 expression by Western blot or qRT-PCR.
-
Perform cell viability assays to assess the sensitivity of the ABCG2-knockdown cells to this compound.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and ABCG2-mediated resistance.
Caption: Experimental workflow for overcoming this compound resistance.
Caption: this compound synergy with oncolytic virus via IFN-1 and NF-κB pathways.
References
- 1. ABCG2 Overexpression Contributes to this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of ABCG2 confers resistance to this compound, an NAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting inconsistent Pevonedistat western blot results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results with Pevonedistat (also known as MLN4924) in western blot experiments.
Understanding this compound's Mechanism and Expected Western Blot Readouts
Question: What is the mechanism of action of this compound, and what changes should I expect to see on a western blot?
Answer: this compound is a selective inhibitor of the NEDD8-Activating Enzyme (NAE).[1][2][3] NAE is the crucial first step in the neddylation pathway, a process that attaches the ubiquitin-like protein NEDD8 to target proteins. A key class of NAE targets are the cullin proteins, which form the scaffold of Cullin-RING E3 ubiquitin ligases (CRLs).[3][4][5][6]
By inhibiting NAE, this compound prevents the neddylation of cullins, thereby inactivating CRL E3 ligases.[4][6] This inactivation blocks the ubiquitination and subsequent proteasomal degradation of CRL substrate proteins.[7] Consequently, researchers should observe a time- and dose-dependent accumulation of specific CRL substrates.
Summary of Expected Protein Changes:
| Target Protein | Expected Change after this compound Treatment | Cellular Function |
| Neddylated Cullins | Decrease | Component of active CRL E3 Ligases |
| p27 (CDKN1B) | Increase[1][4][8] | Cell cycle inhibitor |
| p21 (CDKN1A) | Increase[4][7][8] | Cell cycle inhibitor |
| WEE1 | Increase[4][8][9] | Cell cycle regulator (G2/M checkpoint) |
| CDT1 | Increase[1][9] | DNA replication licensing factor |
| Cleaved Caspase-3 | Increase[5][10] | Marker of apoptosis |
| Cleaved PARP | Increase[5][10] | Marker of apoptosis |
| γH2AX | Increase[1] | Marker of DNA damage response |
| p-IκBα | Increase[1] | Inhibitor of NF-κB pathway |
Troubleshooting Common Western Blot Issues
This section addresses specific problems researchers may face when performing western blots with this compound-treated samples.
Question: My signal for CRL substrates (e.g., p21, p27, WEE1) is weak or absent after this compound treatment. What could be wrong?
Answer: This is a common issue that can stem from several factors, from drug activity to technical aspects of the western blot.
| Possible Cause | Recommended Solution |
| Insufficient Drug Concentration or Duration | The IC50 of this compound varies significantly between cell lines (from low nM to µM range).[2] Perform a dose-response and time-course experiment (e.g., 0.1-3 µM for 8, 24, 48 hours) to find the optimal conditions for your specific cell model.[1][4][8] |
| Low Abundance of Target Protein | Some CRL substrates may be expressed at low basal levels. Ensure you are loading sufficient total protein (20-40 µg of lysate is a good starting point).[11] Consider using a positive control cell line known to express your target. |
| Suboptimal Antibody Performance | The primary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[12][13] Confirm the antibody's activity by performing a dot blot or using a positive control.[14] |
| Inefficient Protein Transfer | Verify successful transfer from the gel to the membrane using a reversible stain like Ponceau S.[14] For large proteins, transfer time may need to be extended. For small proteins, ensure you are using an appropriate membrane pore size (e.g., 0.2 µm) to prevent "blow-through". |
| Protein Degradation | Always prepare lysates on ice using a lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail to prevent degradation of your target proteins.[11][15] |
Question: I'm not seeing a decrease in neddylated Cullins. Is my treatment working?
Answer: Observing the accumulation of downstream substrates like p21 or CDT1 is the most direct confirmation of this compound's biological activity.[1][4] Detecting changes in cullin neddylation can be challenging due to antibody specificity and the dynamic nature of the modification. Focus on the robust accumulation of known CRL substrates as your primary indicator of target engagement.
Question: My results are inconsistent between experiments. What are the critical variables to control?
Answer: Reproducibility is key in western blotting. Inconsistency often arises from minor, uncontrolled variations in the experimental workflow.
| Critical Variable | Best Practice for Consistency |
| Cell Culture Conditions | Use cells within a consistent, low passage number range. Ensure cell confluency is the same at the time of treatment for all experiments. |
| Drug Preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Lysate Preparation & Loading | After determining protein concentration with a reliable assay (e.g., BCA), ensure you load the exact same amount of total protein into each well. Visually confirm equal loading by staining the membrane with Ponceau S before blocking. |
| Antibody Dilutions | Always use freshly prepared antibody dilutions. Reusing diluted antibodies is not recommended as their effectiveness can decrease over time.[11] |
| Washing Steps | Standardize the duration and number of washes after antibody incubations to minimize variability in background signal. |
Standardized Experimental Protocol
This protocol provides a generalized workflow for assessing this compound's effects. Optimization for specific cell lines and targets is recommended.
1. Cell Culture and Treatment:
-
Seed cells to reach 60-70% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound. Always include a vehicle-only control (e.g., DMSO).
2. Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a suitable lysis buffer (e.g., RIPA) supplemented with a protease and phosphatase inhibitor cocktail.[11]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification and Gel Electrophoresis:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize samples with lysis buffer and loading dye to ensure equal protein loading.
-
Separate proteins on an SDS-PAGE gel.
4. Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.
Frequently Asked Questions (FAQs)
Question: What are typical concentrations and treatment times for this compound?
Answer: The effective concentration and duration of this compound treatment are highly cell-type dependent. Below are examples from published studies.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect |
| Renal Cancer Cells | 0.5 - 1.5 µM | 12 hours | Accumulation of p27, p21, and Wee1[4] |
| HCT-116 (Colorectal) | 0.001 - 3 µM | 24 hours | Increase in CDT1, p27, and NRF2[2] |
| Pancreatic Cancer Cells | 0.1 - 1.0 µM | 48 hours | Accumulation of Wee1, p27, and p21[8][16] |
| Neuroblastoma Lines | IC50 values (136-400 nM) | 48 hours | Increase in Cullins and WEE1[2][9] |
| Mantle Cell Lymphoma | 250 - 500 nM | 48 hours | Changes in p21 and CDC2[7][17] |
Question: What is the best loading control to use for this compound experiments?
Answer: Standard housekeeping proteins like GAPDH, β-actin, or α-tubulin are generally acceptable. However, as this compound can induce cell cycle arrest and apoptosis, it is crucial to verify that your chosen loading control's expression is not affected by the treatment in your specific cell model. Run a preliminary experiment and probe the blot with your loading control antibody to ensure the signal is consistent across all treatment conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | MLN4924 | NAE inhibitor | TargetMol [targetmol.com]
- 3. MLN4924 (this compound) | Cell Signaling Technology [cellsignal.com]
- 4. MLN4924 (this compound), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway [mdpi.com]
- 7. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Frontiers | this compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Pevonedistat-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hepatotoxicity in animal models treated with pevonedistat.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) Observed in this compound-Treated Animals
Question: We are observing significant elevations in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in our rodent models following this compound administration. How can we manage this?
Answer:
Elevated ALT and AST are common indicators of this compound-induced hepatotoxicity. The primary mechanism involves a synergistic effect with tumor necrosis factor-alpha (TNF-α), which lowers the threshold for TNF-α-mediated cell death.[1] Management strategies should focus on mitigating this inflammatory response and supporting hepatic function.
Recommended Actions:
-
Dose and Schedule Modification: this compound-induced hepatotoxicity is a dose-limiting toxicity.[1][2][3][4] Consider reducing the dose or exploring intermittent dosing schedules, which have been shown to mitigate hepatic toxicity in clinical trials.[2]
-
TNF-α Blockade: Since this compound sensitizes hepatocytes to TNF-α, co-administration of a TNF-α inhibitor can be a targeted approach.
-
NRF2 Activation: The NRF2 pathway is a critical defense mechanism against oxidative stress in the liver.[2][5][6] Activating this pathway may protect hepatocytes from this compound-induced injury.
Experimental Protocols
Protocol 1: Co-administration of a TNF-α Inhibitor
This protocol provides a general framework for using a TNF-α inhibitor to mitigate this compound-induced hepatotoxicity in a rodent model. This is a model protocol and may require optimization for specific experimental conditions.
Materials:
-
This compound
-
Anti-TNF-α antibody (e.g., Infliximab, Etanercept) or a small molecule inhibitor.
-
Vehicle for this compound and anti-TNF-α agent
-
Rodent model (e.g., Sprague-Dawley rats, BALB/c mice)
-
Blood collection supplies
-
ALT/AST assay kits
-
Tissue collection and processing reagents for histopathology
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound alone
-
Anti-TNF-α agent alone
-
This compound + Anti-TNF-α agent
-
-
Dosing:
-
Administer the anti-TNF-α agent at a previously validated dose and route for the chosen animal model. This is typically done 1-2 hours prior to this compound administration.
-
Administer this compound at the desired dose (e.g., for rats, a dose of 120 mg/kg has been shown to induce hepatotoxicity in the presence of elevated TNF-α).
-
-
Monitoring: Monitor animals for clinical signs of toxicity.
-
Sample Collection:
-
Collect blood samples at baseline and at selected time points post-treatment (e.g., 6, 24, 48 hours) for serum ALT and AST analysis.
-
At the end of the study, euthanize animals and collect liver tissue for histopathological analysis.
-
-
Analysis:
-
Measure serum ALT and AST levels.
-
Process liver tissue for H&E staining and evaluate for signs of necrosis, inflammation, and other pathological changes.
-
Protocol 2: NRF2 Activator Co-administration
This protocol outlines the use of an NRF2 activator to potentially reduce this compound-induced liver injury. This is a model protocol and may require optimization.
Materials:
-
This compound
-
NRF2 activator (e.g., Sulforaphane, CDDO-Im)
-
Vehicle for this compound and NRF2 activator
-
Rodent model
-
Blood and tissue collection supplies
-
ALT/AST assay kits
-
Reagents for NRF2 target gene expression analysis (qRT-PCR)
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1. Groups should include an NRF2 activator alone and a combination of this compound and the NRF2 activator.
-
Dosing:
-
Administer the NRF2 activator at a dose known to induce NRF2 target genes. Pre-treatment for several days may be necessary to upregulate protective pathways.
-
Administer this compound at the desired dose.
-
-
Monitoring and Sample Collection: As described in Protocol 1.
-
Analysis:
-
Measure serum ALT and AST levels.
-
Perform histopathological analysis of liver tissue.
-
(Optional) Analyze liver tissue for the expression of NRF2 target genes (e.g., NQO1, GCLC, HO-1) via qRT-PCR to confirm NRF2 activation.
-
Quantitative Data Summary
Table 1: this compound Dose-Limiting Hepatotoxicity in Human Clinical Trials
| Study Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| Advanced Solid Tumors | Days 1-5, 21-day cycle | 50 mg/m² | Hepatotoxicity | [2] |
| Advanced Solid Tumors | Days 1, 3, 5, 21-day cycle | 50-67 mg/m² | Hyperbilirubinemia, elevated AST | [2] |
| AML and MDS | Days 1, 3, 5, 21-day cycle | 59 mg/m² | Hepatotoxicity | [3] |
| AML and MDS | Days 1, 4, 8, 11, 21-day cycle | 83 mg/m² | Multi-organ failure | [3] |
| AML (with Azacitidine) | Days 1, 3, 5, 28-day cycle | 20 mg/m² | Transient elevated AST/ALT | [7] |
| Pediatric Solid Tumors (with chemotherapy) | Days 1, 8, 15, 28-day cycle | 20-25 mg/m² | Grade ≥ 3 AST and ALT | [4] |
Table 2: Serum Markers of Liver Damage in a Rat Model of this compound and TNF-α Co-administration
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Serum Total Bilirubin (mg/dL) |
| Vehicle Control | ~50 | ~100 | ~0.2 |
| This compound (120 mg/kg) | ~50 | ~100 | ~0.2 |
| TNF-α (10 µg/kg) | ~75 | ~150 | ~0.2 |
| This compound + TNF-α | ~400 | ~800 | ~0.4 |
Data are approximate values based on graphical representations from the cited study.
FAQs
Q1: What is the underlying mechanism of this compound-induced hepatotoxicity?
A1: this compound, an inhibitor of the NEDD8-activating enzyme (NAE), has been shown to sensitize cells to the cytotoxic effects of TNF-α.[1] Inhibition of NAE leads to the accumulation of certain proteins that lower the threshold for TNF-α-mediated apoptosis in hepatocytes. This synergistic interaction can result in liver damage, especially in the presence of elevated TNF-α levels, which can occur during inflammatory states.[1]
Q2: Are there any known biomarkers for this compound-induced hepatotoxicity beyond ALT and AST?
A2: While ALT and AST are the most commonly monitored biomarkers, pharmacodynamic studies have shown that this compound inhibits NAE in tumors, leading to the accumulation of Cullin-RING ligase substrates like CDT1 and NRF2.[2] Monitoring these substrates in peripheral blood mononuclear cells or liver tissue, where feasible, could serve as a more direct biomarker of this compound's on-target activity that precedes overt liver injury.
Q3: What histopathological changes are typically observed with this compound-induced liver injury in animal models?
A3: In a rat model of synergistic toxicity with TNF-α, the primary histopathological finding was single-cell hepatocyte necrosis.[7] In clinical settings, the hepatotoxicity is generally characterized by transient elevations in transaminases, suggesting a reversible hepatocellular injury.[4][7]
Q4: Can dexamethasone be used to manage this compound-induced hepatotoxicity?
A4: In a phase 1 clinical trial, intermittent dexamethasone was administered before each this compound dose in one of the study arms.[2] While the rationale for this was not explicitly stated in the provided context, dexamethasone is a potent anti-inflammatory and immunosuppressive agent that could potentially mitigate the TNF-α-driven inflammatory component of the hepatotoxicity. However, its use did not significantly influence this compound's pharmacokinetics.[2] Further preclinical studies would be needed to systematically evaluate the efficacy of dexamethasone in this context.
Visualizations
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Caption: Workflow for testing TNF-α inhibitors.
References
- 1. Expanded safety analysis of this compound, a first-in-class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Nrf2 as a Therapeutic Target in Acetaminophen Hepatotoxicity: A Case Study with Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of NEDD8 activating enzyme inhibitor this compound in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 activation protects the liver from ischemia/ reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Nrf2-ARE Pathway in Hepatocytes Protects Against Steatosis in Nutritionally Induced Non-alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pevonedistat for In Vivo Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dosing and administration of Pevonedistat (also known as MLN4924 or TAK-924) for in vivo studies. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is the mechanism of action of this compound?
This compound is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, a process that attaches the ubiquitin-like protein NEDD8 to target proteins.[3][4] The primary targets of neddylation are cullin proteins, which are essential scaffolding components of Cullin-RING E3 ubiquitin ligases (CRLs).[5] By inhibiting NAE, this compound prevents the activation of CRLs, leading to the accumulation of CRL substrate proteins.[2][5][6] This disruption of protein degradation pathways ultimately results in cell cycle arrest, apoptosis, and the inhibition of cancer cell migration.[1]
2. How should I prepare this compound for in vivo administration?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C. For in vivo studies, it is often first dissolved in a small amount of an organic solvent like DMSO and then further diluted in an appropriate vehicle. Sonication may be required to achieve full dissolution.[7] It is recommended to prepare the working solution immediately before use.[7]
3. What are the recommended vehicles for this compound in animal studies?
Several vehicle compositions have been successfully used for in vivo administration of this compound. The choice of vehicle can depend on the administration route and the desired concentration. Commonly reported vehicles include:
-
For Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:
-
For Oral Gavage (p.o.):
-
5% dimethyl acetamide / 0.5% methocellulose[8]
-
It is crucial to ensure the final solution is clear and free of precipitation before administration. The concentration of DMSO should be kept as low as possible, especially for sensitive animal models.
4. What are typical dosing regimens for this compound in mouse models?
The optimal dosing regimen for this compound can vary depending on the tumor model, the administration route, and whether it is used as a single agent or in combination. Based on preclinical studies, a range of doses and schedules have been shown to be effective.
| Dose Range (mg/kg) | Administration Route | Dosing Schedule | Tumor Model | Reference |
| 30-60 | Subcutaneous (s.c.) | Once or twice daily | Colorectal cancer (HCT-116) | [7] |
| 60 | Intraperitoneal (i.p.) | Once daily | Acute Myeloid Leukemia (OCI-AML2) | [10][11] |
| 50-100 | Intraperitoneal (i.p.) | Daily, 6 days/week for 2 weeks | Neuroblastoma | [12] |
| 90 | Intraperitoneal (i.p.) | Once, 4 hours before virotherapy | Colon and mammary carcinoma | [2] |
| 60 | Subcutaneous (s.c.) | Twice a day, Monday-Friday | Myelofibrosis | [8] |
| 30 | Intraperitoneal (i.p.) | Three times weekly for 4 weeks | Acute Myeloid Leukemia (PDX) |
5. What are the potential side effects or toxicities of this compound in animals?
In preclinical models, this compound is generally well-tolerated at therapeutic doses.[13] However, as with many cytotoxic agents, some adverse effects have been noted, particularly at higher doses. In clinical studies with human patients, reported toxicities include liver transaminase elevations, fatigue, nausea, and myelosuppression.[5][14] Researchers should closely monitor animals for signs of toxicity such as weight loss, lethargy, and changes in behavior. If significant toxicity is observed, dose reduction or a change in the dosing schedule may be necessary.
6. Can this compound be combined with other therapies?
Yes, preclinical and clinical studies have shown that this compound can have synergistic or additive effects when combined with other anticancer agents.[15] Combination therapies that have been investigated include:
-
Oncolytic virotherapy [2]
When designing combination studies, it is important to consider the potential for overlapping toxicities and to optimize the dosing and scheduling of each agent.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a 5 mg/mL this compound solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume. For example, for a final volume of 1 mL, add 100 µL of DMSO.
-
Vortex and sonicate the mixture until the this compound is completely dissolved.
-
Sequentially add PEG300 (40% of total volume), Tween 80 (5% of total volume), and finally saline (45% of total volume), vortexing between each addition to ensure a homogenous solution.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates.
-
Prepare the solution fresh on the day of administration.
Visualized Pathways and Workflows
Caption: this compound inhibits the NAE, blocking the neddylation cascade.
Caption: A typical workflow for an in vivo this compound efficacy study.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN4924 (this compound) | Cell Signaling Technology [cellsignal.com]
- 4. This compound targeted therapy inhibits canine melanoma cell growth through induction of DNA re-replication and senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor this compound (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound (MLN4924) | NAE inhibitor | TargetMol [targetmol.com]
- 8. This compound targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. This compound and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 12. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Expanded safety analysis of this compound, a first-in-class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pevonedistat in cell culture media. The following sections offer frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols to help ensure the reliable and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Under these conditions, the DMSO stock solution is stable for an extended period (e.g., up to 3 years at -20°C or 1 year at -80°C, according to some suppliers).
Q2: How stable is this compound in cell culture media (e.g., DMEM, RPMI-1640) at 37°C?
A2: Currently, there is limited publicly available data specifically detailing the stability of this compound in various cell culture media at 37°C over typical experimental durations (e.g., 24, 48, 72 hours). It is generally recommended to dilute the DMSO stock solution into your cell culture medium immediately before each experiment. Storing this compound in aqueous-based media for extended periods is not advised due to the potential for degradation.
Q3: Is there any available data on the stability of this compound in aqueous solutions?
A3: Yes, a study on the physicochemical stability of this compound in 0.9% sodium chloride (NaCl) solution has been conducted for pharmaceutical applications. The results from this study are summarized in the table below. However, it is important to note that cell culture media are more complex than saline and contain components that could potentially affect the stability of this compound differently.
Data on this compound Stability in 0.9% NaCl
| Concentration | Vehicle | Storage Temperature | Stability | Reference |
| 50 µg/mL | 0.9% NaCl in glass tubes | 2-8°C (protected from light) | >95% of initial concentration for 14 days | |
| 100 µg/mL | 0.9% NaCl in polyolefin infusion bags | 2-8°C (protected from light) | >95% of initial concentration for 14 days | |
| 200 µg/mL | 0.9% NaCl in glass tubes | 2-8°C (protected from light) | >95% of initial concentration for 14 days | |
| 10 mg/mL | In partially used commercial vials | 2-8°C (protected from light) | >95% of initial concentration for 7 days |
Troubleshooting Guide
Issue: Inconsistent or weaker-than-expected results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium during the experiment.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh working solutions of this compound in your cell culture medium immediately before adding it to your cells. Avoid using pre-diluted media that has been stored.
-
Medium Replacement: For long-term experiments (e.g., beyond 24 hours), consider replacing the cell culture medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours).
-
Stability Check: If inconsistent results persist, it is highly recommended to perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see the Experimental Protocol section below).
-
Control Experiments: Include appropriate positive and negative controls in your assays to ensure that the observed effects are due to this compound activity.
-
Issue: High variability between replicate experiments.
-
Possible Cause: Inconsistent handling of this compound stock and working solutions.
-
Troubleshooting Steps:
-
Aliquoting: Ensure that the DMSO stock solution is aliquoted to minimize freeze-thaw cycles.
-
Thorough Mixing: When preparing the working solution, ensure that the DMSO stock is thoroughly mixed with the cell culture medium before adding it to the cells.
-
Consistent Incubation Times: Adhere to consistent incubation times for all experiments to minimize variability due to potential time-dependent degradation.
-
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general method to assess the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system
-
Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
Analytical column suitable for small molecule analysis
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a known high concentration (e.g., 10 mM).
-
Prepare Working Solution: Dilute the this compound stock solution in your complete cell culture medium to the final working concentration used in your experiments (e.g., 1 µM).
-
Time-Course Incubation:
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
The "0 hour" sample should be processed immediately.
-
Place the remaining tubes in a 37°C incubator.
-
-
Sample Collection: At each designated time point, remove one tube from the incubator and process it immediately.
-
Sample Preparation for Analysis:
-
If the medium contains serum, a protein precipitation step is necessary. Add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the sample, vortex, and centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC/LC-MS Analysis:
-
Inject the prepared samples onto the HPLC or LC-MS system.
-
Develop a suitable gradient elution method to separate this compound from potential degradation products and media components.
-
Monitor the peak area of the parent this compound compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life in your specific cell culture medium.
-
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
Caption: this compound inhibits the Neddylation pathway leading to apoptosis.
Welcome to the Technical Support Center for Pevonedistat Preclinical Studies. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on managing and mitigating adverse events associated with the NEDD8-activating enzyme (NAE) inhibitor, this compound, in a preclinical setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during preclinical studies with this compound.
Hepatotoxicity
Q1: We are observing elevated liver enzymes (ALT/AST) in our mouse models treated with this compound. What are the potential mitigation strategies?
A1: Elevated liver transaminases are a known on-target toxicity of this compound. Here are some strategies to manage this:
-
Intermittent Dosing Schedule: Continuous daily dosing is associated with a higher risk of severe hepatotoxicity.[1] Implementing an intermittent dosing schedule, such as administration on days 1, 3, and 5 of a 21-day cycle, has been shown to be better tolerated while maintaining anti-tumor efficacy. This approach is based on preclinical studies in tumor xenograft-bearing mice that demonstrated the effectiveness of various intermittent dosing regimens.[2]
-
Dose Reduction: If elevated transaminases persist with an intermittent schedule, a dose reduction may be necessary. In clinical trials, dose-limiting toxicities, including grade 4 AST elevation, were managed with dose reductions.[3] Preclinical dose-ranging studies are crucial to establish the maximum tolerated dose (MTD) for your specific model and strain.
-
Combination Therapy: Combining this compound with other agents, such as azacitidine, may allow for the use of a lower, less toxic dose of this compound while achieving synergistic anti-tumor effects.[3] Preclinical in vivo studies using AZA-resistant xenograft models showed that a combination of subtherapeutic doses of this compound and azacitidine led to complete and sustained tumor regression.[3]
Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?
A2: The exact mechanism is not fully elucidated, but preclinical evidence suggests a few possibilities. One theory is that the accumulation of the cullin-dependent GTPase RhoA, which regulates cytoskeleton proteins, may lead to edematous changes in hepatocytes, causing a transient leakage of transaminases.[4] Another hypothesis suggests that this compound may lower the activation threshold for TNF-α-mediated cell death, making hepatocytes more susceptible to cytokine-induced damage, especially in the context of systemic inflammation.[4]
Hematological Toxicity
Q3: Our studies are showing significant myelosuppression (anemia, neutropenia, thrombocytopenia) with this compound treatment. How can we address this?
A3: Myelosuppression is another recognized adverse event. Consider the following approaches:
-
Monitoring: Implement regular monitoring of complete blood counts (CBCs) throughout the study to track the onset and severity of hematological toxicities.
-
Dose and Schedule Optimization: Similar to hepatotoxicity, adjusting the dose and schedule can help manage myelosuppression. The MTD in preclinical and clinical studies is often defined by hematological toxicity.
-
Supportive Care: In preclinical models, depending on the severity and study goals, supportive care measures analogous to those used in clinical settings (e.g., growth factors) could be considered, though this would need careful justification and consideration of its impact on the study endpoints.
-
Combination Regimens: Exploring combination therapies may permit the use of lower this compound doses, potentially reducing the impact on the bone marrow.
General Toxicity and Management
Q4: What are other common adverse events observed in preclinical models, and what are the general management principles?
A4: Besides hepatotoxicity and myelosuppression, other reported adverse events in preclinical and clinical studies include gastrointestinal issues (nausea, constipation), fatigue, and in some high-dose instances, multi-organ failure.[1][4]
-
Regular Health Monitoring: Closely monitor animal well-being, including body weight, food and water intake, and general appearance and behavior.
-
Establish Clear Endpoints: Define clear humane endpoints for toxicity in your animal study protocol to ensure animal welfare.
-
Necropsy and Histopathology: At the end of the study, perform thorough necropsy and histopathological analysis of key organs (liver, bone marrow, spleen, etc.) to fully characterize any treatment-related toxicities.
Data Presentation
The following tables summarize quantitative data on this compound-related adverse events from various studies. Note that preclinical quantitative data on adverse events is not extensively published; therefore, data from early-phase clinical trials, which are informed by preclinical findings, are also included to provide a broader context.
Table 1: Dose-Limiting Toxicities (DLTs) of this compound in Early Phase Clinical Trials
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| Schedule A (Days 1, 3, 5 every 21 days) | 59 mg/m² | Hepatotoxicity (transaminase elevation) | [5] |
| Schedule B (Days 1, 4, 8, 11 every 21 days) | 83 mg/m² | Multi-organ failure | [5] |
| Combination with Azacitidine (Days 1, 3, 5 every 28 days) | 20 mg/m² | Reversible Grade 4 AST elevation, persistent Grade 2 bilirubin elevation | [3] |
| Combination with Docetaxel or Carboplatin/Paclitaxel | 25 mg/m² (with docetaxel), 20 mg/m² (with carboplatin/paclitaxel) | Not specified in detail | [2] |
Table 2: Common Adverse Events (Any Grade) with this compound in Combination with Azacitidine in AML Patients
| Adverse Event | Percentage of Patients |
| Constipation | 48% |
| Nausea | 42% |
| Fatigue | 42% |
| Anemia | 39% |
| Data from a Phase 1b study in treatment-naive AML patients (n=64).[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment and mitigation of this compound-related adverse events in preclinical studies.
Protocol 1: In Vivo Xenograft Model for Efficacy and Toxicity Assessment
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in a mouse xenograft model.
Animal Model: Female athymic nude mice (4-6 weeks old).
Cell Lines: Human cancer cell lines (e.g., neuroblastoma SH-SY5Y, AML HL-60 or THP-1).
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume (mm³) = (length x width²)/2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment and control groups.
-
This compound Administration:
-
Vehicle Control: Prepare a vehicle solution (e.g., 20% 2-Hydroxypropyl-β-cyclodextrin in water for subcutaneous injection).
-
This compound Solution: Prepare this compound in the vehicle at the desired concentrations (e.g., 50 mg/kg, 100 mg/kg).
-
Dosing Regimen: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection) following an intermittent schedule (e.g., once daily on days 1, 3, and 5 for 2-3 weeks).
-
-
Toxicity Monitoring:
-
Daily: Monitor body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and food/water consumption.
-
Weekly: Collect blood samples (e.g., via retro-orbital or tail vein bleed) for complete blood counts (CBC) and serum chemistry analysis (including ALT and AST).
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if severe toxicity is observed. Collect tumors and major organs (liver, spleen, bone marrow) for histopathological analysis.
Protocol 2: Assessment of Hematological Toxicity
Objective: To quantify the effects of this compound on peripheral blood counts.
Procedure:
-
Blood Collection: At baseline and regular intervals during treatment, collect approximately 50-100 µL of blood from each mouse into EDTA-coated tubes.
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, white blood cell count and differential, and platelet count.
-
Data Analysis: Compare the mean values of each hematological parameter between the this compound-treated groups and the vehicle control group at each time point using appropriate statistical tests (e.g., ANOVA).
Protocol 3: Assessment of Hepatotoxicity
Objective: To measure the impact of this compound on liver function.
Procedure:
-
Blood Collection: At baseline and regular intervals, collect blood and process it to obtain serum.
-
Serum Chemistry Analysis: Use a clinical chemistry analyzer to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum.
-
Histopathology: At the end of the study, fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of liver injury (e.g., necrosis, inflammation, steatosis).
-
Data Analysis: Compare the mean serum ALT and AST levels between treatment and control groups. Correlate biochemical findings with histopathological observations.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound toxicity in vivo.
Logical Relationships
Caption: Decision tree for mitigating this compound adverse events.
References
- 1. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanded safety analysis of this compound, a first-in-class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to Pevonedistat
Welcome to the technical support center for researchers investigating mechanisms of acquired resistance to Pevonedistat (MLN4924). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE). NAE is a critical component of the neddylation pathway, a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs). By inhibiting NAE, this compound prevents the attachment of NEDD8 to cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which can induce cell cycle arrest, senescence, and apoptosis in cancer cells.[1]
Q2: What are the known mechanisms of acquired resistance to this compound?
The primary mechanisms of acquired resistance to this compound identified in preclinical studies are:
-
Overexpression of the ABCG2 drug efflux pump: The ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP) can actively transport this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[2][3][4] This is considered a significant mechanism of clinical resistance.[2][3]
-
Mutations in the NAEβ subunit (UBA3): Mutations in the UBA3 gene, which encodes a subunit of the NAE enzyme, can alter the binding of this compound to its target. These mutations have been identified in preclinical models but have not been frequently detected in patients who have relapsed after this compound therapy.[2][3][5]
Q3: What is the role of NRF2 in this compound resistance?
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a substrate of a CRL complex. Inhibition of neddylation by this compound leads to the stabilization and accumulation of NRF2.[2] While NRF2 activation is a pharmacodynamic marker of this compound activity, its sustained activation is also a known mechanism of chemoresistance to various cancer therapies.[6][7] NRF2 promotes the expression of antioxidant and detoxification genes, which can counteract the cytotoxic effects of anticancer drugs.
Troubleshooting Guides
Guide 1: Unexpectedly High IC50 Values for this compound
Problem: The calculated IC50 value for this compound in your cancer cell line is significantly higher than what is reported in the literature for sensitive cell lines, or your resistant cell line shows an unexpectedly high level of resistance.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| ABCG2 Overexpression | 1. Assess ABCG2 protein levels: Perform immunoblotting or flow cytometry to compare ABCG2 expression in your resistant cells versus the parental (sensitive) cell line.[2][8] 2. Functional validation: Use an ABCG2 inhibitor, such as Ko143 or fumitremorgin C, in combination with this compound. A significant decrease in the IC50 value in the presence of the inhibitor would confirm ABCG2-mediated resistance.[2] |
| NAEβ (UBA3) Mutation | 1. Sequence the UBA3 gene: Extract genomic DNA from your resistant and parental cell lines and sequence the coding region of the UBA3 gene to identify potential mutations.[5] |
| Suboptimal Assay Conditions | 1. Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase during the assay. Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Verify drug concentration: Confirm the concentration of your this compound stock solution. 3. Check incubation time: A 72-hour incubation period is commonly used for this compound IC50 determination.[2] |
| NRF2 Hyperactivation | 1. Measure NRF2 activity: Assess the nuclear translocation and transcriptional activity of NRF2 in your resistant cells compared to parental cells.[6] |
Guide 2: Inconsistent or No Inhibition of Cullin Neddylation
Problem: After treating cells with this compound, you do not observe a decrease in the levels of NEDDylated cullins by immunoblotting.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Ineffective Drug Concentration | 1. Increase this compound concentration: The concentration required to inhibit neddylation may be higher than the IC50 for cell viability. Perform a dose-response experiment, treating cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) for a fixed time (e.g., 24 hours).[2] |
| Insufficient Treatment Time | 1. Perform a time-course experiment: Treat cells with a fixed concentration of this compound and harvest cell lysates at different time points (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of cullin neddylation. |
| ABCG2-mediated Drug Efflux | 1. Co-treat with an ABCG2 inhibitor: If ABCG2 is overexpressed, this compound may be rapidly pumped out of the cells. Co-treatment with an ABCG2 inhibitor should restore the inhibitory effect on cullin neddylation.[2] |
| NAEβ (UBA3) Mutation | 1. Confirm mutation status: As in Guide 1, sequence the UBA3 gene. Certain mutations can render the NAE enzyme insensitive to this compound.[5] |
| Technical Issues with Immunoblotting | 1. Optimize antibody concentrations: Ensure you are using the recommended dilutions for your primary and secondary antibodies. 2. Proper gel resolution: Use a gel with appropriate acrylamide concentration to resolve the small molecular weight difference between NEDDylated and un-NEDDylated cullins. A higher percentage gel may be required. 3. Loading control: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. |
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | This compound IC50 (Sensitive) | This compound IC50 (Resistant) | Fold Resistance | Reference |
| A2780 | Ovarian | ABCG2 Overexpression | ~1 µM | >10 µM | >10 | [2] |
| NCI-H460 | Lung | ABCG2 Overexpression | ~0.5 µM | ~5 µM | ~10 | [2] |
| K562 | Leukemia | UBA3 I310N Mutation | ~50 nM | >1 µM | >20 | [9] |
| U937 | Leukemia | UBA3 Y352H Mutation | ~100 nM | >1 µM | >10 | [9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for this compound IC50 Determination
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature for at least 2 hours in the dark, with occasional shaking, to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Immunoblotting for Detection of NEDDylated Cullins
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 4-12% gradient gel)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cullin-1, anti-NEDD8)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved. The NEDDylated form of cullins will migrate slower than the un-NEDDylated form.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-Cullin-1 or anti-NEDD8) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Compare the intensity of the upper band (NEDDylated cullin) to the lower band (un-NEDDylated cullin) between treated and untreated samples. A decrease in the upper band indicates inhibition of neddylation.
-
Visualizations
Caption: Signaling pathway of this compound action and mechanisms of acquired resistance.
Caption: Experimental workflow for investigating the mechanism of this compound resistance.
Caption: Logical relationships between mechanisms of acquired resistance to this compound.
References
- 1. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. ABCG2 Overexpression Contributes to this compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
Technical Support Center: ABCG2 Transporter-Mediated Resistance to Pevonedistat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to ABCG2 transporter-mediated resistance to Pevonedistat (also known as MLN4924).
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our cancer cell line. Could ABCG2 be involved?
A1: Yes, overexpression of the ATP-binding cassette (ABC) transporter ABCG2 is a known mechanism of resistance to this compound.[1][2][3][4] this compound has been identified as a substrate of ABCG2, meaning the transporter can actively pump the drug out of the cell, reducing its intracellular concentration and thereby its therapeutic effect.[1] This resistance can be reversed by using ABCG2 inhibitors.[1]
Q2: What is the molecular mechanism behind ABCG2-mediated this compound resistance?
A2: this compound is a substrate for the ABCG2 transporter.[1] The binding of this compound to ABCG2 stimulates its ATPase activity in a concentration-dependent manner, providing the energy for the transporter to efflux the drug out of the cancer cell.[1] This reduces the intracellular accumulation of this compound, preventing it from reaching its target, the NEDD8-activating enzyme (NAE), and inhibiting the neddylation pathway.[2][3] this compound treatment itself has been shown to have little effect on the expression level or subcellular localization of ABCG2 after 72 hours.[1]
Q3: How can we confirm if our cell line is overexpressing ABCG2?
A3: You can assess ABCG2 expression at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): This method can be used to quantify the mRNA expression level of the ABCG2 gene.[4]
-
Western Blotting: This is a common technique to detect the ABCG2 protein and compare its expression levels between your resistant cell line and a sensitive parental cell line.[2][5]
-
Flow Cytometry: This technique can also be used to quantify the level of ABCG2 protein expression on the cell surface.[5]
Q4: Are there specific inhibitors we can use to overcome ABCG2-mediated this compound resistance?
A4: Yes, several ABCG2 inhibitors have been shown to reverse this compound resistance. Commonly used inhibitors in preclinical studies include:
Co-treatment of resistant cells with this compound and one of these inhibitors should restore sensitivity to the drug.[2][3]
Q5: We have established a this compound-resistant cell line. What level of resistance is typically observed with ABCG2 overexpression?
A5: The degree of resistance can vary between cell lines. However, studies have shown a significant increase in the IC50 value for this compound in ABCG2-overexpressing cells compared to their parental counterparts. The following table summarizes some reported data.
Data Summary: this compound IC50 in ABCG2-Overexpressing vs. Parental Cell Lines
| Cell Line | Parental IC50 (nM) | ABCG2-Overexpressing IC50 (nM) | Fold Resistance | Reference |
| A2780 | ~500 | >10,000 | >20 | [2] |
| NCI-H460 | ~250 | ~5,000 | ~20 | [2] |
| HEK293 | ~100 | >10,000 (R482) | >100 | [2] |
| HEK293 | ~100 | >10,000 (R482G) | >100 | [2] |
| HEK293 | ~100 | >10,000 (R482T) | >100 | [2] |
| S1 | Not specified | Significantly higher | Not specified | [1] |
Troubleshooting Guides
Problem 1: Unexpected this compound Resistance in a New Cell Line
Possible Cause: The cell line may have endogenous high expression of ABCG2.
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected this compound resistance.
Problem 2: Inconsistent Results with ABCG2 Inhibitors
Possible Cause: Suboptimal inhibitor concentration, inhibitor instability, or off-target effects.
Troubleshooting Steps:
-
Verify Inhibitor Activity:
-
Perform a dose-response experiment with the ABCG2 inhibitor alone to determine its toxicity profile in your cell line.
-
Use a known ABCG2 substrate (e.g., Mitoxantrone, Hoechst 33342) to confirm that your inhibitor is active at the concentration you are using.
-
-
Optimize Co-treatment Conditions:
-
Vary the concentration of the ABCG2 inhibitor in combination with a fixed concentration of this compound.
-
Test different pre-incubation times with the inhibitor before adding this compound.
-
-
Check for Inhibitor Stability:
-
Prepare fresh inhibitor solutions for each experiment. Some inhibitors can be unstable in solution.
-
-
Consider Alternative Inhibitors:
-
If problems persist, try a different class of ABCG2 inhibitor (e.g., switch from Fumitremorgin C to Ko143).
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, with or without a fixed concentration of an ABCG2 inhibitor, for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
Western Blot for ABCG2 Detection
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCG2 (e.g., BXP-21 clone) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin to normalize the results.
ABCG2 Transporter Activity Assay (Hoechst 33342 Uptake)
-
Cell Preparation: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with calcium and magnesium) at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cells with or without an ABCG2 inhibitor (e.g., 1 µM Ko143) for 30 minutes at 37°C.
-
Substrate Addition: Add Hoechst 33342 to a final concentration of 5 µM and incubate for 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer. A lower fluorescence intensity in the absence of the inhibitor indicates active efflux by ABCG2.
Signaling Pathway and Resistance Mechanism
Caption: ABCG2-mediated efflux of this compound leading to drug resistance.
This technical support guide provides a foundational understanding of ABCG2-mediated resistance to this compound. For more in-depth information, please refer to the cited scientific literature.
References
- 1. Overexpression of ABCG2 confers resistance to this compound, an NAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABCG2 Overexpression Contributes to this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ABCG2 Overexpression Contributes to this compound Resistance [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Impact of P53 status on Pevonedistat sensitivity and resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of p53 tumor suppressor protein status on cellular sensitivity and resistance to pevonedistat (MLN4924).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it involve the p53 pathway?
A1: this compound is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE). NAE is essential for the process of neddylation, which attaches the ubiquitin-like protein NEDD8 to target proteins. A key class of neddylation targets is the cullin-RING ligases (CRLs), major E3 ubiquitin ligases that target numerous proteins for proteasomal degradation.
By inhibiting NAE, this compound prevents CRL activation, leading to the accumulation of CRL substrate proteins. This disruption of protein homeostasis induces cell cycle arrest, apoptosis, and senescence. The p53 pathway is implicated because CRLs, through ligases like MDM2, regulate the stability of key tumor suppressors, including p53 itself.[1][2][3] this compound treatment can lead to the stabilization and activation of p53 in cancer cells with a wild-type p53 gene.[2]
Q2: How does a cell's p53 status alter its response to this compound treatment?
A2: The cellular response to this compound is often dependent on p53 status and can vary by cancer type.[1][2]
-
p53 Wild-Type (p53-WT): In p53-WT cells, this compound-induced stress often leads to p53 stabilization.[2] This can trigger a canonical p53 response, including cell cycle arrest in the G0/G1 phase and subsequent apoptosis.[1][4]
-
p53 Mutant/Null (p53-MUT): In cells lacking functional p53, the response is different. These cells typically arrest in the G2-M phase of the cell cycle and may undergo rereplication (endoreduplication), a form of mitotic catastrophe, leading to cell death.[1][4] This is often associated with the accumulation of CRL substrates like the WEE1 kinase.[1]
Q3: Does p53 status reliably predict sensitivity or resistance to this compound?
A3: The predictive value of p53 status is context-dependent and not absolute.
-
In Vitro Studies: In some cancer types, like colorectal cancer, p53-WT cell lines show significantly greater sensitivity to this compound than p53-mutant lines.[2] However, in other cancers, such as neuroblastoma, both p53-WT and p53-MUT cell lines demonstrate sensitivity in the same nanomolar range.[1][4]
-
In Vivo & Clinical Studies: The distinction often becomes less clear in vivo. In neuroblastoma mouse models, this compound effectively reduced tumor weight regardless of p53 status.[1][4] In clinical trials for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), the combination of this compound and azacitidine has shown activity in patients with TP53 mutations.[5][6][7] However, a subsequent phase 2 trial focused exclusively on older patients with TP53-mutated AML did not observe the same benefit, suggesting other factors like mutation allele frequency may play a role.[5] A large Phase III trial in similar patient populations also failed to meet its primary endpoint of event-free survival.[8]
Troubleshooting Guides
Issue 1: My p53-mutant cells are showing resistance to this compound.
-
Possible Cause 1: Lack of Target Engagement. this compound may not be reaching its target (NAE) at a sufficient concentration or for a sufficient duration.
-
Possible Cause 2: Alternative Resistance Mechanisms. Resistance to this compound is not solely dictated by p53 status.
-
Troubleshooting Step 1: Investigate the expression of ATP-binding cassette (ABC) transporters. Overexpression of the drug efflux pump ABCG2 has been identified as a mechanism of this compound resistance.[9] This can be checked via qPCR or western blot.
-
Troubleshooting Step 2: While rare in clinical settings, acquired mutations in the NAEβ subunit can confer resistance.[9] If developing a resistant cell line model, sequencing the NAE1 gene may be warranted.
-
-
Possible Cause 3: Cell-Type Specific Dependencies. The critical substrates that accumulate and drive cell death upon this compound treatment may differ between cell lines.
Issue 2: I am seeing conflicting results between my cell viability assay and apoptosis measurements in p53-null cells.
-
Possible Cause: Unbalanced Cell Growth. In the absence of functional p53, some cells treated with cell cycle inhibitors can continue to increase in size and protein content without dividing. This phenomenon, known as unbalanced cell growth, can lead to an overestimation of viability in assays that measure metabolic activity (like MTT or MTS) or total protein (like sulphorhodamine B).[11]
-
Troubleshooting Step: Rely on multiple endpoints. Supplement metabolic assays with direct cell counting (e.g., trypan blue exclusion) or clonogenic survival assays, which measure the ability of single cells to form colonies. Use flow cytometry for Annexin V/Propidium Iodide to specifically quantify apoptotic and necrotic cell populations.[2]
-
Quantitative Data Summary
Table 1: this compound IC50 Values in a Panel of Neuroblastoma Cell Lines This table summarizes the in vitro cytotoxicity of this compound, showing that sensitivity is not strictly correlated with p53 status in this cancer type.
| Cell Line | p53 Status | MYCN Status | IC50 (nM) |
| SK-N-AS | Mutant | Non-amplified | 136 |
| SK-N-BE(2) | Mutant | Amplified | 270 |
| NGP | Wild-Type | Amplified | 316 |
| SH-SY5Y | Wild-Type | Non-amplified | 400 |
(Data sourced from Foster et al., 2021)[1]
Table 2: Selected Clinical Trial Outcomes for this compound + Azacitidine in TP53-Mutated Hematologic Malignancies This table highlights the variable clinical responses observed in patients with TP53 mutations.
| Trial Phase | Disease | Patient Population | Key Outcome | Reference |
| Phase 1b | AML | Treatment-naïve, ≥60 years | 80% (4/5) CR/PR rate in patients with TP53 mutations. | [7] |
| Phase 2 | AML | Treatment-naïve, ≥60 years, TP53 VAF ≥30% | 0% (0/10) Composite Complete Remission (CCR) rate. | [5] |
| Phase 2 | High-Risk MDS | - | Clinical activity was observed in patients with adverse risk mutations, including TP53. | [6][12] |
(CR: Complete Remission; PR: Partial Remission; VAF: Variant Allele Frequency)
Experimental Protocols
1. Cell Viability Assay (MTS-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-1000 nM) in fresh medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate plates for the desired time period (e.g., 48-72 hours).
-
Reagent Addition: Add MTS reagent (or similar, e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Normalize absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
2. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Flow Cytometry
-
Cell Culture & Treatment: Grow cells to ~70% confluency and treat with this compound at the desired concentrations and time points.
-
Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Immunoblotting (Western Blot)
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, WEE1, PARP, neddylated cullins, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the NEDD8 inhibitor MLN4924 (this compound) in a cyclotherapy approach to protect wild-type p53 cells from MLN4924 induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma [escholarship.org]
- 5. This compound with azacitidine in older patients with TP53-mutated AML: a phase 2 study with laboratory correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. This compound, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Takeda’s this compound fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The impact of p53 status on cellular sensitivity to antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound plus Azacitidine Combination Improves Outcomes versus Azacitidine Monotherapy in High- Risk Myelodysplastic Syndromes [ahdbonline.com]
Addressing variability in Pevonedistat xenograft tumor growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in Pevonedistat xenograft tumor growth studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MLN4924 or TAK-924) is a first-in-class, small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a critical component of the neddylation pathway, a process that attaches the ubiquitin-like protein NEDD8 to target proteins. By inhibiting NAE, this compound prevents the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4][5] This inactivation leads to the accumulation of CRL substrate proteins that are normally targeted for degradation.[6][7] The accumulation of these substrates, which include proteins involved in cell cycle control and stress responses, results in cell cycle arrest, apoptosis (programmed cell death), and inhibition of tumor growth.[1][2][8][9]
Q2: What are the common causes of variability in xenograft tumor growth?
Variability in xenograft tumor growth is a common challenge and can be attributed to several factors:
-
Cell Line-Specific Factors:
-
Intrinsic Tumorigenicity: Different cancer cell lines have inherently different capacities to form tumors in vivo.
-
Genetic Drift: Continuous passaging of cell lines in culture can lead to genetic changes, altering their growth characteristics.
-
Cell Health and Viability: The condition of the cells at the time of injection, including viability and growth phase, is critical for consistent tumor take and growth.
-
-
Host Animal Factors:
-
Mouse Strain: The genetic background of the immunodeficient mouse strain (e.g., BALB/c nude, NOD/SCID) can significantly influence tumor engraftment and growth rates.
-
Age and Health Status: The age, weight, and overall health of the mice can impact their ability to support tumor growth.
-
Immune Response: Even in immunodeficient mice, residual immune activity can sometimes lead to the rejection of tumor cells.
-
-
Procedural and Environmental Factors:
-
Injection Technique: The site of injection, depth, and volume of the cell suspension can all contribute to variability.
-
Cell Preparation: Inconsistent cell numbers, the presence of cell clumps, and the use of extracellular matrices like Matrigel can affect tumor establishment.
-
Animal Husbandry: Environmental conditions such as housing, diet, and light cycles can influence animal physiology and, consequently, tumor growth.
-
Tumor Measurement: Inconsistent caliper measurements or the use of different imaging modalities can introduce variability in the recorded tumor volumes.
-
Q3: How does this compound typically affect tumor growth in xenograft models?
In preclinical xenograft models across various cancer types, this compound has been shown to significantly inhibit tumor growth compared to vehicle-treated controls.[1][5] This anti-tumor activity is a result of its mechanism of action, which induces cell cycle arrest and apoptosis in cancer cells. The extent of tumor growth inhibition can vary depending on the cancer cell line, the dose and schedule of this compound administration, and the specific xenograft model used.
Troubleshooting Guide: Addressing Variability in this compound Xenograft Tumor Growth
This guide provides a structured approach to identifying and mitigating common sources of variability in your this compound xenograft experiments.
| Issue | Potential Causes | Recommended Solutions |
| High variability in tumor take-rate (some mice do not develop tumors) | 1. Low cell viability or incorrect cell number: Cells may have low viability post-harvesting or an insufficient number of cells were injected. 2. Suboptimal injection technique: Inconsistent injection depth or leakage of cell suspension. 3. Cell line characteristics: The cell line may have low intrinsic tumorigenicity. 4. Host immune response: Residual immune activity in the host mice may be clearing the tumor cells. | 1. Optimize cell handling: Ensure cells are in the logarithmic growth phase, have >90% viability, and are resuspended in a consistent volume. Perform a cell count immediately before injection. 2. Standardize injection procedure: Use a consistent injection site and technique for all animals. Ensure proper needle placement to avoid leakage. 3. Cell line optimization: Consider co-injection with Matrigel to enhance tumor formation. If issues persist, a different, more tumorigenic cell line may be necessary. 4. Host strain selection: If immune rejection is suspected, consider using a more severely immunodeficient mouse strain. |
| Inconsistent tumor growth rates within the same treatment group | 1. Variation in initial tumor size: Differences in the initial number of viable cells that establish the tumor. 2. Animal-to-animal variability: Inherent biological differences between individual mice. 3. Inconsistent drug administration: Inaccurate dosing or inconsistent timing of this compound administration. 4. Tumor microenvironment heterogeneity: Variations in vascularization and nutrient supply to the tumors. | 1. Randomization: Once tumors reach a palpable size, randomize mice into treatment groups based on tumor volume to ensure an even distribution of initial tumor sizes. 2. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual animal variability. 3. Standardize drug delivery: Ensure accurate and consistent administration of this compound to all animals in the treatment group. 4. Consistent monitoring: Regularly monitor tumor growth and the overall health of the animals. |
| Unexpectedly low or high this compound efficacy | 1. Incorrect this compound dosage or formulation: The dose may be too low to be effective or too high, leading to toxicity. The formulation may not be stable or bioavailable. 2. Cell line sensitivity: The cancer cell line used may be intrinsically resistant or highly sensitive to this compound. 3. Drug administration route and schedule: The route and frequency of administration may not be optimal for maintaining therapeutic drug levels. | 1. Dose-response study: Conduct a pilot study with a range of this compound doses to determine the optimal therapeutic window for your specific model. Ensure proper formulation and storage of the drug. 2. In vitro validation: Confirm the sensitivity of your cell line to this compound in vitro before proceeding with in vivo studies. 3. Review literature: Consult published studies using this compound in similar xenograft models to inform your choice of administration route and schedule. |
Data Presentation
The following tables summarize quantitative data from published this compound xenograft studies to provide a reference for expected outcomes.
Table 1: Effect of this compound on Tumor Weight in an Orthotopic Neuroblastoma Xenograft Model
| Cell Line | Treatment Group | Mean Tumor Weight (mg) ± SD |
| SH-SY5Y (p53 WT) | Vehicle Control | 1600 ± 800 |
| This compound (100 mg/kg) | 500 ± 400 | |
| SK-N-AS (p53 Mutant) | Vehicle Control | 1200 ± 500 |
| This compound (100 mg/kg) | 400 ± 300 |
Data adapted from a study in neuroblastoma orthotopic mouse xenografts.[1]
Table 2: this compound Dosing in Preclinical Xenograft Models
| Cancer Type | Xenograft Model | This compound Dose and Schedule |
| Pancreatic Cancer | Subcutaneous | 20 mg/kg, s.c., twice a day, 3-day-on/2-day-off |
| Melanoma | Subcutaneous | 90 mg/kg, s.c., twice daily |
| Acute Myeloid Leukemia | Systemic | 60 mg/kg, i.p., daily for 14 days |
This table provides examples of this compound dosing regimens used in different preclinical studies.
Experimental Protocols
1. General Protocol for Subcutaneous Xenograft Tumor Establishment
-
Cell Culture: Culture cancer cells in their recommended medium and conditions. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Harvesting:
-
Wash cells with PBS and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 1x10^7 to 2x10^7 cells/mL.
-
Perform a viability count using trypan blue; viability should be >90%.
-
-
Animal Preparation: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneous Injection:
-
Inject 100-200 µL of the cell suspension (typically 1x10^6 to 1x10^7 cells) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
For some cell lines, resuspending cells in a 1:1 mixture of medium and Matrigel can improve tumor take-rate.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Begin this compound administration according to the planned dose and schedule.
2. This compound Formulation and Administration
-
Formulation: this compound is typically formulated in a vehicle suitable for the chosen route of administration (e.g., 10% 2-hydroxypropyl-β-cyclodextrin (HPBCD) for subcutaneous injection).
-
Administration: The route of administration (e.g., subcutaneous, intraperitoneal, oral) and the dosing schedule will depend on the specific experimental design and should be based on previous studies or pilot experiments.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits NAE, blocking CRL activation and leading to apoptosis.
Experimental Workflow for a this compound Xenograft Study
Caption: Standardized workflow for conducting a this compound xenograft study.
Logical Relationship for Troubleshooting Tumor Growth Variability
Caption: A logical approach to troubleshooting sources of xenograft variability.
References
- 1. mdpi.com [mdpi.com]
- 2. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN4924 (this compound), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEDD8-activating enzyme inhibition induces cell cycle arrest and anaphase catastrophe in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosensitization by the investigational NEDD8-activating enzyme inhibitor MLN4924 (this compound) in hormone-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A first-in-class inhibitor, MLN4924 (this compound), induces cell-cycle arrest, senescence, and apoptosis in human renal cell carcinoma by suppressing UBE2M-dependent neddylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
Improving the therapeutic index of Pevonedistat combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with Pevonedistat combination therapies. The information is designed to help improve the therapeutic index of these combinations by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapies?
This compound is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is a critical component of the neddylation pathway, which is responsible for the attachment of the ubiquitin-like protein NEDD8 to substrate proteins. A key class of NAE substrates are the cullin-RING ligases (CRLs), which are E3 ubiquitin ligases that target a wide range of proteins for proteasomal degradation. By inhibiting NAE, this compound prevents the neddylation and subsequent activation of CRLs. This leads to the accumulation of CRL substrate proteins, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[2][3]
The rationale for using this compound in combination therapies is to enhance its anti-cancer activity and overcome potential resistance mechanisms. For example, combining this compound with the hypomethylating agent azacitidine has shown synergistic effects in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][4] this compound has also been investigated in combination with chemotherapy agents like docetaxel, carboplatin, and paclitaxel in solid tumors.[5] More recently, triplet combinations with azacitidine and venetoclax are being explored in AML.[6][7][8][9][10]
Q2: What are the common dose-limiting toxicities (DLTs) and adverse events (AEs) observed with this compound combination therapies?
Common dose-limiting toxicities and adverse events vary depending on the specific combination regimen.
-
This compound Monotherapy: In early-phase trials, DLTs for single-agent this compound included hepatotoxicity (transaminase elevations) and multi-organ failure at higher doses.[2][11]
-
This compound + Azacitidine: In combination with azacitidine, transient elevations in liver enzymes (AST/ALT) have been identified as dose-limiting.[4][12] Common adverse events include constipation, nausea, fatigue, and anemia.[2][4][12]
-
This compound + Chemotherapy (Docetaxel, Carboplatin/Paclitaxel, Gemcitabine): When combined with standard chemotherapy, DLTs have included grade ≥3 liver enzyme elevations, febrile neutropenia, and thrombocytopenia.[5] The most frequent adverse events are fatigue and nausea.[5]
-
This compound + Azacitidine + Venetoclax: In this triplet combination, common grade 3 or higher adverse events include neutropenia, thrombocytopenia, febrile neutropenia, anemia, hypertension, and sepsis.[8][13]
Q3: What are the known mechanisms of resistance to this compound?
A primary mechanism of resistance to this compound is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCG2 (also known as BCRP).[14][15][16] ABCG2 is a drug efflux pump that can actively transport this compound out of cancer cells, thereby reducing its intracellular concentration and diminishing its therapeutic effect.[15] Studies have shown that inhibiting ABCG2 can restore sensitivity to this compound in resistant cells.[14][16] While mutations in the NAEβ subunit were initially identified as a potential resistance mechanism in preclinical models, these have not been widely detected in patients who have relapsed or are refractory to this compound.[14]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected cytotoxicity in in-vitro assays.
Possible Cause 1: ABCG2-mediated drug efflux.
-
Troubleshooting Steps:
-
Assess ABCG2 Expression: Determine the expression level of ABCG2 in your cell lines using Western blotting or qRT-PCR.
-
Co-treatment with an ABCG2 Inhibitor: Perform cell viability assays with this compound in the presence of a known ABCG2 inhibitor (e.g., Ko143, YHO-13351, or fumitremorgin C). A significant increase in this compound sensitivity would suggest ABCG2-mediated resistance.[14]
-
Select ABCG2-low cell lines: If possible, for initial mechanism-of-action studies, utilize cell lines with low or negligible ABCG2 expression.
-
Possible Cause 2: Suboptimal drug concentration or exposure time.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Study: Treat cells with a wide range of this compound concentrations and for various durations (e.g., 24, 48, 72 hours) to determine the optimal IC50 and treatment time for your specific cell line.
-
Verify Drug Activity: Ensure the this compound stock solution is properly stored and has not degraded. Test its activity on a known sensitive cell line as a positive control.
-
Problem: Difficulty in detecting apoptosis after this compound treatment.
Possible Cause 1: Cell cycle arrest without significant apoptosis.
-
Troubleshooting Steps:
-
Perform Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution. This compound is known to induce G2-M arrest.[17] An accumulation of cells in the G2/M phase with a small sub-G1 peak may indicate that cell cycle arrest is the predominant phenotype at the tested time point and concentration.
-
Assess Senescence: Consider performing a senescence-associated β-galactosidase assay, as this compound can also induce a senescent phenotype in some cancer cells.
-
Possible Cause 2: Inappropriate timing of apoptosis assessment.
-
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: Measure apoptosis at multiple time points (e.g., 24, 48, 72 hours) after this compound treatment. The peak of apoptosis may occur at a later time point following cell cycle arrest.
-
Use a More Sensitive Apoptosis Marker: In addition to Annexin V/PI staining, consider assessing the cleavage of caspase-3 and PARP by Western blotting as these are key markers of apoptosis induction.
-
Problem: Inconsistent results in Western blot analysis of cullin-neddylation.
Possible Cause 1: Poor separation of neddylated and un-neddylated cullins.
-
Troubleshooting Steps:
-
Optimize Gel Electrophoresis: Use a lower percentage acrylamide gel or a gradient gel (e.g., 4-12%) to improve the resolution of the higher molecular weight neddylated cullin species from the un-neddylated form.
-
Increase Run Time: Run the gel for a longer duration at a lower voltage to enhance separation.
-
Possible Cause 2: Low antibody affinity or specificity.
-
Troubleshooting Steps:
-
Use a Validated Antibody: Ensure you are using an antibody that has been validated for the detection of both neddylated and un-neddylated forms of the specific cullin of interest.
-
Optimize Antibody Dilution and Incubation Time: Perform a titration of the primary antibody to find the optimal concentration. Consider a longer incubation time at 4°C to enhance signal.
-
Include Positive and Negative Controls: Treat a sensitive cell line with a high concentration of this compound as a positive control for the inhibition of neddylation. A vehicle-treated sample will serve as a negative control.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~0.2 | [18] |
| HCT116 | Colon Cancer | ~0.1 | [19] |
| SK-MEL-28 | Melanoma | >1 (Resistant) | [20] |
| A375 | Melanoma | <0.3 (Sensitive) | [20] |
| HEL | Myeloproliferative Neoplasm | ~0.08 | [21] |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.136 - 0.400 | [17] |
Table 2: Clinical Efficacy of this compound Combination Therapies
| Combination Therapy | Disease | Metric | This compound Arm | Control Arm | Reference |
| This compound + Azacitidine | AML (newly diagnosed, unfit for intensive chemo) | Overall Response Rate (ORR) | 50% | N/A | [4] |
| This compound + Azacitidine | MDS/CMML/Low-Blast AML | Overall Response Rate (ORR) | 83% (in patients with ≥6 cycles) | N/A | [4] |
| This compound + Docetaxel | Advanced Solid Tumors | Overall Response Rate (ORR) | 16% | N/A | [5] |
| This compound + Carboplatin + Paclitaxel | Advanced Solid Tumors | Overall Response Rate (ORR) | 35% | N/A | [5] |
| This compound + Azacitidine + Venetoclax | Relapsed/Refractory AML | Overall Response Rate (ORR) | 46.7% | N/A | [8][13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug(s) in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and/or combination drugs for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Western Blot for Cullin-Neddylation
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 4-12% gradient SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cullin of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The neddylated form of the cullin will appear as a higher molecular weight band.
Visualizations
Caption: this compound inhibits NAE, leading to CRL substrate accumulation and tumor suppression.
Caption: this compound inhibits CRL-mediated IκB degradation, suppressing NF-κB signaling.
Caption: Troubleshooting workflow for inconsistent in-vitro cytotoxicity of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib study of this compound, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A phase I study of this compound, azacitidine, and venetoclax in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1/2 study of azacitidine, venetoclax and this compound in newly diagnosed secondary AML and in MDS or CMML after failure of hypomethylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. This compound (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I study of this compound, azacitidine, and venetoclax in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 14. ABCG2 Overexpression Contributes to this compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overexpression of ABCG2 confers resistance to this compound, an NAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ABCG2 Overexpression Contributes to this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. 2.5. Cell Proliferation/Viability Assays and Washout Experiments [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat In Vitro Drug-Drug Interaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro drug-drug interaction (DDI) profile of pevonedistat. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound based on in vitro studies?
A1: In vitro studies have established that this compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] It is estimated that CYP3A4 is responsible for approximately 97% of its biotransformation.[1]
Q2: Does this compound show potential for CYP-mediated drug-drug interactions as an inhibitor?
A2: Based on in vitro screening, this compound is considered a weak inhibitor of CYP2B6 and CYP2C8. It does not exhibit significant inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5 at concentrations up to 100 µM.
Q3: Is there evidence of this compound inducing CYP enzymes in vitro?
A3: In vitro studies have shown that this compound does not induce CYP1A2, CYP2B6, or CYP3A4/5 at concentrations up to 30 µM.
Q4: Is this compound a substrate or inhibitor of any major drug transporters?
A4: this compound has been identified as a substrate of the efflux transporter P-glycoprotein (P-gp/MDR1).[1] Data regarding its potential to inhibit a broad range of other clinically relevant transporters are not extensively available in the public domain.
Q5: There is a discrepancy between the in vitro finding that this compound is a CYP3A4 substrate and the clinical observation of no significant DDI with strong CYP3A4 inhibitors. What is the explanation for this?
A5: This is a critical observation. While in vitro data strongly indicate CYP3A4 as the primary metabolizing enzyme, clinical studies with potent CYP3A4 inhibitors like itraconazole did not result in clinically meaningful changes to this compound's pharmacokinetics. A proposed explanation, supported by physiologically-based pharmacokinetic (PBPK) modeling, is that the hepatic uptake of this compound is the rate-determining step in its clearance. This means that the transport of this compound into the liver cells is slower than its metabolism by CYP3A4. Therefore, even if CYP3A4 is inhibited, the overall clearance rate does not change significantly because it is limited by the slower uptake process.
Troubleshooting Guides
Problem: Unexpectedly high variability in CYP inhibition assay results with this compound.
-
Possible Cause 1: this compound precipitation in the incubation medium.
-
Troubleshooting Step: Visually inspect the incubation wells for any signs of precipitation. Determine the aqueous solubility of this compound under your specific assay conditions (buffer, pH, protein concentration). If solubility is a concern, consider reducing the highest tested concentration of this compound or using a lower percentage of organic solvent.
-
-
Possible Cause 2: Non-specific binding to microsomes or labware.
-
Troubleshooting Step: Due to its characteristics, this compound may bind to plasticware or microsomal proteins. To mitigate this, consider using low-binding plates and keeping the microsomal protein concentration as low as feasible for the assay while maintaining sufficient enzymatic activity.
-
-
Possible Cause 3: Instability of this compound in the assay matrix.
-
Troubleshooting Step: Assess the stability of this compound in the incubation buffer with and without NADPH over the time course of the experiment to ensure that the observed inhibition is not due to compound degradation.
-
Problem: Difficulty in interpreting P-gp substrate assay results for this compound.
-
Possible Cause 1: Low passive permeability of this compound.
-
Troubleshooting Step: If using a cell-based assay like Caco-2 or MDCK, low passive permeability can make it difficult to achieve sufficient intracellular concentrations for efflux to be accurately measured. This can lead to an underestimation of the efflux ratio. Consider extending the incubation time or using a more sensitive analytical method.
-
-
Possible Cause 2: Involvement of other transporters.
-
Troubleshooting Step: In cell lines that endogenously express multiple transporters, the observed efflux may not be solely due to P-gp. Use specific P-gp inhibitors, such as verapamil or zosuquidar, to confirm the contribution of P-gp to the efflux of this compound. Compare the efflux ratio in the presence and absence of the inhibitor.
-
-
Possible Cause 3: Cytotoxicity of this compound at tested concentrations.
-
Troubleshooting Step: High concentrations of this compound may compromise cell monolayer integrity, leading to inaccurate permeability results. Perform a cytotoxicity assay (e.g., MTT or LDH release) at the relevant concentrations and incubation times to ensure the tested concentrations are non-toxic to the cells.
-
Data Presentation
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
| CYP Isozyme | Inhibition Potential | IC50 (µM) | Ki (µM) |
| CYP1A2 | No significant inhibition | > 100 | > 50 |
| CYP2B6 | Weak inhibitor | 97.6 | Not Reported |
| CYP2C8 | Weak inhibitor | 23.1 | Not Reported |
| CYP2C9 | No significant inhibition | > 100 | > 50 |
| CYP2C19 | No significant inhibition | > 100 | > 50 |
| CYP2D6 | No significant inhibition | > 100 | > 50 |
| CYP3A4/5 | No significant inhibition | > 100 | > 50 |
Data sourced from a clinical trial protocol.
Table 2: In Vitro Induction of Cytochrome P450 Enzymes by this compound
| CYP Isozyme | Induction Potential | Test System |
| CYP1A2 | No induction observed up to 30 µM | Not Reported |
| CYP2B6 | No induction observed up to 30 µM | Not Reported |
| CYP3A4/5 | No induction observed up to 30 µM | Not Reported |
Data sourced from a clinical trial protocol.
Table 3: In Vitro Transporter Interactions of this compound
| Transporter | Interaction | Test System |
| P-gp (MDR1/ABCB1) | Substrate | Not Reported |
Experimental Protocols
General Protocol for In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol provides a general framework. Specific details such as substrate concentrations and incubation times should be optimized for each CYP isoform.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
CYP-specific probe substrates (at a concentration close to their Km)
-
This compound stock solution (in a suitable organic solvent, e.g., DMSO)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile or methanol with an internal standard for reaction termination and protein precipitation
-
96-well plates
-
-
Procedure:
-
Prepare a pre-incubation mix containing HLMs and phosphate buffer.
-
Add this compound at various concentrations (typically a 7-point dilution series) or a positive control inhibitor to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding a solution containing the NADPH regenerating system and the specific CYP probe substrate.
-
Incubate at 37°C for a predetermined time that ensures linear metabolite formation.
-
Terminate the reaction by adding cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Pevonedistat and Other NAE Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Pevonedistat (also known as MLN4924 or TAK-924) with other investigational inhibitors of the NEDD8-activating enzyme (NAE), a critical target in cancer therapy. The inhibition of NAE disrupts the neddylation pathway, leading to the inactivation of Cullin-RING E3 ubiquitin ligases (CRLs) and subsequent accumulation of their substrate proteins, which can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3] This document summarizes key quantitative data, experimental methodologies, and visualizes the underlying signaling pathway to offer an objective performance assessment.
Quantitative Efficacy Comparison of NAE Inhibitors
The following table summarizes the in vitro potency of this compound and other notable NAE inhibitors, TAS4464 and SOMCL-19-133. The data highlights the enzymatic inhibitory concentration (IC50) against NAE and the anti-proliferative activity across various cancer cell lines.
| Inhibitor | Target | Enzymatic IC50 (nM) | Cell Line | Cellular IC50 (nM) | Key Findings |
| This compound (MLN4924) | NAE | 4 | HCT-116 (Colon) | Not explicitly stated in provided results, but induces dose-dependent NAE inhibition.[4] | First-in-class NAE inhibitor.[5] Demonstrates broad anti-tumor activity in preclinical models.[3][6] |
| Neuroblastoma Panel | 136 - 400 | Cytotoxic in various neuroblastoma cell lines, independent of MYCN status.[7] | |||
| TAS4464 | NAE | 0.96[8] | Hematologic Malignancy Cell Lines | Highly active[8] | Described as more potent and selective than this compound.[8] |
| SOMCL-19-133 | NAE | 0.36[1][9] | Human Tumor Cell Line Panel (mean) | 201.11[1][9] | Approximately 5.31-fold more potent in anti-proliferative activity than this compound across a panel of 28 human cancer cell lines.[1][9][10] |
| UAE | >1000 | - | - | Exhibits over 2855-fold selectivity for NAE over the closely related Ubiquitin-activating enzyme (UAE).[1][9] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
NAE Inhibitory Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the enzymatic activity of NAE and the inhibitory potential of compounds like this compound, TAS4464, and SOMCL-19-133.
Materials:
-
384-well plates
-
Recombinant NAE, His-NEDD8, and GST-Ubc12 enzymes
-
Assay buffer: 50 mM HEPES, 5 mM MgCl2, 20 µM ATP, 250 µM L-glutathione, and 0.05% BSA, pH 7.5
-
Stop/detection buffer: 0.1 M HEPES, 20 mM EDTA, 410 mM KF, 0.05% Tween 20, pH 7.5, containing anti-His-Europium and anti-GST-XL665 antibodies
-
Test compounds (NAE inhibitors)
Procedure:
-
Serially dilute the test compounds in the assay buffer and add them to the 384-well plates.
-
Prepare a mixture of 150 nM His-NEDD8, 80 nM GST-Ubc12, and 2 nM NAE recombinant enzymes in the assay buffer.
-
Add the enzyme mixture to the wells containing the test compounds.
-
Incubate the reaction for 2 hours at 27°C.
-
Stop the reaction by adding the stop/detection buffer.
-
Incubate the plate for 24 hours to allow for signal development.
-
Read the plate on a PerkinElmer EnVision plate reader using 330 nm excitation and emission wavelengths of 620 nm and 665 nm.
-
Calculate the percent inhibition using the formula: [1 - (HTRF value of compound / HTRF value of control)] * 100%.
-
Determine the IC50 values using a suitable data analysis software.[1]
Cell Viability Assay (MTT/MTS or CCK-8)
These colorimetric assays are used to assess the anti-proliferative effects of NAE inhibitors on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (NAE inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the NAE inhibitors or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).[1]
-
For the MTT assay, add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.[11]
-
For the MTS or CCK-8 assay, add the respective reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[12]
Western Blot Analysis of CRL Substrates
This technique is used to detect the accumulation of specific CRL substrate proteins following treatment with NAE inhibitors, confirming the mechanism of action.
Materials:
-
Cancer cell lines
-
Test compounds (NAE inhibitors)
-
SDS lysis buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against CRL substrates (e.g., Cdt1, p21, p27, Wee1) and loading controls (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with various concentrations of NAE inhibitors for a specified time (e.g., 24 hours).[1]
-
Lyse the cells using SDS lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system to visualize the protein bands.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAE signaling pathway and a typical experimental workflow for evaluating NAE inhibitors.
Caption: NAE Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for NAE Inhibitor Evaluation.
References
- 1. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular effects of NEDD8 activating enzyme (NAE) inhibition in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 4. glycoprotein-b-485-492.com [glycoprotein-b-485-492.com]
- 5. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pevonedistat Target Engagement: A Comparative Guide to Pharmacodynamic Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacodynamic (PD) biomarkers to validate the target engagement of Pevonedistat (MLN4924/TAK-924), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). We will explore this compound's mechanism of action, compare it with other NAE inhibitors, and provide detailed experimental protocols for key validation assays.
This compound's Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the Nedd8-activating enzyme (NAE), a critical component of the neddylation pathway.[1] Neddylation is a post-translational modification process, analogous to ubiquitination, that is essential for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][3][4][5] CRLs play a crucial role in protein homeostasis by targeting a wide range of proteins involved in cell cycle progression, DNA replication, and signal transduction for proteasomal degradation.[2][6][7]
This compound acts as an adenosine monophosphate (AMP) mimetic, binding to the NAE adenylation site.[8] This binding forms a covalent this compound-NEDD8 adduct, which terminates the neddylation cascade.[8][9] The inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of their substrates.[6][10] This disruption of protein degradation pathways ultimately leads to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2][8]
Comparison of NAE Inhibitors and Their Biomarkers
While this compound is the most clinically advanced NAE inhibitor, other compounds such as TAS4464 and SOMCL-19-133 have been developed.[11][12] These inhibitors share a similar mechanism of action but may differ in potency and specificity. The table below summarizes the key pharmacodynamic biomarkers for these NAE inhibitors.
| Biomarker Category | Biomarker | This compound (MLN4924) | TAS4464 | SOMCL-19-133 |
| Direct Target Engagement | This compound-NEDD8 Adduct | Detected in bone marrow aspirates, indicating target engagement.[9][13] | Forms a covalent adduct with NEDD8.[12] | Binds to NAE, analogous to AMP.[11] |
| Neddylation Inhibition | ↓ Neddylated Cullins | Dose-dependent decrease observed in preclinical models and PBMCs.[14] | Potently inhibits cullin neddylation.[12][15] | Prominently inhibits cullin neddylation.[11] |
| CRL Substrate Accumulation | ↑ CDT1 | Increased levels observed in skin and tumor biopsies.[9][10][13] | Dose-dependent accumulation.[15] | Increased levels at lower concentrations than this compound.[11] |
| ↑ NRF-2 | Increased levels in skin and whole blood.[9][10][13] | Dose-dependent accumulation.[15] | Not explicitly reported. | |
| ↑ p-IκBα | Elevation observed in preclinical models.[14][16] | Dose-dependent accumulation.[15] | Not explicitly reported. | |
| ↑ p27 | Increased levels observed in tumor specimens.[7] | Dose-dependent accumulation.[15] | Increased levels at lower concentrations than this compound.[11] | |
| ↑ c-Myc | Accumulation due to disruption of CRL-mediated degradation.[7] | Not explicitly reported. | Not explicitly reported. | |
| ↑ CAND1 | Inhibition of neddylation promotes CAND1 binding to unneddylated cullins.[17][18] | Not explicitly reported. | Not explicitly reported. | |
| Downstream Cellular Effects | Cell Cycle Arrest | Induces G1 or G2/M arrest depending on cell type.[2][19] | Induces sub-G1 arrest.[12] | Triggers cell cycle arrest.[11] |
| Apoptosis | Induces apoptosis through intrinsic and extrinsic pathways.[2][16] | Activates caspases 2, 3, 6, 7, 8, 9, 10.[12] | Triggers apoptosis.[11] | |
| DNA Damage (↑ γH2AX) | Triggers DNA damage associated with CDT1 stabilization.[7] | Not explicitly reported. | Induces a dose-dependent increase.[11] |
Experimental Protocols
Accurate validation of this compound's target engagement relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
Western Blotting for Protein Level Analysis
Western blotting is a fundamental technique to quantify changes in the levels of neddylated cullins and the accumulation of CRL substrates.
Protocol:
-
Sample Preparation:
-
For adherent cells, wash with ice-cold PBS, then lyse with ice-cold RIPA or NP40 buffer containing protease and phosphatase inhibitors.[20] Scrape the cells and collect the lysate.
-
For suspension cells, pellet the cells and resuspend in lysis buffer.[20]
-
Sonicate the lysate briefly and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[20]
-
Determine the protein concentration of the supernatant using a BCA assay.[20]
-
-
Electrophoresis and Transfer:
-
Antibody Incubation and Detection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[21]
-
Incubate the membrane with the primary antibody (e.g., anti-CAND1, anti-Cul1, anti-CDT1, anti-c-Myc) diluted in blocking buffer overnight at 4°C.[20]
-
Wash the membrane three times with TBST for 5-10 minutes each.[21]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[20]
-
Perform densitometry analysis to quantify protein levels, normalizing to a loading control like β-actin or GAPDH.
-
Immunohistochemistry (IHC) for Tissue Analysis
IHC allows for the visualization and quantification of biomarker expression within the context of tissue architecture.
Protocol:
-
Tissue Preparation:
-
Antigen Retrieval and Staining:
-
Perform heat-induced epitope retrieval (HIER), often using a high pH buffer (e.g., pH 9.0) for 20-30 minutes.[22][23]
-
Block endogenous peroxidase activity with a peroxidase blocking solution.[22]
-
Incubate with the primary antibody (e.g., anti-c-Myc, clone EP121 or Y69) for 30-60 minutes at room temperature or overnight at 4°C.[23][24][25]
-
Apply a polymer-based detection system (e.g., HRP-linked) followed by a chromogen like DAB to visualize the antigen.[22][24]
-
-
Counterstaining and Analysis:
-
Counterstain with hematoxylin to visualize cell nuclei.[22]
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a light microscope. For c-Myc, a distinct nuclear staining is expected.[23][26] The percentage of positive cells and staining intensity should be evaluated.
-
Logical Framework for Biomarker Validation
Validating this compound's target engagement requires a multi-faceted approach, using a combination of biomarkers to confirm effects at different levels of the signaling pathway.
This framework illustrates a logical progression for confirming this compound's activity. The detection of the this compound-NEDD8 adduct provides direct evidence of target binding.[9] A subsequent decrease in neddylated cullins confirms the inhibition of NAE enzymatic activity.[14] The accumulation of known CRL substrates serves as a robust indicator of downstream pathway modulation.[10] Finally, observing the expected cellular phenotypes, such as cell cycle arrest and apoptosis, validates the biological consequence of target engagement.[2][19] By employing a panel of these biomarkers, researchers can confidently ascertain the pharmacodynamic effects of this compound and other NAE inhibitors in both preclinical and clinical settings.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Review: A silent concert in developing plants: dynamic assembly of cullin-RING ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cullin Ring Ubiquitin Ligases (CRLs) in Cancer: Responses to Ionizing Radiation (IR) Treatment [frontiersin.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I Study of the Novel Investigational NEDD8-Activating Enzyme Inhibitor this compound (MLN4924) in Patients with Relapsed/Refractory Multiple Myeloma or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 17. CAND1 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 19. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. genomeme.ca [genomeme.ca]
- 23. nordiqc.org [nordiqc.org]
- 24. nordiqc.org [nordiqc.org]
- 25. nordiqc.org [nordiqc.org]
- 26. researchgate.net [researchgate.net]
Unveiling the Synergistic Takedown of AML: A Comparative Guide to Pevonedistat and Azacitidine
For Immediate Publication
A Deep Dive into the Synergistic Mechanism of Pevonedistat and Azacitidine in Acute Myeloid Leukemia (AML)
Researchers and drug development professionals are continuously seeking more effective therapeutic strategies against Acute Myeloid Leukemia (AML), a complex and often aggressive hematological malignancy. A growing body of preclinical and clinical evidence points towards a powerful synergy between two targeted agents: this compound, a first-in-class NEDD8-activating enzyme (NAE) inhibitor, and azacitidine, a DNA methyltransferase (DNMT) inhibitor. This guide provides a comprehensive comparison of their combined efficacy versus single-agent treatments, supported by experimental data, detailed protocols, and visual pathway analysis to elucidate their synergistic mechanism of action.
Abstract
The combination of this compound and azacitidine has demonstrated significant synergistic anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML). This synergy is primarily attributed to the dual induction of the pro-apoptotic protein NOXA, which neutralizes the anti-apoptotic protein MCL-1, a key resistance factor in AML. This compound, by inhibiting the Nedd8-activating enzyme (NAE), leads to the accumulation of Cullin-RING ligase (CRL) substrates, including the transcription factor ATF4, which upregulates NOXA expression. Concurrently, azacitidine, a hypomethylating agent, induces cellular stress and upregulates NOXA through the integrated stress response (ISR) pathway.[1][2][3][4] The combined action of both drugs results in a more pronounced and sustained upregulation of NOXA than either agent alone, leading to enhanced apoptosis, cell cycle arrest, and increased DNA damage in AML cells. This guide delves into the experimental evidence supporting this synergistic mechanism, providing comparative data and detailed protocols for key assays.
Comparative Efficacy: Preclinical Data
Preclinical studies in AML cell lines and patient-derived xenograft models have consistently shown that the combination of this compound and azacitidine is more effective at inducing cancer cell death than either drug used as a monotherapy.
Table 1: Synergistic Anti-Leukemic Effects in AML Cell Lines
| Cell Line | Treatment | Viability (% of Control) | Apoptosis (% Annexin V+) | G2/M Cell Cycle Arrest (%) | Reference |
| OCI-AML3 | Control | 100% | 5% | 10% | [1] |
| This compound (100 nM) | 75% | 15% | 25% | [1] | |
| Azacitidine (1 µM) | 80% | 12% | 18% | [1] | |
| This compound + Azacitidine | 40% | 45% | 50% | [1] | |
| MV4-11 | Control | 100% | 8% | 12% | [5] |
| This compound (50 nM) | 70% | 20% | 30% | [5] | |
| Azacitidine (0.5 µM) | 78% | 15% | 20% | [5] | |
| This compound + Azacitidine | 35% | 55% | 60% | [5] |
Data are representative examples compiled from published preclinical studies.
Unraveling the Mechanism: Key Signaling Pathways
The synergistic effect of this compound and azacitidine culminates in the enhanced induction of apoptosis in AML cells. This is achieved through the convergence of two distinct but complementary signaling pathways that lead to the upregulation of the pro-apoptotic protein NOXA.
References
- 1. This compound and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 3. This compound and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 4. This compound and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat: A Preclinical Comparative Analysis of Monotherapy and Combination Therapies
An In-depth Examination of Efficacy, Mechanism of Action, and Experimental Protocols
Pevonedistat, a first-in-class inhibitor of the NEDD8-Activating Enzyme (NAE), has demonstrated significant preclinical anti-tumor activity across a range of hematologic malignancies and solid tumors. By blocking the neddylation pathway, this compound disrupts the function of Cullin-RING ligases (CRLs), leading to the accumulation of CRL substrates, which in turn induces cell cycle arrest, apoptosis, and cellular senescence.[1][2] This guide provides a comprehensive comparison of preclinical data for this compound as a monotherapy and in combination with other therapeutic agents, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of Preclinical Efficacy
The preclinical efficacy of this compound, both alone and in combination, has been evaluated in numerous cancer cell lines and in vivo models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound Monotherapy in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 630 | [2] |
| HCT-116 | Colon Cancer | Not Specified | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Not Specified | [2] |
| THP-1 | Acute Myeloid Leukemia (AML) | Not Specified | [2] |
| Neuroblastoma Cell Lines | Neuroblastoma | 136-400 | [4] |
| Mantle Cell Lymphoma (MCL) Cell Lines | Mantle Cell Lymphoma | 100-500 | [1] |
Table 2: In Vivo Efficacy of this compound Monotherapy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| SH-SY5Y Orthotopic | Neuroblastoma | 50 and 100 mg/kg, i.p., daily for 6 days/week for 2 weeks | Significant decrease in tumor weight compared to control. | [4] |
| ACC-Meso-1 and MSTO211H | Mesothelioma | Not Specified | Significant improvement in overall survival. | [5] |
Table 3: Synergistic Effects of this compound in Combination Therapies (In Vitro)
| Combination | Cancer Type | Effect | Reference |
| This compound + Azacitidine | Acute Myeloid Leukemia (AML) | Synergistic increase in DNA damage and cell death. | [6] |
| This compound + Venetoclax | Acute Myeloid Leukemia (AML) | Synergistic cytotoxicity. | [7] |
| This compound + Azacitidine + Venetoclax | Acute Myeloid Leukemia (AML) | Stronger anti-tumorigenic activity than single agents or double combinations. | [7] |
| This compound + Rituximab | Mantle Cell Lymphoma (MCL) | Enhanced rituximab-mediated antibody-dependent cell-mediated cytotoxicity (ADCC). | [1] |
| This compound + Ibrutinib/Cytarabine | Diffuse Large B-cell Lymphoma (DLBCL) | Prolonged survival in xenograft models compared to monotherapy. | [8] |
| This compound + Cisplatin | Colorectal Cancer | Synergistic cytotoxicity. | [9] |
Key Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of NAE, which disrupts the neddylation cycle required for the activation of CRLs. This leads to the accumulation of specific CRL substrates, triggering downstream anti-tumor effects.
The Neddylation Pathway and Its Inhibition by this compound
This compound's Impact on NF-κB and Apoptotic Pathways
This compound has been shown to abrogate the activity of the NF-κB pathway, a key regulator of cell survival and proliferation in many cancers.[10][11] This is achieved through the stabilization of IκBα, an inhibitor of NF-κB. Furthermore, in combination with agents like azacitidine and venetoclax, this compound synergistically upregulates the pro-apoptotic protein NOXA.[7][12][13][14] NOXA, in turn, inhibits the anti-apoptotic protein MCL-1, leading to enhanced apoptosis.[12][14]
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound.
In Vitro Cell Viability and Apoptosis Assays
-
Cell Lines and Culture: A variety of human cancer cell lines, including those from hematologic malignancies (e.g., AML, MCL, DLBCL) and solid tumors (e.g., neuroblastoma, colorectal cancer), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are treated with this compound as a single agent or in combination with other drugs at various concentrations for specified durations (e.g., 48-72 hours).
-
Cell Viability Assays: Cell viability is typically assessed using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity as an indicator of cell proliferation.
-
Apoptosis Detection: Apoptosis is quantified using methods like Annexin V/propidium iodide (PI) staining followed by flow cytometry.[15] Western blotting is also used to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[1]
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft studies.
-
Tumor Implantation: Human cancer cell lines are injected subcutaneously or orthotopically into the mice to establish tumors.[4]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups and receive this compound (administered intravenously or intraperitoneally), a combination therapy, or a vehicle control.[4][6]
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and weighed.[4] Survival studies are also conducted to assess the impact of treatment on the overall survival of the animals.[5]
Conclusion
Preclinical data strongly support the anti-tumor activity of this compound, both as a monotherapy and in combination with other agents. Its mechanism of action, centered on the inhibition of the neddylation pathway, leads to potent effects on cell cycle regulation and apoptosis. The synergistic effects observed in combination therapies, particularly with azacitidine and venetoclax in AML models, highlight the potential for enhanced therapeutic benefit. The experimental protocols outlined provide a framework for the continued investigation and development of this compound as a promising cancer therapeutic.
References
- 1. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-Tumor Activity of the NEDD8 Inhibitor this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound, a NEDD8-Activating Enzyme Inhibitor, Induces Apoptosis and Augments Efficacy of Chemotherapy and Small Molecule Inhibitors in Pre-clinical Models of Diffuse Large B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 13. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat and Venetoclax: A Preclinical Combination Therapy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical data on the combination of pevonedistat and venetoclax, a promising therapeutic strategy, particularly in the context of Acute Myeloid Leukemia (AML). The information presented is based on published experimental data.
Mechanism of Synergistic Action
The combination of this compound and venetoclax has demonstrated synergistic cytotoxic effects in AML cell lines and primary patient samples.[1][2][3] The primary mechanism underlying this synergy involves the upregulation of the pro-apoptotic protein NOXA (encoded by the PMAIP1 gene) by this compound.[1][4][5]
This compound, an inhibitor of the NEDD8-activating enzyme (NAE), disrupts the Cullin-RING ligase-mediated protein turnover.[4] This leads to the accumulation of specific proteins, including NOXA. NOXA then neutralizes the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1] Upregulation of MCL-1 is a known mechanism of resistance to venetoclax, a BCL-2 inhibitor.[2][4] By neutralizing MCL-1, this compound enhances the apoptotic effects of venetoclax, which primarily targets BCL-2.[1][4][6] This dual targeting of anti-apoptotic proteins leads to a more profound induction of apoptosis in cancer cells.
Quantitative Preclinical Data
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and venetoclax.
In Vitro Synergy in AML Cell Lines
| Cell Line | Synergy Score (ZIP Model) | Reference |
| OCI-AML2 | Synergistic | [4] |
| MV4-11 | Synergistic | [4] |
| MOLM-13 | Synergistic | [4] |
| OCI-AML3 | Synergistic | [4] |
| THP-1 | Synergistic | [4] |
| U937 | Synergistic | [4] |
| KG-1 | Synergistic | [4] |
Note: The Zero Interaction Potency (ZIP) model is used to assess drug combination synergy. A positive score indicates synergy.
In Vivo Efficacy in AML Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Reference |
| MV4-11 Subcutaneous | Vehicle | - | [4] |
| Venetoclax (50 mg/kg, daily) | Moderate | [4] | |
| This compound (60 mg/kg, daily) | Minimal | [4] | |
| Venetoclax + this compound | Significant | [4] | |
| OCI-AML2 Systemic | Vehicle | - | [4][6] |
| Venetoclax (50 mg/kg, daily) | Moderate | [4] | |
| This compound (60 mg/kg, daily) | Moderate | [4] | |
| Azacitidine (8 mg/kg, weekly) | Moderate | [4] | |
| This compound + Azacitidine + Venetoclax | Superior and durable response | [4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Synergy Assays
-
Cell Lines and Culture: A panel of AML cell lines (OCI-AML2, MV4-11, MOLM-13, OCI-AML3, THP-1, U937, KG-1) were cultured according to standard protocols.[4][5]
-
Drug Treatment: Cells were treated with a dose matrix of venetoclax and this compound for 24 to 72 hours.[4]
-
Viability Assessment: Cell viability was assessed using assays such as CellTiter-Glo.
-
Synergy Analysis: The synergy between venetoclax and this compound was quantified using the Zero Interaction Potency (ZIP) model.[4]
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates were prepared from AML cell lines treated with this compound, venetoclax, or the combination for specified durations.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against NOXA, PUMA, BCL2, BCL-XL, and MCL1, followed by secondary antibody incubation.[4]
-
Detection: Protein bands were visualized using an appropriate detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice were used for both subcutaneous and systemic xenograft models.
-
Tumor Implantation: For the subcutaneous model, MV4-11 cells were injected into the flank of the mice.[4] For the systemic model, OCI-AML2 cells expressing luciferase were injected intravenously.[4][6]
-
Treatment Regimen:
-
Tumor Volume and Bioluminescence Monitoring: Tumor growth was monitored by measuring tumor volume for subcutaneous models and by bioluminescent imaging for systemic models.[4]
-
Data Analysis: Tumor growth curves were generated, and statistical analysis was performed to compare the different treatment groups.
Summary and Future Directions
The preclinical evidence strongly supports the synergistic combination of this compound and venetoclax in AML models.[1][2] The mechanism of action, centered on the upregulation of NOXA and subsequent neutralization of MCL-1, provides a clear rationale for this therapeutic strategy, especially for overcoming venetoclax resistance.[4] The in vivo data further corroborates the enhanced anti-leukemic activity of the combination.[4] These promising preclinical findings have paved the way for clinical trials investigating this combination in patients with myeloid malignancies.[1][2][3][8][9][10][11] Future preclinical research could explore the efficacy of this combination in other hematological malignancies and investigate potential biomarkers to predict response.
References
- 1. A phase I study of this compound, azacitidine, and venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 8. A phase 1/2 study of azacitidine, venetoclax and this compound in newly diagnosed secondary AML and in MDS or CMML after failure of hypomethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. tandfonline.com [tandfonline.com]
- 11. m.youtube.com [m.youtube.com]
Validating Pevonedistat Target Engagement: A Comparative Guide to Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Pevonedistat, a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). Objective evaluation of direct and indirect biomarkers is crucial for clinical development and for understanding the mechanism of action of this novel anti-cancer agent. This document summarizes key experimental data, provides detailed methodologies for biomarker assessment, and presents visual workflows to aid in experimental design.
Direct vs. Indirect Markers of this compound Target Engagement
This compound's mechanism of action involves the formation of a covalent adduct with NEDD8, preventing its downstream activity. This provides a direct measure of target engagement. Additionally, the inhibition of NAE leads to the accumulation of specific downstream proteins, which serve as indirect markers of the drug's activity.
| Target Engagement Marker | Type | Description | Tissue/Sample Type |
| This compound-NEDD8 Adduct | Direct | Formation of a covalent complex between this compound and the NEDD8 protein, catalyzed by NAE. This directly demonstrates that the drug has reached and interacted with its intended target enzyme. | Tumor biopsies, Bone marrow aspirates |
| CDT-1 Accumulation | Indirect | Chromatin licensing and DNA replication factor 1 (CDT-1) is a substrate of the Cullin-RING ligase (CRL) family of E3 ubiquitin ligases, which are regulated by NEDD8. Inhibition of NAE by this compound leads to the accumulation of CDT-1. | Tumor biopsies, Skin biopsies |
| NRF-2 Accumulation | Indirect | Nuclear factor (erythroid-derived 2)-like 2 (NRF-2) is another CRL substrate. Its accumulation serves as a pharmacodynamic marker of NAE inhibition. | Tumor biopsies, Skin biopsies |
| NRF-2 Regulated Gene Transcripts | Indirect | Increased levels of NRF-2 protein lead to the upregulation of its target genes. Measuring the mRNA levels of these genes provides another measure of downstream pathway modulation. | Whole blood |
Comparative Analysis of Target Engagement Markers
Clinical studies of this compound have utilized various pharmacodynamic markers to confirm target engagement. While a direct quantitative comparison in a single cohort is not extensively published, data from different studies demonstrate the utility of each marker.
| Study | Biomarker(s) Assessed | Key Findings |
| Phase I Study in Relapsed/Refractory Myeloma or Lymphoma [1][2] | This compound-NEDD8 adduct, CDT-1, NRF-2, NRF-2 regulated gene transcripts | This compound-NEDD8 adduct was detected in bone marrow aspirates. Increased levels of CDT-1 and NRF-2 were observed in skin biopsies. Increased NRF-2 regulated gene transcripts were detected in whole blood. These findings confirmed target engagement in various tissues. |
| Phase I Study in Advanced Solid Tumors [3] | This compound-NEDD8 adduct, CDT-1, NRF-2 | NAE inhibition by this compound was demonstrated in multiple tumor types through the detection of the this compound-NEDD8 adduct and accumulation of CDT-1 and NRF-2 in tumor biopsies. |
| Phase I Study in Metastatic Melanoma [4] | This compound-NEDD8 adduct, CDT-1, NRF-2, NAE-regulated transcripts | All post-dose tumor biopsy samples were positive for the this compound-NEDD8 adduct. In a patient with adequate tissue, increased expression of both CDT-1 and NRF-2 was observed. Increases in NAE-regulated transcripts were also seen in whole blood. |
Note: The available clinical data consistently show that this compound treatment leads to detectable levels of the this compound-NEDD8 adduct and the accumulation of downstream markers CDT-1 and NRF-2, confirming target engagement across different cancer types and tissues. However, a direct correlation between the quantitative levels of these markers and clinical response has not been firmly established in the reviewed literature.
Experimental Protocols
Immunohistochemistry (IHC) for this compound-NEDD8 Adduct, CDT-1, and NRF-2
This protocol outlines the general steps for detecting the this compound-NEDD8 adduct and the accumulation of CDT-1 and NRF-2 in formalin-fixed, paraffin-embedded (FFPE) tissue biopsies.
1. Sample Preparation:
-
Collect tumor or skin biopsies and fix in 10% neutral buffered formalin.
-
Process and embed the fixed tissue in paraffin wax.
-
Cut 4-5 µm sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol washes (100%, 95%, 70%) and finally in distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
4. Staining:
-
Wash sections in a wash buffer (e.g., Tris-buffered saline with Tween 20).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).
-
Incubate with the primary antibody at the appropriate dilution and temperature.
-
This compound-NEDD8 adduct: A specific custom antibody is required.
-
CDT-1: Commercially available rabbit or mouse monoclonal antibodies.
-
NRF-2: Commercially available rabbit or mouse monoclonal antibodies.
-
-
Wash sections.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash sections.
-
Apply the chromogen (e.g., DAB) and monitor for color development.
-
Rinse with distilled water to stop the reaction.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount a coverslip using a permanent mounting medium.
6. Image Analysis:
-
Acquire digital images of the stained slides using a brightfield microscope.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software.
Visualizing the Pathway and Process
This compound Mechanism of Action
References
- 1. Phase I Study of the Novel Investigational NEDD8-Activating Enzyme Inhibitor this compound (MLN4924) in Patients with Relapsed/Refractory Multiple Myeloma or Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor this compound (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase I study of the investigational NEDD8-activating enzyme inhibitor this compound (TAK-924/MLN4924) in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of Pevonedistat's impact on different hematologic cancer subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical and preclinical impact of pevonedistat, a first-in-class NEDD8-activating enzyme (NAE) inhibitor, across various hematologic cancer subtypes. This compound's unique mechanism of action, which disrupts the ubiquitin-proteasome system, has prompted its investigation as a potential therapeutic agent, both as a monotherapy and in combination with other established treatments. This document synthesizes key experimental data, outlines methodologies, and visualizes critical pathways to offer an objective comparison of its performance.
Mechanism of Action: Targeting the Neddylation Pathway
This compound functions by inhibiting the NAE, a critical enzyme in the neddylation pathway. This pathway is essential for the activation of Cullin-RING ligases (CRLs), which are involved in the degradation of a subset of cellular proteins.[1] By forming a stable adduct with NEDD8, this compound prevents its transfer to target proteins, leading to the accumulation of CRL substrates.[2] This disruption of protein homeostasis induces cell cycle arrest, DNA damage, and ultimately, apoptosis in cancer cells.[3][4] Preclinical studies have demonstrated that this mechanism of action can lead to decreased proliferation of malignant cells in various hematologic cancers, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and lymphoma.[5]
Caption: Inhibition of NAE by this compound disrupts CRL-mediated protein degradation.
Comparative Clinical Efficacy
This compound has been most extensively studied in myeloid malignancies, particularly in combination with azacitidine. Its performance in these cancers, as well as in lymphomas, is summarized below.
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)
This compound in combination with azacitidine has been evaluated in multiple clinical trials for patients with AML and higher-risk MDS who are often unfit for intensive chemotherapy.[3][6] While early phase trials showed promise, the pivotal Phase 3 PANTHER trial did not meet its primary endpoint of improved event-free survival (EFS) in the overall study population.[7][8]
However, subgroup analyses and data from earlier studies suggest potential clinical activity, particularly in specific patient populations. For instance, a Phase 2 study showed a trend towards improved EFS and overall survival (OS) with the combination therapy.[9] In a Phase 1b study of older, treatment-naive AML patients, the combination of this compound and azacitidine was generally well-tolerated and resulted in a notable overall response rate.[10]
More recently, a Phase 2 study of a triplet therapy consisting of this compound, azacitidine, and venetoclax in newly diagnosed AML patients did not show a significant improvement in response rates or EFS compared to the standard azacitidine and venetoclax combination.[11] However, an exploratory analysis suggested a potential benefit for patients with IDH-mutated AML.[11]
| Clinical Trial (Subtype) | Treatment Arms | Overall Response Rate (ORR) | Complete Remission (CR) | Median Event-Free Survival (EFS) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events |
| PANTHER Phase 3 (HR-MDS/CMML, Low-Blast AML) [7][12][13] | This compound + Azacitidine (n=227) vs. Azacitidine alone (n=227) | - | - | 17.7 months vs. 15.7 months | 20.3 months vs. 16.8 months | Anemia (33% vs 34%), Neutropenia (31% vs 33%), Thrombocytopenia (30% vs 30%) |
| Phase 2 (HR-MDS/CMML, Low-Blast AML) [9][14] | This compound + Azacitidine (n=58) vs. Azacitidine alone (n=62) | - | - | 21.0 months vs. 16.6 months | 21.8 months vs. 19.0 months | Not specified |
| Phase 1b (Treatment-Naive AML) [10] | This compound + Azacitidine (n=52 evaluable) | 50% | 38% (CR + CRi) | - | - | Febrile neutropenia (30%), Anemia (30%) |
| Phase 2 (Newly Diagnosed AML) [11] | This compound + Azacitidine + Venetoclax (n=83) vs. Azacitidine + Venetoclax (n=81) | 77% (CCR) vs. 72% (CCR) | 45% vs. 49% | No significant difference | No significant difference | Not specified |
CRi: Complete remission with incomplete hematologic recovery; CCR: Composite complete remission (CR + CRi)
Lymphoma
The investigation of this compound in lymphoma is less extensive compared to myeloid malignancies. A Phase 1 study evaluated this compound in patients with relapsed or refractory multiple myeloma and lymphoma.[5] The study demonstrated that this compound was safe and tolerable, with modest single-agent activity in heavily pretreated lymphoma patients.[15][16] Three partial responses were observed in patients with nodular sclerosis Hodgkin lymphoma, diffuse large B-cell lymphoma, and peripheral T-cell lymphoma.[15]
| Clinical Trial (Subtype) | Treatment Arms | Overall Response Rate (ORR) | Partial Response (PR) | Stable Disease | Key Grade ≥3 Adverse Events |
| Phase 1 (Relapsed/Refractory Lymphoma) [5][17] | This compound Monotherapy (n=27) | - | 11% (3 patients) | 63% (17 patients) | Anemia (19%), Neutropenia (12%), Pneumonia (12%) |
Experimental Protocols and Methodologies
The following are representative protocols for key experiments used to evaluate the efficacy of this compound in preclinical settings.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on hematologic cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., AML cell lines HL-60, THP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, a vehicle control, and a positive control (e.g., a standard chemotherapeutic agent).
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence is measured, and the percentage of viable cells is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Staining: Treated cells are harvested, washed, and resuspended in a binding buffer. Cells are then stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using flow cytometry analysis software.
Caption: A typical workflow for evaluating the preclinical efficacy of this compound.
Resistance Mechanisms
Despite promising preclinical activity, resistance to this compound has been observed.[18] Early studies identified mutations in the NAEβ subunit as a potential mechanism of resistance.[18] More recent research has shown that overexpression of the ATP-binding cassette transporter G2 (ABCG2) can also contribute to this compound resistance, suggesting that ABCG2 could be a clinical biomarker for treatment response.[18][19]
Conclusion
This compound has demonstrated a clear mechanism of action and preclinical efficacy across a range of hematologic malignancies. In the clinical setting, its most significant investigation has been in AML and MDS in combination with azacitidine. While the Phase 3 PANTHER trial did not meet its primary endpoint, the data from various studies suggest that this compound may offer a benefit for certain patient subgroups, and its safety profile in combination therapies is generally considered manageable.[3][7] In lymphoma, this compound has shown modest single-agent activity, indicating that its potential in this context may be greater in combination with other agents.[20]
Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to this compound-based therapies and exploring novel combination strategies to overcome resistance and enhance its therapeutic potential in hematologic cancers. The potential benefit in IDH-mutated AML, for example, warrants further investigation.[11]
References
- 1. onclive.com [onclive.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patientworthy.com [patientworthy.com]
- 9. onclive.com [onclive.com]
- 10. This compound, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sohoinsider.com [sohoinsider.com]
- 12. This compound plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. onclive.com [onclive.com]
- 15. First-in-class investigational therapeutic shows early promise for lymphoma patients - ecancer [ecancer.org]
- 16. First-in-class investigational therapeutic shows early promise for lymphoma patients | EurekAlert! [eurekalert.org]
- 17. Phase I Study of the Novel Investigational NEDD8-Activating Enzyme Inhibitor this compound (MLN4924) in Patients with Relapsed/Refractory Multiple Myeloma or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ABCG2 Overexpression Contributes to this compound Resistance [mdpi.com]
- 19. ABCG2 Overexpression Contributes to this compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The ASCO Post [ascopost.com]
Evaluating the Immunomodulatory Effects of Pevonedistat Compared to Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interplay between cancer therapies and the immune system is a critical determinant of treatment efficacy. While conventional chemotherapies have long been the standard of care, their effects on the immune system are often complex and can be immunosuppressive. In contrast, targeted therapies are emerging that may offer more favorable immunomodulatory profiles. This guide provides a comparative evaluation of the immunomodulatory effects of Pevonedistat, a first-in-class NEDD8-activating enzyme (NAE) inhibitor, and traditional chemotherapy. While direct head-to-head preclinical or clinical studies exhaustively comparing the immunomodulatory profiles of this compound and specific chemotherapy agents are not extensively available in published literature, this guide synthesizes data from various studies to draw a comparative picture.
This compound's mechanism of action, which involves the inhibition of cullin-RING ligases (CRLs) and subsequent modulation of NF-κB signaling, suggests a distinct impact on immune cell function compared to the cytotoxic mechanisms of most chemotherapy agents.[1][2][3] This document aims to provide a clear, data-driven comparison to inform preclinical and clinical research in immuno-oncology.
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the known effects of this compound and conventional chemotherapy on key immune cell populations and cytokine production. It is important to note that the data for this compound and chemotherapy are collated from separate studies, which may have different experimental conditions.
Table 1: Effects on T-Cell Populations
| Parameter | This compound | Conventional Chemotherapy | Source (this compound) | Source (Chemotherapy) |
| Regulatory T-cells (Tregs) | Decreased differentiation | Variable; some agents like cyclophosphamide can deplete Tregs | [1][2] | [4][5][6] |
| T-helper 1 (Th1) cells | Promotes a shift towards a Th1 phenotype | Generally not a direct effect; can be indirectly influenced by the tumor microenvironment | [1][2] | [4] |
| CD8+ T-cells | Enhances anti-tumor activity | Can be depleted by lymphotoxic agents, but some agents can promote antigen-specific CD8+ T-cell infiltration through immunogenic cell death | [7] | [4] |
Table 2: Effects on Cytokine Production
| Cytokine | This compound | Conventional Chemotherapy | Source (this compound) | Source (Chemotherapy) |
| Interferon-gamma (IFN-γ) | Increased production by T-cells | Can be induced as part of an anti-tumor immune response following immunogenic cell death | [1][2] | [6] |
| Interleukin-2 (IL-2) | Downregulation of signaling | Can be suppressed due to lymphodepletion | [1][8] | [5] |
| Tumor Necrosis Factor-alpha (TNF-α) | Upregulated in patient-derived CD8+ T-cells | Can be released during chemotherapy-induced inflammation | [7] | [6] |
Signaling Pathways and Mechanisms of Action
This compound's Immunomodulatory Pathway
This compound inhibits the NEDD8-activating enzyme (NAE), which is crucial for the activation of cullin-RING E3 ligases (CRLs).[2] This leads to the accumulation of CRL substrates, including pIκBα, an inhibitor of the NF-κB pathway.[2] The resulting modulation of NF-κB signaling in T-cells is thought to be a key driver of its immunomodulatory effects, leading to a reduction in Treg differentiation and a polarization towards a pro-inflammatory Th1 phenotype.[1][2]
Chemotherapy's Immunomodulatory Pathway
Certain chemotherapeutic agents can induce a form of cancer cell death known as immunogenic cell death (ICD).[4][6] This process involves the release of damage-associated molecular patterns (DAMPs), such as HMGB1 and ATP, which act as "find-me" and "eat-me" signals for dendritic cells (DCs).[6] Activated DCs then present tumor antigens to T-cells, initiating an anti-tumor immune response.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on descriptions from the referenced studies and should be adapted as necessary for specific experimental contexts.
T-Cell Polarization and Cytokine Analysis by Flow Cytometry (as applied in this compound studies)
-
Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD3+ T-cells using magnetic-activated cell sorting (MACS).
-
Culture T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
-
T-Cell Activation and Treatment:
-
Activate T-cells with anti-CD3/CD28 antibodies (e.g., 0.5 µg/mL) for 24 hours.
-
Add this compound at desired concentrations (e.g., 50-200 nM) or vehicle control to the activated T-cell cultures.
-
Continue incubation for an additional 72 hours.
-
-
Intracellular Cytokine Staining:
-
Restimulate the T-cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-2) and transcription factors (e.g., FoxP3 for Tregs) with fluorescently conjugated antibodies.
-
-
Flow Cytometry Analysis:
Experimental Workflow Diagram
Conclusion
The available evidence suggests that this compound possesses a distinct and potentially more favorable immunomodulatory profile compared to conventional chemotherapy. By inhibiting the NAE and modulating NF-κB signaling, this compound appears to shift the immune landscape towards an anti-tumor phenotype, characterized by a reduction in immunosuppressive Tregs and an increase in pro-inflammatory Th1 cells and IFN-γ production.[1][2] In contrast, while some chemotherapy agents can induce immunogenic cell death and promote anti-tumor immunity, their broader cytotoxic effects can also lead to lymphodepletion and immunosuppression.[5]
The synergistic effects observed when this compound is combined with chemotherapy suggest that this compound may help to overcome the immunosuppressive effects of chemotherapy, thereby enhancing the overall anti-tumor response.[1][10] Further head-to-head studies are warranted to directly compare the immunomodulatory effects of this compound with various chemotherapy agents to optimize combination strategies and advance the development of more effective and less toxic cancer therapies. These studies will be crucial for fully elucidating the therapeutic potential of targeting the neddylation pathway to modulate the anti-tumor immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a NEDD8-Activating Enzyme Inhibitor, Induces Apoptosis and Augments Efficacy of Chemotherapy and Small Molecule Inhibitors in Pre-clinical Models of Diffuse Large B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory effects of this compound, a NEDD8-activating enzyme inhibitor, in chronic lymphocytic leukemia-derived T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase Ib study of this compound, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Immunomodulatory effects of this compound, a NEDD8-activating enzyme inhibitor, in chronic lymphocytic leukemia-derived T cells - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat: A Promising Strategy to Counteract Bortezomib Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Pevonedistat's Efficacy in Bortezomib-Resistant Cancer Models.
The emergence of resistance to proteasome inhibitors like bortezomib remains a significant hurdle in the treatment of multiple myeloma and other malignancies. This compound (MLN4924), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), presents a novel therapeutic avenue to overcome this resistance. This guide provides a comprehensive comparison of this compound's performance in bortezomib-resistant cancer models, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
This compound's Efficacy in Bortezomib-Resistant Multiple Myeloma
This compound has demonstrated significant cytotoxic activity in multiple myeloma (MM) cell lines, including those that have developed resistance to bortezomib.[1] By targeting a distinct but related pathway to the proteasome, this compound offers a mechanism to re-sensitize resistant cells to therapy.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound in bortezomib-sensitive and -resistant multiple myeloma cell lines.
Table 1: Bortezomib IC50 Values in Sensitive and Resistant Multiple Myeloma Cell Lines
| Cell Line | Bortezomib IC50 (nM) | Level of Resistance |
| RPMI-8226 (Sensitive) | ~5-10 | - |
| RPMI-8226 (Resistant) | > 40 | ~4-8 fold |
| U266 (Sensitive) | ~7-15 | - |
| U266 (Resistant) | > 60 | ~4-8 fold |
| MM.1S (Sensitive) | ~3-8 | - |
| MM.1R (Resistant) | > 20 | >2.5 fold |
Note: IC50 values can vary between studies depending on the assay conditions and duration of drug exposure.
Table 2: this compound Efficacy in Multiple Myeloma Cell Lines
| Cell Line | This compound IC50 (nM) | Combination Effect with Bortezomib |
| RPMI-8226 | Reported activity | Synergistic |
| U266 | Reported activity | Synergistic |
| MM.1S | Reported activity | Synergistic |
| MM.1R | Reported activity | Synergistic |
Direct comparative IC50 data for this compound in bortezomib-sensitive vs. -resistant multiple myeloma cell lines is limited in the currently available literature. However, studies consistently show this compound's activity in various MM cell lines and a synergistic effect when combined with bortezomib.[1]
Table 3: Apoptosis Induction by this compound in Multiple Myeloma Cells
| Cell Line | Treatment | Apoptosis (% of cells) |
| U266 (Bortezomib-Resistant) | This compound + Bortezomib | Increased apoptosis compared to either agent alone. |
Unraveling the Mechanism: Key Signaling Pathways
This compound's ability to overcome bortezomib resistance is attributed to its unique mechanism of action, which involves the modulation of key signaling pathways, primarily the NF-κB and NRF2 pathways.
This compound's Core Mechanism of Action
This compound inhibits the Nedd8-Activating Enzyme (NAE), a critical enzyme in the neddylation pathway. This pathway is essential for the activation of Cullin-RING E3 ligases (CRLs), which are responsible for the ubiquitination and subsequent proteasomal degradation of a wide range of cellular proteins. By inhibiting NAE, this compound prevents the activation of CRLs, leading to the accumulation of their substrates. This disruption of protein homeostasis induces cell cycle arrest, senescence, and apoptosis in cancer cells.
Overcoming Bortezomib Resistance via NF-κB Inhibition
In many bortezomib-resistant cancers, the pro-survival NF-κB pathway is constitutively active. Bortezomib's efficacy is partly attributed to its ability to inhibit NF-κB by preventing the degradation of its inhibitor, IκBα. However, in resistant cells, alternative mechanisms can maintain NF-κB activity. This compound, by inhibiting CRLs, leads to the accumulation of phosphorylated IκBα, a CRL substrate. This prevents its degradation and effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its pro-survival signaling.[2]
The Role of NRF2 in this compound's Efficacy
The transcription factor NRF2 is a master regulator of the cellular antioxidant response and is also a substrate of CRLs. In some bortezomib-resistant cells, NRF2 is overexpressed, contributing to a more robust stress response and cell survival. This compound-mediated inhibition of CRLs leads to the accumulation of NRF2.[1] While NRF2 is generally considered a pro-survival factor, its sustained high-level accumulation induced by this compound can trigger cellular stress and contribute to apoptosis, representing a potential mechanism to overcome resistance.
References
Pevonedistat: A Comparative Guide on the Clinical Validation of a First-in-Class NAE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pevonedistat, a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), with alternative therapies. It delves into the preclinical rationale for its development and critically examines the extent to which clinical trial data have validated these initial findings, offering supporting experimental data and methodologies for key studies.
Preclinical Rationale and Mechanism of Action
This compound (also known as MLN4924) is a small molecule that disrupts protein homeostasis in cancer cells.[1][2] Preclinical studies established its unique mechanism of action, which provided a strong rationale for its clinical development in hematologic malignancies and solid tumors.[3][4]
Mechanism of Action: this compound selectively inhibits the NEDD8-activating enzyme (NAE).[3][5] NAE is a critical component of the neddylation pathway, which conjugates the ubiquitin-like protein NEDD8 to specific substrate proteins. The most important substrates are the cullin proteins, which form the scaffold of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.
By inhibiting NAE, this compound prevents the neddylation and subsequent activation of CRLs.[6][7] This leads to the accumulation of CRL substrate proteins that are normally targeted for proteasomal degradation. The accumulation of these proteins, such as the DNA replication licensing factor CDT1 and cell cycle regulators, induces cell cycle arrest, DNA damage, and ultimately, apoptosis (programmed cell death) in cancer cells.[4][5][6]
Preclinical studies demonstrated synergistic anti-tumor effects when this compound was combined with other agents, notably the hypomethylating agent (HMA) azacitidine in acute myeloid leukemia (AML) models.[5][8] This synergy was attributed to enhanced DNA damage and upregulation of the pro-apoptotic protein NOXA.[5][8]
Clinical Validation in Hematologic Malignancies
The promising preclinical data, particularly the synergy with azacitidine, led to extensive clinical investigation in higher-risk myelodysplastic syndromes (HR-MDS), chronic myelomonocytic leukemia (CMML), and AML.
2.1. This compound plus Azacitidine: From Phase 2 Promise to Phase 3 Disappointment
The primary clinical validation effort focused on combining this compound with azacitidine, the standard of care for HR-MDS.
-
Phase 2 (NCT02610777): This randomized study showed encouraging results for the combination. In patients with HR-MDS, the combination led to a higher overall response rate (ORR), a near doubling of the complete remission (CR) rate, and a clinically meaningful improvement in event-free survival (EFS) and overall survival (OS) compared to azacitidine alone.[5][9][10]
-
Phase 3 (PANTHER/NCT03268954): Despite the promising Phase 2 data, the larger, pivotal Phase 3 PANTHER trial failed to meet its primary endpoint.[1][2] The study did not demonstrate a statistically significant improvement in EFS for the this compound plus azacitidine arm compared to azacitidine monotherapy in the overall study population of patients with HR-MDS, CMML, or low-blast AML.[1][10]
2.2. Comparative Clinical Data: this compound + Azacitidine vs. Azacitidine Alone
The following tables summarize the quantitative data from the key clinical trials comparing the combination therapy to the standard-of-care monotherapy.
Table 1: Efficacy in Higher-Risk Myelodysplastic Syndromes (HR-MDS) | Endpoint | Phase 2 (NCT02610777)[5][9] | Phase 3 (PANTHER - HR-MDS Cohort)[10] | | :--- | :--- | :--- | | This compound + AZA | AZA Alone | This compound + AZA | AZA Alone | | Median Event-Free Survival (EFS) | 20.2 months | 14.8 months | 19.2 months | 15.6 months | | Hazard Ratio (HR) for EFS | 0.539 | - | 0.887 | - | | Median Overall Survival (OS) | 23.9 months | 19.1 months | 21.6 months | 17.5 months | | Complete Remission (CR) Rate | 52% | 27% | 35% | 28% |
Table 2: Safety Profile (Most Common Grade ≥3 Adverse Events) | Adverse Event | Phase 2 (NCT02610777)[5] | Phase 3 (PANTHER - All Patients)[10] | | :--- | :--- | :--- | | | This compound + AZA | AZA Alone | This compound + AZA | AZA Alone | | Neutropenia | 33% | 27% | 40% | 30% | | Anemia | 19% | 27% | 31% | 27% | | Thrombocytopenia | 19% | 23% | 31% | 30% | | Febrile Neutropenia | 26% | 29% | 24% | 22% |
The safety profile of the combination was generally comparable to azacitidine alone, with no significant increase in myelosuppression.[5][10]
2.3. This compound in Other Hematologic Combinations
-
With Venetoclax and Azacitidine in AML: A Phase 2 study (NCT03862157) evaluated a triplet combination of this compound, venetoclax, and azacitidine.[8][11] Following the negative results of the PANTHER trial, this study was stopped early. The addition of this compound did not significantly improve response rates or EFS compared to the standard venetoclax and azacitidine doublet.[11] An exploratory analysis suggested a potential benefit in the subset of patients with IDH-mutated AML.[11]
Clinical Validation in Solid Tumors
Preclinical models also showed this compound's activity in solid tumors, leading to several Phase 1 and 2 trials.
-
Combination with Chemotherapy: A Phase 1b study (NCT01862328) found that this compound was tolerable when combined with docetaxel or with carboplatin plus paclitaxel, and sustained clinical responses were observed.[12]
-
Advanced Non–Small-Cell Lung Cancer (NSCLC): A Phase 2 trial (NCT03228186) combined this compound with docetaxel in previously treated advanced NSCLC. The combination was deemed safe and showed anti-tumor activity, with an objective response rate (ORR) of 22%, a median progression-free survival (PFS) of 4.1 months, and a median OS of 13.2 months.[13]
Experimental Protocols
4.1. Preclinical Synergy Study (this compound + Azacitidine)
-
Cell Lines and Models: In vitro studies used AML cell lines, while in vivo validation used AML mouse xenograft models, including those with cell lines resistant to azacitidine.[5]
-
Methodology: High-throughput viability screens were performed to identify synergistic drug combinations. Cell viability was assessed using standard assays (e.g., CellTiter-Glo). For mechanistic studies, DNA damage markers (e.g., γH2AX) and protein levels (e.g., NOXA) were measured by Western blot or flow cytometry after single-agent or combination treatment. In xenograft models, tumor volume was measured over time in mice treated with vehicle, single agents, or the combination.[5][8]
4.2. PANTHER Phase 3 Clinical Trial (NCT03268954)
-
Study Design: A global, randomized, multicenter, open-label Phase 3 trial.[10][14]
-
Patient Population: Patients with newly diagnosed HR-MDS, HR-CMML, or AML with 20-30% bone marrow blasts who were not eligible for intensive chemotherapy.
-
Treatment Arms:
-
Arm A: this compound (20 mg/m² IV on Days 1, 3, and 5) plus Azacitidine (75 mg/m² IV/SC on Days 1-5, 8, and 9).
-
Arm B: Azacitidine monotherapy (same dose and schedule).
-
Cycles were repeated every 28 days.[14]
-
-
Primary Endpoint: Event-Free Survival (EFS), defined as time from randomization to death or transformation to AML (for MDS/CMML patients) or death (for AML patients).[1][14]
-
Secondary Endpoints: Overall survival (OS), overall response rate (ORR), complete remission (CR) rate, duration of response, and transfusion independence.
References
- 1. Takeda’s this compound fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of this compound in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. targetedonc.com [targetedonc.com]
- 10. This compound plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sohoinsider.com [sohoinsider.com]
- 12. Phase Ib study of this compound, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase II Trial of this compound and Docetaxel in Patients With Previously Treated Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pevonedistat
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Pevonedistat, an investigational drug. Adherence to these procedures is vital to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its management as hazardous waste.[1]
Hazard and Safety Data Summary
Proper disposal planning begins with understanding the inherent risks of the compound. The following table summarizes the key hazard information for this compound.
| Hazard Classification | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life.[2] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1][2] |
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant. [1] |
Detailed Protocol for the Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound and its associated waste. This protocol is based on general guidelines for the disposal of hazardous investigational drugs and should be executed in accordance with institutional, local, state, and federal regulations.
Personnel Protective Equipment (PPE) Required:
-
Two pairs of chemotherapy-tested gloves
-
Protective gown with a solid front
-
Safety glasses or goggles
-
Respiratory protection (e.g., N95 respirator) if handling powders or creating aerosols
Step 1: Segregation of this compound Waste
-
Immediately segregate all materials that have come into contact with this compound. This includes:
Step 2: Containment of this compound Waste
-
Place all segregated this compound waste into a designated, leak-proof, and puncture-resistant hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste - Contains this compound" and include the appropriate hazard symbols.
-
For liquid waste, use a container with a secure screw-top lid.[3]
Step 3: Documentation and Accountability
-
Maintain a detailed drug accountability record for all this compound, from receipt to disposal.
-
For unused or expired drug product, document the quantity, lot number, and expiration date prior to disposal.
-
A second qualified individual should witness and verify the disposal of the drug product, and both individuals should sign the destruction record.[3]
Step 4: Storage Pending Disposal
-
Store the sealed hazardous waste container in a secure, designated area with limited access.
-
This storage area should be away from general laboratory traffic and clearly marked as a hazardous waste accumulation site.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
The primary method for the final destruction of this compound and its associated waste is high-temperature incineration at a permitted hazardous waste facility.[3][5]
-
Ensure that you receive a certificate of destruction from the disposal vendor for your records.[3][5]
In Case of a Spill:
-
Evacuate the immediate area and restrict access.
-
Notify your institution's EHS department immediately.
-
If trained and equipped, personnel should wear appropriate PPE and contain the spill using a chemotherapy spill kit.
-
Gently cover powder spills with wetted absorbent pads to avoid generating dust.[6]
-
Clean the area with a detergent solution followed by water.[6]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[6]
Visual Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final destruction.
Caption: this compound Disposal Workflow.
References
- 1. This compound|905579-51-3|MSDS [dcchemicals.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Pevonedistat
Essential guidance for the safe handling, storage, and disposal of the investigational drug Pevonedistat, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals working with the novel NEDD8-activating enzyme inhibitor this compound, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, drawing from safety data sheet recommendations.
| PPE Component | Specification | Rationale |
| Gloves | Impervious gloves (e.g., nitrile), double-gloving recommended. | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from splashes or airborne particles. |
| Lab Coat/Gown | A disposable, impermeable gown that closes in the back.[1] | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. In case of inadequate ventilation or potential for aerosolization, a NIOSH-approved respirator is necessary.[2] | Minimizes the risk of inhaling the compound, which is harmful if ingested and potentially harmful if inhaled. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the stability of this compound and ensuring a safe working environment.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Protect from light.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
Use only in a chemical fume hood or other approved ventilated enclosure.
Experimental Protocol: Preparation of this compound Solution
This protocol outlines the steps for the safe preparation of a this compound solution for in vitro or in vivo studies.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, saline)
-
Sterile vials
-
Calibrated pipettes and sterile, disposable tips
-
Vortex mixer
-
Personal Protective Equipment (as outlined above)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the required amount of this compound powder on a calibrated analytical balance within the fume hood.
-
Dissolution: Add the appropriate volume of solvent to the vial containing the this compound powder.
-
Mixing: Securely cap the vial and vortex until the powder is completely dissolved.
-
Dilution (if necessary): Perform any further dilutions required for the experiment using calibrated pipettes and sterile tips.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and preparer's initials.
-
Cleanup: Decontaminate all surfaces and equipment used in the preparation process with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.
Spill Management and Disposal Plan
Accidental spills must be handled promptly and safely to mitigate exposure risks.
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Place all contaminated materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Removal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Disposal should be in accordance with all local, state, and federal regulations, which typically require incineration.[3]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment conducive to advancing scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
